Product packaging for Dimethylamine-13C2 hydrochloride(Cat. No.:CAS No. 286012-99-5)

Dimethylamine-13C2 hydrochloride

Cat. No.: B1626928
CAS No.: 286012-99-5
M. Wt: 83.53 g/mol
InChI Key: IQDGSYLLQPDQDV-AWQJXPNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethylamine-13C2 hydrochloride is a useful research compound. Its molecular formula is C2H8ClN and its molecular weight is 83.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8ClN B1626928 Dimethylamine-13C2 hydrochloride CAS No. 286012-99-5

Properties

IUPAC Name

N-(113C)methyl(113C)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N[13CH3].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584033
Record name N-(~13~C)Methyl(~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286012-99-5
Record name Dimethylamine hydrochloride, C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286012995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(~13~C)Methyl(~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286012-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLAMINE HYDROCHLORIDE, C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QYV29SFE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Dimethylamine-¹³C₂ Hydrochloride in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylamine-¹³C₂ hydrochloride is a stable isotope-labeled compound that serves as a critical tool in modern research, particularly in the fields of quantitative proteomics, metabolomics, and drug development. Its utility lies in the introduction of a specific mass signature (due to the two carbon-13 isotopes) into molecules of interest, enabling their precise tracking and quantification using mass spectrometry. This guide provides an in-depth overview of its applications, supported by experimental considerations and data presentation.

Core Applications in Research

The primary application of Dimethylamine-¹³C₂ hydrochloride is as a labeling reagent for quantitative analysis and as a building block for synthesizing isotopically labeled internal standards.

Quantitative Proteomics and Metabolomics

In proteomics and metabolomics, Dimethylamine-¹³C₂ hydrochloride is utilized in stable isotope dimethyl labeling (SIDL), a chemical labeling method for the relative and absolute quantification of proteins and amine-containing metabolites. This technique offers a cost-effective and versatile alternative to metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

The key principle of SIDL involves the reaction of primary and secondary amines (such as the N-terminus of peptides and the ε-amino group of lysine) with an isotopic pair of formaldehyde and a reducing agent. By using light (CH₂O) and heavy (¹³CD₂O or, in this context, the incorporation of the ¹³C₂-dimethyl group) reagents, two different samples can be differentially labeled. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a peptide or metabolite can be determined by comparing the signal intensities of the light and heavy isotopic peaks.

While traditional dimethyl labeling often uses isotopically labeled formaldehyde, Dimethylamine-¹³C₂ hydrochloride can be used as a precursor to generate the labeled dimethylamino group for specific derivatization reactions, or as a building block in the synthesis of labeled derivatization reagents.

Experimental Workflow: Stable Isotope Dimethyl Labeling of Peptides

The following diagram illustrates a generalized workflow for quantitative proteomics using stable isotope dimethyl labeling.

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Analysis SampleA Control Sample ProteinExtractA Protein Extraction SampleA->ProteinExtractA SampleB Treated Sample ProteinExtractB Protein Extraction SampleB->ProteinExtractB DigestionA Tryptic Digestion ProteinExtractA->DigestionA DigestionB Tryptic Digestion ProteinExtractB->DigestionB LabelingA Light Labeling (e.g., CH₂O) DigestionA->LabelingA LabelingB Heavy Labeling (e.g., ¹³CD₂O) DigestionB->LabelingB Combine Combine Samples LabelingA->Combine LabelingB->Combine LCMS LC-MS/MS Analysis Combine->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: A generalized workflow for quantitative proteomics using stable isotope dimethyl labeling.

Metabolic Studies and Flux Analysis

By introducing Dimethylamine-¹³C₂ hydrochloride into a biological system, researchers can trace the metabolic fate of the dimethylamino group. This is particularly useful for identifying novel metabolic pathways, understanding the sequence of enzymatic reactions, and quantifying the flow of metabolites through a network (metabolic flux analysis). The distinct mass signature created by the two ¹³C atoms allows for the unambiguous detection of labeled molecules and their metabolic products by mass spectrometry.

Synthesis of Labeled Internal Standards for Pharmacokinetic Studies

In drug development, especially during preclinical and clinical trials, it is crucial to accurately quantify the concentration of a drug and its metabolites in biological matrices (e.g., plasma, urine). Dimethylamine-¹³C₂ hydrochloride serves as a valuable building block for the synthesis of stable isotope-labeled internal standards. These internal standards are chemically identical to the analyte of interest but have a different mass.

By spiking a known concentration of the labeled internal standard into a sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This ensures high accuracy and precision in the quantification of the drug, a critical requirement for pharmacokinetic and toxicokinetic studies.

Logical Relationship: Use as an Internal Standard

The following diagram illustrates the principle of using a stable isotope-labeled internal standard in quantitative analysis.

G cluster_0 Sample cluster_1 Standard cluster_2 Analysis Analyte Unlabeled Analyte (Drug) Mix Spike IS into Sample Analyte->Mix IS ¹³C₂-Labeled Internal Standard IS->Mix Process Sample Preparation Mix->Process LCMS LC-MS Analysis Process->LCMS Quant Quantification (Ratio of Analyte/IS) LCMS->Quant

Caption: The use of a stable isotope-labeled internal standard for accurate quantification.

Data Presentation

The utility of Dimethylamine-¹³C₂ hydrochloride is fundamentally linked to the quantitative data it helps generate. Below are tables summarizing key properties of the labeling reagent and a hypothetical comparison of quantification methods.

Table 1: Properties of Dimethylamine-¹³C₂ Hydrochloride

PropertyValue
CAS Number286012-99-5
Molecular Formula(¹³CH₃)₂NH·HCl
Molecular Weight83.53 g/mol
Isotopic PurityTypically ≥ 99 atom % ¹³C
Mass Shift+2 Da per dimethyl group

Table 2: Hypothetical Comparison of Quantitative Proteomics Techniques

FeatureStable Isotope Dimethyl Labeling (SIDL)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle Chemical labeling of peptides post-digestionMetabolic incorporation of labeled amino acids in vivo
Applicability Tissues, body fluids, cell cultureProliferating cells in culture
Reproducibility GoodExcellent[1][2]
Cost LowerHigher
Complexity Relatively simple and fastRequires multiple cell doublings for full incorporation
Potential for Bias Labeling efficiency can varyMinimal, as samples are combined early

Experimental Protocols

While specific protocols will vary based on the application, the following provides a generalized methodology for the use of Dimethylamine-¹³C₂ hydrochloride in the synthesis of a labeled internal standard and its subsequent use in a quantitative bioanalytical assay.

Protocol 1: Synthesis of a ¹³C₂-Labeled Drug Molecule (Internal Standard)

This protocol assumes the drug molecule contains a moiety that can be synthesized from a dimethylamine precursor.

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate precursor molecule in a suitable anhydrous solvent.

  • Introduction of the Label: Add Dimethylamine-¹³C₂ hydrochloride to the reaction mixture. The specific reaction conditions (e.g., temperature, catalyst, reaction time) will depend on the chemical transformation being performed (e.g., reductive amination, nucleophilic substitution).

  • Work-up and Purification: Upon completion of the reaction, quench the reaction and perform an appropriate work-up procedure (e.g., extraction, washing). Purify the resulting ¹³C₂-labeled drug molecule using techniques such as column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized labeled compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The isotopic incorporation can be verified by the characteristic mass shift in the mass spectrum.

Protocol 2: Quantitative Analysis of a Drug in Plasma using LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples and the synthesized ¹³C₂-labeled internal standard (IS).

    • Prepare a stock solution of the IS in an appropriate solvent (e.g., methanol, acetonitrile).

    • In a microcentrifuge tube, pipette a defined volume of plasma (e.g., 100 µL).

    • Add a small volume of the IS stock solution (e.g., 10 µL) to the plasma sample.

    • Perform a protein precipitation step by adding a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile).

    • Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

    • Separate the analyte and the IS from other matrix components on a suitable analytical column (e.g., a C18 reversed-phase column).

    • Detect the analyte and the IS using multiple reaction monitoring (MRM) mode. This involves selecting the precursor ions of the analyte and the IS and monitoring specific product ions for each.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the IS.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

An In-depth Technical Guide to Dimethylamine-13C2 Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of Dimethylamine-13C2 hydrochloride. This isotopically labeled compound is a crucial tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it serves as an invaluable internal standard for mass spectrometry-based quantification.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of dimethylamine hydrochloride where the two carbon atoms are replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula (¹³CH₃)₂NH・HCl[1]
Molecular Weight 83.53 g/mol [1]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 170-173 °C[1]
Decomposition Temperature > 171 °C[2]
Solubility Very soluble in water. Soluble in ethanol and chloroform. Insoluble in diethyl ether.[3][4]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[2]

Table 2: Chemical and Analytical Properties of this compound

PropertyValue/InformationSource(s)
Chemical Formula C₂H₈ClN[1]
CAS Number 286012-99-5[1]
Isotopic Purity Typically ≥ 99 atom % ¹³C[1]
pKa (of Dimethylamine) 10.73[5]
InChI Key IQDGSYLLQPDQDV-AWQJXPNKSA-N[1]

Experimental Protocols

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly available, a general methodology can be inferred from standard organic chemistry principles for the synthesis of amine hydrochlorides and the use of isotopically labeled precursors.

General Synthesis of this compound

The synthesis of this compound would logically proceed via the reaction of Dimethylamine-13C2 with hydrochloric acid. The labeled dimethylamine itself can be synthesized from ¹³C-labeled precursors.

Reaction:

(¹³CH₃)₂NH + HCl → (¹³CH₃)₂NH・HCl

Illustrative Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of Dimethylamine-13C2 in a suitable solvent (e.g., diethyl ether or methanol) is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

  • Acidification: A stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or as gaseous HCl) is slowly added to the cooled and stirred dimethylamine solution. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

  • Precipitation and Isolation: As the hydrochloric acid is added, this compound will precipitate out of the solution as a white solid. The reaction mixture is stirred for a period to ensure complete reaction. The solid product is then collected by vacuum filtration.

  • Purification: The crude product is washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or byproducts. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed. The purified solid is then dried under vacuum to remove residual solvents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled dimethylamine hydrochloride. It would show a singlet for the six methyl protons and a broad singlet for the two amine protons. The chemical shift of the methyl protons will be in the region typical for alkylamines.

  • ¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the two equivalent ¹³C-labeled methyl carbons. Due to the direct coupling between the ¹³C nucleus and the attached protons, this signal will appear as a quartet in a proton-coupled spectrum. In a proton-decoupled spectrum, it will be a sharp singlet at a characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the identity and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated labeled dimethylamine, [(¹³CH₃)₂NH₂]⁺, which will be 2 mass units higher than the corresponding unlabeled compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS).

Use as an Internal Standard in LC-MS

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.

Below is a diagram illustrating the typical workflow for using this compound as an internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Dimethylamine-13C2 HCl (Internal Standard) Sample->Spike Add known amount Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection LC_Separation Chromatographic Separation (LC) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MS/MS) Ionization->MS_Detection Quantification Quantification (Analyte Area / IS Area) MS_Detection->Quantification Calibration Calibration Curve Quantification->Calibration Compare to Result Final Concentration of Analyte Calibration->Result

LC-MS workflow with an internal standard.
Metabolic Labeling Studies

While less common for a simple molecule like dimethylamine, in principle, this compound could be used in stable isotope labeling studies to trace the metabolic fate of the dimethylamino group in biological systems. This would involve introducing the labeled compound into a biological system (e.g., cell culture) and then using mass spectrometry or NMR to detect the incorporation of the ¹³C atoms into downstream metabolites.

Below is a generalized workflow for a stable isotope labeling experiment.

Metabolic_Labeling_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Culture Cell Culture / Organism Add_Tracer Introduce ¹³C-labeled Tracer (e.g., Dimethylamine-13C2 HCl) Culture->Add_Tracer Incubation Incubation over Time Add_Tracer->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analysis by MS or NMR Extraction->Analysis MIDA Mass Isotopomer Distribution Analysis (MIDA) Analysis->MIDA Flux_Analysis Metabolic Flux Analysis MIDA->Flux_Analysis Pathway_ID Pathway Identification Flux_Analysis->Pathway_ID

Workflow for metabolic labeling studies.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated place.[2]

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is an essential tool for researchers and scientists in various fields. Its primary application as an internal standard in LC-MS-based bioanalysis enables accurate and precise quantification of dimethylamine and related compounds in complex biological matrices. This technical guide provides a foundational understanding of its properties, handling, and applications to support its effective use in research and development.

References

A Comprehensive Technical Guide to High-Purity Dimethylamine-¹³C₂ Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the commercial availability and applications of high-purity Dimethylamine-¹³C₂ hydrochloride. This isotopically labeled compound is a critical tool in modern biomedical research, particularly in the field of quantitative proteomics. Its use enables the precise and accurate measurement of protein abundance and turnover, providing invaluable insights into cellular signaling, disease mechanisms, and the mode of action of therapeutic agents.

Commercial Suppliers and Product Specifications

High-purity Dimethylamine-¹³C₂ hydrochloride is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the key quantitative data for products offered by prominent vendors. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and lot-specific information.

Supplier Product Name CAS Number Molecular Formula Isotopic Purity Chemical Purity
LGC Standards Dimethylamine Hydrochloride-¹³C₂[1]286012-99-5¹³C₂H₇N·HClNot explicitly stated, inquire for details.Not explicitly stated, inquire for details.
Sigma-Aldrich (Merck) Dimethylamine-¹³C₂ hydrochloride286012-99-5(¹³CH₃)₂NH·HCl99 atom % ¹³C≥98% (Assay)
Eurisotop (CIL) DIMETHYLAMINE:HCL (¹³C₂, 99%)2483824-53-7 (Labeled)(*¹³CD₃)₂NH·HCl99% (¹³C)98%[2]
Chem-Impex Dimethylamine hydrochloride506-59-2 (Unlabeled)C₂H₇N·HClNot Applicable≥98% (Assay)

Note: Data is compiled from publicly available information on supplier websites and may vary between product lots. It is essential to obtain a lot-specific Certificate of Analysis (CoA) for precise specifications.

Core Application: Stable Isotope Dimethyl Labeling (SIDL) in Quantitative Proteomics

The primary application of Dimethylamine-¹³C₂ hydrochloride is in Stable Isotope Dimethyl Labeling (SIDL) , a powerful and cost-effective chemical labeling strategy for quantitative proteomics.[3][4] This technique allows for the accurate relative and absolute quantification of proteins in complex biological samples, such as cell lysates or tissues.

The fundamental principle of SIDL involves the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) using formaldehyde (¹²CH₂O for the "light" sample and ¹³CH₂O for the "heavy" sample) and a reducing agent, typically sodium cyanoborohydride.[3][4] Dimethylamine-¹³C₂ hydrochloride serves as a precursor for the in-situ generation of ¹³C-labeled formaldehyde.

The resulting dimethylated peptides from the two samples are chemically identical but have a distinct mass difference due to the isotopic label. This allows them to be distinguished and quantified by mass spectrometry. The workflow for a typical SIDL experiment is depicted below.

G cluster_sample_prep Sample Preparation cluster_labeling Stable Isotope Dimethyl Labeling protein_extraction Protein Extraction (e.g., from cells or tissues) protein_quantification Protein Quantification (e.g., BCA assay) protein_extraction->protein_quantification reduction_alkylation Reduction & Alkylation (DTT/IAA) protein_quantification->reduction_alkylation proteolytic_digestion Proteolytic Digestion (e.g., Trypsin) reduction_alkylation->proteolytic_digestion sample_a Peptide Sample A (Control) sample_b Peptide Sample B (Treated) light_label Light Labeling (¹²CH₂O + NaBH₃CN) sample_a->light_label heavy_label Heavy Labeling (¹³CH₂O + NaBH₃CN) (from Dimethylamine-¹³C₂ HCl) sample_b->heavy_label sample_mixing Sample Mixing (1:1 ratio) light_label->sample_mixing heavy_label->sample_mixing lc_ms_analysis LC-MS/MS Analysis sample_mixing->lc_ms_analysis data_analysis Data Analysis (Protein Identification & Quantification) lc_ms_analysis->data_analysis

Caption: General workflow for a Stable Isotope Dimethyl Labeling (SIDL) experiment.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dimethylamine-¹³C₂ hydrochloride.

In-Solution Stable Isotope Dimethyl Labeling of Peptides

This protocol is adapted from established methods for the chemical labeling of peptides for quantitative proteomics.[5]

Materials:

  • Peptide samples (digested from protein extracts)

  • Dimethylamine-¹³C₂ hydrochloride (for heavy labeling)

  • Unlabeled Dimethylamine hydrochloride (for light labeling)

  • Formaldehyde (¹²CH₂O, ~37% in H₂O)

  • Formaldehyde-¹³C (¹³CH₂O, ~20% in H₂O) - Can be generated from Dimethylamine-¹³C₂ hydrochloride or purchased directly

  • Sodium cyanoborohydride (NaBH₃CN)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Formic acid (FA)

  • Ammonia solution or hydroxylamine for quenching

  • C18 desalting spin columns

Procedure:

  • Peptide Preparation: Start with equal amounts of digested peptide samples (e.g., 50 µg each for control and treated samples). Ensure samples are in a suitable buffer, such as 100 mM TEAB.

  • Labeling Reagent Preparation:

    • Light Labeling Mix: Combine 4 µL of 4% (v/v) ¹²CH₂O with 4 µL of 600 mM NaBH₃CN.

    • Heavy Labeling Mix: Combine 4 µL of 4% (v/v) ¹³CH₂O with 4 µL of 600 mM NaBH₃CN. Note: Prepare labeling mixes fresh just before use.

  • Labeling Reaction:

    • To the control peptide sample, add the "Light Labeling Mix".

    • To the treated peptide sample, add the "Heavy Labeling Mix".

    • Vortex each sample briefly and incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add 16 µL of 1% (v/v) ammonia solution or 8 µL of 5% (v/v) hydroxylamine to each sample to quench the reaction.

    • Vortex and incubate for 10 minutes at room temperature.

  • Sample Pooling and Acidification:

    • Combine the light- and heavy-labeled samples.

    • Acidify the pooled sample by adding formic acid to a final concentration of 0.5-1% (to a pH < 3).

  • Desalting:

    • Desalt the labeled peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • Sample Analysis:

    • Dry the desalted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Application in Signaling Pathway Analysis: Wnt Signaling

Quantitative proteomics using SIDL is a powerful tool to investigate changes in protein expression within signaling pathways, such as the Wnt signaling pathway, which is crucial in embryonic development and cancer.[2][6][7][8][9][10] Dysregulation of this pathway can lead to aberrant cell growth and proliferation.[10]

A hypothetical experimental design to study the effects of a Wnt pathway inhibitor would involve treating a cancer cell line (e.g., HCT116, known for its active Wnt signaling) with the inhibitor and a vehicle control. The proteomes of both cell populations would then be compared using SIDL to identify proteins whose expression levels are altered by the inhibitor.

G pathway_component pathway_component inhibitor inhibitor Wnt_ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_ligand->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and co-activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription Proteomics Quantitative Proteomics (SIDL) Target_Genes->Proteomics Protein Expression Changes Measured by Inhibitor Wnt Pathway Inhibitor Inhibitor->Destruction_Complex May stabilize Downregulated_Proteins Downregulated Proteins Proteomics->Downregulated_Proteins Upregulated_Proteins Upregulated Proteins Proteomics->Upregulated_Proteins

Caption: Canonical Wnt signaling pathway and the role of quantitative proteomics.

Application in Drug Development

Mechanism of Action (MoA) and Target Deconvolution

Understanding a drug's mechanism of action (MoA) is fundamental in drug development.[1][11] Quantitative proteomics can reveal the on-target and off-target effects of a drug by measuring changes in the proteome upon treatment.[1] For instance, a kinase inhibitor might not only decrease the phosphorylation of its intended target but also alter the expression levels of downstream proteins or even proteins in unrelated pathways.[12] SIDL, using Dimethylamine-¹³C₂ hydrochloride, provides a robust method to quantify these changes.

G drug drug proteomics proteomics outcome outcome Drug_Candidate Drug Candidate Treated Drug-Treated Drug_Candidate->Treated Cells_Tissues Cells or Tissues Control Vehicle Control Cells_Tissues->Control Cells_Tissues->Treated SIDL Stable Isotope Dimethyl Labeling Control->SIDL Treated->SIDL LC_MS LC-MS/MS Analysis SIDL->LC_MS Data_Analysis Bioinformatics Analysis LC_MS->Data_Analysis On_Target_Effects On-Target Effects (Intended Pathway Modulation) Data_Analysis->On_Target_Effects Off_Target_Effects Off-Target Effects (Unintended Pathway Modulation) Data_Analysis->Off_Target_Effects MoA Mechanism of Action Elucidation On_Target_Effects->MoA Off_Target_Effects->MoA

Caption: Workflow for drug MoA and target deconvolution using SIDL.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

While radiolabeled compounds (e.g., with ¹⁴C) are traditionally used in ADME studies, stable isotope-labeled compounds are increasingly employed, particularly in "microdosing" studies and for metabolite identification.[13][14][15][16][17][18] Dimethylamine-¹³C₂ hydrochloride can be used to synthesize a ¹³C-labeled version of a drug candidate containing a dimethylamino group. This stable isotope-labeled drug can then be used as an internal standard for the highly accurate quantification of the unlabeled drug and its metabolites in biological matrices (e.g., plasma, urine) by mass spectrometry.[18] This is crucial for determining the pharmacokinetic profile of a new drug entity.

Conclusion

High-purity Dimethylamine-¹³C₂ hydrochloride is an indispensable tool for modern biomedical research, enabling precise and robust quantitative proteomics through stable isotope dimethyl labeling. This guide has provided an overview of its commercial availability, detailed experimental protocols for its primary application, and illustrated its utility in the elucidation of signaling pathways and various stages of drug development. The versatility and cost-effectiveness of SIDL ensure that Dimethylamine-¹³C₂ hydrochloride will continue to be a valuable resource for scientists striving to unravel the complexities of cellular function and develop novel therapeutics.

References

A Technical Guide to Isotopic Purity and Enrichment of Dimethylamine-¹³C₂ Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Dimethylamine-¹³C₂ hydrochloride, a stable isotope-labeled compound crucial for a variety of research applications. This document details its synthesis, methods for determining isotopic enrichment, and its application in metabolic studies, offering a valuable resource for professionals in the fields of analytical chemistry, drug metabolism, and proteomics.

Introduction

Dimethylamine-¹³C₂ hydrochloride is a derivative of dimethylamine where both methyl carbons are replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool in studies requiring the tracing and quantification of molecules, as it can be readily distinguished from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for quantitative mass spectrometry assays and as a tracer in metabolic labeling studies to elucidate biochemical pathways.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of commercially available Dimethylamine-¹³C₂ hydrochloride are critical parameters for its effective use. Isotopic purity refers to the percentage of the compound that contains the desired isotopic label, while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope. High isotopic enrichment minimizes interference from naturally abundant isotopes, thereby increasing the accuracy of analytical measurements.

Quantitative data for typical commercial grades of Dimethylamine-¹³C₂ hydrochloride are summarized in the table below.

ParameterSpecificationAnalytical Method
¹³C Isotopic Enrichment≥ 99 atom % ¹³CMass Spectrometry, NMR Spectroscopy
Chemical Purity≥ 98%High-Performance Liquid Chromatography (HPLC)
Molecular Formula(¹³CH₃)₂NH・HCl-
Molecular Weight83.53 g/mol -

Synthesis of Dimethylamine-¹³C₂ Hydrochloride

The synthesis of Dimethylamine-¹³C₂ hydrochloride typically involves the introduction of two ¹³C-labeled methyl groups onto a nitrogen atom. A common and effective method is through reductive amination.

Plausible Synthetic Pathway: Reductive Amination

A plausible synthetic route involves the reaction of ammonia with ¹³C-labeled formaldehyde, followed by reduction. The resulting dimethylamine is then treated with hydrochloric acid to yield the hydrochloride salt.

Diagram of the Synthetic Pathway

G Ammonia Ammonia (NH₃) Intermediate1 Iminium Intermediate Ammonia->Intermediate1 + 2 equivalents Formaldehyde ¹³C-Formaldehyde (²H¹³CHO) Formaldehyde->Intermediate1 ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Intermediate1 HCl Hydrochloric Acid (HCl) Product Dimethylamine-¹³C₂ Hydrochloride ((¹³CH₃)₂NH・HCl) Intermediate1->Product + HCl

Caption: Plausible synthetic pathway for Dimethylamine-¹³C₂ hydrochloride via reductive amination.

Experimental Protocol for Synthesis (Illustrative)

Materials:

  • Ammonia (in a suitable solvent, e.g., methanol)

  • ¹³C-Formaldehyde solution

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (ethanolic solution)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ammonia in methanol.

  • Addition of ¹³C-Formaldehyde: Cool the solution in an ice bath and slowly add two equivalents of ¹³C-formaldehyde solution. Stir the mixture for 30 minutes.

  • Reduction: Slowly add a solution of sodium cyanoborohydride in methanol to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product into diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude dimethylamine-¹³C₂ in a minimal amount of anhydrous diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.

  • Isolation: Collect the precipitated white solid of Dimethylamine-¹³C₂ hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Determination of Isotopic Purity and Enrichment

Accurate determination of isotopic purity and enrichment is essential to validate the quality of the labeled compound. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds.

Diagram of NMR Analysis Workflow

G SamplePrep Sample Preparation (Dissolution in deuterated solvent) NMR_Acquisition ¹³C NMR Data Acquisition (Quantitative parameters) SamplePrep->NMR_Acquisition DataProcessing Data Processing (Integration of ¹³C signals) NMR_Acquisition->DataProcessing Calculation Calculation of Isotopic Enrichment DataProcessing->Calculation

Caption: General workflow for determining ¹³C isotopic enrichment by NMR spectroscopy.

Experimental Protocol for Quantitative ¹³C NMR:

  • Sample Preparation: Accurately weigh a known amount of Dimethylamine-¹³C₂ hydrochloride and dissolve it in a deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.

  • NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters include:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atoms to ensure full relaxation.

    • Use of a 90° pulse angle.

    • Proton decoupling (e.g., inverse-gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the area of the ¹³C signal corresponding to the methyl groups of Dimethylamine-¹³C₂.

    • For a highly enriched sample, the signal from the unlabeled ¹²C-methyl groups will be at or below the noise level. The isotopic enrichment is calculated by comparing the integral of the ¹³C-enriched signal to that of a known internal standard or by assuming the integrated signal represents the total amount of the ¹³C isotope.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution and purity of a labeled compound.

Diagram of Mass Spectrometry Analysis Workflow

G SamplePrep Sample Preparation (Dilution and addition of internal standard) LCMS_Analysis LC-HRMS Analysis (High-resolution mass scan) SamplePrep->LCMS_Analysis DataExtraction Data Extraction (Extracted Ion Chromatograms) LCMS_Analysis->DataExtraction PurityCalculation Isotopic Purity Calculation DataExtraction->PurityCalculation

Caption: General workflow for determining isotopic purity by LC-HRMS.

Experimental Protocol for LC-HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of Dimethylamine-¹³C₂ hydrochloride in a suitable solvent (e.g., methanol/water).

  • LC-HRMS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in full scan mode with high mass accuracy and resolution to separate the isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the M+0 (unlabeled), M+1, and M+2 (fully labeled) species of dimethylamine.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species (M+2) to the sum of the peak areas of all observed isotopologues.

Application in Metabolic Labeling Studies

Dimethylamine-¹³C₂ hydrochloride can be used as a precursor for the in vivo or in vitro synthesis of ¹³C-labeled metabolites, enabling the tracing of metabolic pathways. For example, it can be used to study one-carbon metabolism.

Diagram of a Metabolic Labeling Experimental Workflow

G cluster_cell Cell Culture cluster_analysis Analysis CellCulture Cell Incubation MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction Quenching LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis Data Analysis and Pathway Mapping LCMS->DataAnalysis LabeledCompound Addition of Dimethylamine-¹³C₂ Hydrochloride LabeledCompound->CellCulture

Caption: A typical workflow for a stable isotope tracing experiment using Dimethylamine-¹³C₂ hydrochloride.

Experimental Protocol for a Metabolic Labeling Study:

  • Cell Culture and Labeling: Culture cells in a suitable medium. Introduce Dimethylamine-¹³C₂ hydrochloride into the medium and incubate for a defined period to allow for its uptake and metabolism.

  • Metabolite Extraction: Rapidly quench metabolic activity by, for example, flash-freezing the cells in liquid nitrogen. Extract the intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).

  • LC-MS/MS Analysis: Analyze the cell extracts by LC-MS/MS. The mass spectrometer is operated to detect and quantify the ¹³C-labeled metabolites.

  • Data Analysis: Process the LC-MS/MS data to identify metabolites that have incorporated the ¹³C label and to determine the extent of labeling. This information is then used to map the metabolic pathways and calculate metabolic fluxes.

Conclusion

Dimethylamine-¹³C₂ hydrochloride is an indispensable tool for researchers and scientists in various disciplines. Its high isotopic purity and enrichment enable accurate and sensitive measurements in a range of applications, from quantitative bioanalysis to the elucidation of complex metabolic networks. A thorough understanding of its synthesis and the methods for verifying its isotopic integrity, as outlined in this guide, is paramount for its successful implementation in research and development.

Technical Guide: Dimethylamine-13C2 Hydrochloride (CAS 286012-99-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine-13C2 hydrochloride (CAS 286012-99-5) is a stable isotope-labeled (SIL) form of dimethylamine hydrochloride. The incorporation of two carbon-13 isotopes into the dimethylamino group provides a distinct mass shift, making it an invaluable tool in quantitative mass spectrometry-based analytical methods. Its primary application is as an internal standard in isotope dilution analysis, a technique that offers high precision and accuracy by correcting for sample matrix effects and variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the properties of this compound, its principal applications in research and development, and a representative experimental protocol for its use.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

PropertyValue
CAS Number 286012-99-5
IUPAC Name N-(¹³C)methyl(¹³C)methanamine;hydrochloride
Molecular Formula ¹³C₂H₈ClN
Molecular Weight 83.53 g/mol
Appearance White to off-white solid
Melting Point 170-173 °C
Isotopic Purity Typically ≥99 atom % ¹³C

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis, particularly in the field of mass spectrometry.

  • Metabolomics: In metabolomic profiling, this compound is used as an internal standard to accurately quantify endogenous dimethylamine and other related amine-containing metabolites in complex biological matrices such as plasma, urine, and tissue extracts. A patent for a method to normalize chemical profiles in biological samples lists this compound as a component of a panel of isotopic standards for this purpose.[1][2] This normalization is crucial for obtaining reliable and reproducible data in large-scale studies.

  • Pharmaceutical Development: The dimethylamino moiety is a common functional group in many active pharmaceutical ingredients (APIs). The ¹³C-labeled version can be used in preclinical and clinical studies to trace the absorption, distribution, metabolism, and excretion (ADME) of these drugs.

  • Environmental Analysis: Isotope dilution mass spectrometry is a robust method for the quantification of trace-level contaminants in environmental samples. This compound can be employed as an internal standard for the accurate measurement of dimethylamine in water, soil, and air samples.

  • Food Science: Biogenic amines, including dimethylamine, are important markers for food quality and spoilage. The use of this compound as an internal standard allows for the precise quantification of these amines in various food products.

Experimental Protocols

Quantification of Dimethylamine in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of dimethylamine in human plasma samples using this compound as an internal standard.

Materials:

  • Human plasma (K2EDTA)

  • Dimethylamine (analyte) standard

  • This compound (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Protein precipitation plates (96-well)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of dimethylamine (1 mg/mL) in water.

    • Prepare a stock solution of this compound (1 mg/mL) in water.

    • Create a series of working standard solutions of dimethylamine by serial dilution of the stock solution with water to cover the desired concentration range (e.g., 1-1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or blank in a 96-well plate, add 10 µL of the working internal standard solution (100 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

    • Seal the plate and vortex for 2 minutes at high speed.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Dimethylamine: Precursor ion (Q1) m/z 46.1 → Product ion (Q3) m/z 30.1

        • Dimethylamine-13C2 (IS): Precursor ion (Q1) m/z 48.1 → Product ion (Q3) m/z 32.1

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

    • Determine the concentration of dimethylamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, Dimethylamine-13C2, followed by its conversion to the hydrochloride salt.

G cluster_0 Step 1: Synthesis of Dimethylamine-13C2 cluster_1 Step 2: Salt Formation C13_Formaldehyde ¹³C-Formaldehyde Iminium_Ion Intermediate Iminium Ion C13_Formaldehyde->Iminium_Ion Methylamine Methylamine Methylamine->Iminium_Ion Reducing_Agent Reducing Agent (e.g., NaBH₃CN) DMA_13C2 Dimethylamine-¹³C₂ Reducing_Agent->DMA_13C2 Iminium_Ion->DMA_13C2 Reduction DMA_13C2_input Dimethylamine-¹³C₂ Final_Product Dimethylamine-¹³C₂ Hydrochloride DMA_13C2_input->Final_Product HCl Hydrochloric Acid HCl->Final_Product

Caption: Synthesis pathway for this compound.

Experimental Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Dimethylamine-¹³C₂ HCl (IS) Biological_Sample->IS_Spike Extraction Protein Precipitation & Extraction IS_Spike->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Separation LC Separation (HILIC) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Isotope dilution mass spectrometry workflow.

References

Dimethylamine-13C2 hydrochloride molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylamine-13C2 hydrochloride, a stable isotope-labeled compound critical for quantitative analysis in various scientific disciplines. Its primary application lies in serving as an ideal internal standard for mass spectrometry-based assays due to its chemical identity with the endogenous analyte, dimethylamine, while being distinguishable by mass.

Core Compound Data

The fundamental properties of this compound are summarized below. Isotopic labeling with Carbon-13 (¹³C) results in a precise mass shift without altering the chemical or physical behavior of the molecule, which is essential for its role in stable isotope dilution analysis.

PropertyValueCitations
Chemical Formula ([¹³C]H₃)₂NH·HCl
Molecular Formula ¹³C₂H₈ClN[1]
Molecular Weight 83.53 g/mol [1][2]
Exact Mass 83.0412366 Da[1]
CAS Number 286012-99-5[1]
Isotopic Purity 99 atom % ¹³C
Melting Point 170-173 °C
Physical Form Solid

Molecular Structure

The structure of this compound features two methyl groups where the natural abundance Carbon-12 atoms are replaced by Carbon-13 isotopes. This substitution is the basis for its utility in mass spectrometry.

Molecular structure of this compound.

Experimental Protocols and Applications

This compound is predominantly used as an internal standard in quantitative analytical methods, particularly for the measurement of dimethylamine in complex biological matrices such as plasma, urine, or tissue extracts.[3][4] The stable isotope dilution method is a gold-standard quantification technique in mass spectrometry that corrects for sample loss during preparation and variations in instrument response.

A generalized protocol for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) application is outlined below.

Objective: To accurately quantify the concentration of endogenous dimethylamine (analyte) in a biological sample.

Methodology: Stable Isotope Dilution Mass Spectrometry

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., methanol or water).

    • Create a series of calibration standards by spiking known, varying amounts of unlabeled dimethylamine into a blank matrix (e.g., charcoal-stripped plasma).

    • Add a fixed, known amount of the this compound internal standard (IS) solution to each calibration standard.

  • Sample Preparation:

    • Thaw and vortex the biological samples (e.g., patient plasma).

    • Add the same fixed, known amount of the this compound internal standard solution to each biological sample.

    • Perform a sample clean-up procedure to remove interfering substances. A common method is protein precipitation, achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.

    • Transfer the supernatant, containing the analyte and internal standard, to a new vial for analysis.

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards into an LC-MS system.

    • The liquid chromatography step separates the analyte and IS from other components in the sample. As the IS is chemically identical to the analyte, it will co-elute.[3]

    • The mass spectrometer detects the analyte and the IS based on their different mass-to-charge (m/z) ratios. The +2 Da mass shift of the IS allows for their simultaneous but distinct detection.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting these peak area ratios against the known concentrations of the analyte.

    • For the biological samples, calculate the peak area ratio of the endogenous analyte to the internal standard.

    • Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.

This workflow leverages the co-elution and similar ionization efficiency of the analyte and the isotopically labeled internal standard to provide highly accurate and precise quantification, correcting for matrix effects and procedural losses.[3]

cluster_MS Mass Spectrometer A Biological Sample (e.g., Plasma, Urine) B Spike with known amount of Dimethylamine-¹³C₂ HCl (IS) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC Separation (Analyte and IS co-elute) C->D E Mass Spectrometry Detection D->E F Data Processing E->F Analyte Analyte (m/z) E->Analyte IS IS (m/z + 2) E->IS G Quantification (Analyte Concentration) F->G F->Analyte F->IS

Workflow for quantification using a stable isotope standard.

References

An In-depth Technical Guide to the Safe Handling of Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Dimethylamine-13C2 hydrochloride, a stable isotope-labeled compound crucial for various research applications.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Classification:

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific target organ toxicity, single exposure3

Source: PubChem[1]

Hazard Statements (H-codes):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[2][3][4]

  • P270: Do not eat, drink or smoke when using this product.[2][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula (¹³CH₃)₂NH・HCl
Molecular Weight 83.53 g/mol [1][6]
Appearance White to off-white solid/powder[2]
Melting Point 170-173 °C[3]
Solubility Highly soluble in water.[7][8] Soluble in ethanol and chloroform. Insoluble in ether.[7][8]
Hygroscopic Yes[2][5]
Flash Point -6.70 °C (closed cup)[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, data for the non-labeled Dimethylamine hydrochloride provides valuable insight.

Route of ExposureEffect
Oral Harmful if swallowed.[1][2] The LD50 for Dimethylamine hydrochloride in rats is 1070 mg/kg.[5] Symptoms can include nausea, vomiting, and diarrhea.[9][10]
Inhalation Causes respiratory tract irritation.[1][9] High exposure may lead to coughing, shortness of breath, and chest discomfort.[10]
Skin Causes skin irritation.[1][2] Prolonged contact can lead to more severe irritation.
Eyes Causes serious eye irritation.[1][2] Contact can cause redness, pain, and potential damage.
Chronic Prolonged or repeated exposure may have adverse effects.[10] Animal studies on the non-labeled compound suggest potential for reproductive effects.[9]

Experimental Protocols: Spill Response

A critical aspect of laboratory safety is a well-defined protocol for handling accidental spills.

Objective: To safely contain, neutralize, and clean up a spill of this compound.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, face shield, gloves (nitrile or neoprene), lab coat, and respiratory protection if dealing with a large spill or dust.

  • Absorbent material (e.g., sand, vermiculite, or commercial chemical absorbent).

  • A suitable container for waste disposal.

  • Sodium bicarbonate or other suitable neutralizing agent for acidic components.

  • pH indicator strips.

  • Cleaning supplies (e.g., water, soap, sponges).

Methodology:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.

  • Ensure Proper Ventilation: If safe to do so, increase ventilation in the area to disperse any airborne dust.

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material, avoiding the generation of dust. For liquid spills, create a dike around the spill using absorbent material.

  • Neutralize (if applicable): As this compound is a hydrochloride salt, the spill area can be neutralized with a mild base like sodium bicarbonate after the bulk of the material has been removed. Use pH indicator strips to confirm neutralization.

  • Absorb and Collect: Cover the spill with an absorbent material. Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[5]

  • Report the Incident: Report the spill to the appropriate laboratory or institutional safety officer.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.[4][5]

  • Avoid generating dust.[4][5]

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5][11]

  • Wash hands thoroughly after handling.[5][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][12]

Storage:

  • Store in a tightly closed container.[5][9]

  • Keep in a cool, dry, and well-ventilated place.[5][9]

  • The compound is hygroscopic; protect from moisture.[2][5] Store under an inert atmosphere if possible.[5]

  • Incompatible with strong oxidizing agents.[5][11]

Visualizations

Emergency Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb & Collect Neutralize->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Logical Relationship of Safety Precautions

Safety_Precautions cluster_Compound Dimethylamine-13C2 HCl cluster_Precautions Handling & Storage Precautions cluster_Outcome Desired Outcome Compound Chemical Properties (Hygroscopic, Irritant) Handling Safe Handling (Ventilation, PPE) Compound->Handling Storage Proper Storage (Dry, Tightly Sealed) Compound->Storage Safety Personnel & Lab Safety Handling->Safety Storage->Safety

References

Solubility of Dimethylamine-13C2 hydrochloride in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Dimethylamine-13C2 Hydrochloride

Introduction

This compound is an isotopically labeled form of dimethylamine hydrochloride, a crucial compound in various chemical syntheses. Its solubility is a fundamental physicochemical property, critical for its application in research, particularly in drug development and metabolic studies where it serves as an internal standard. This guide provides a comprehensive overview of its solubility in common laboratory solvents and outlines a general experimental protocol for solubility determination. The solubility data presented is primarily for the non-labeled analogue, dimethylamine hydrochloride, which is expected to have nearly identical solubility characteristics to its 13C2 labeled counterpart due to the negligible impact of isotopic labeling on this physical property.

Solubility Data

The solubility of this compound is summarized in the table below. The data is collated from various sources and represents the solubility of the non-labeled dimethylamine hydrochloride.

SolventFormulaMolar Mass ( g/mol )Solubility ( g/100 mL)Temperature (°C)Observations
WaterH₂O18.0230020Very Soluble
EthanolC₂H₅OH46.07Soluble25-
MethanolCH₃OH32.04Soluble25-
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Soluble25-
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Soluble25-
ChloroformCHCl₃119.3816.927Soluble
Diethyl Ether(C₂H₅)₂O74.12Insoluble25-

Note: The solubility of isotopically labeled compounds is generally considered to be identical to that of their non-labeled counterparts for practical laboratory purposes.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Pipettes and volumetric flasks

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a water bath or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Agitate the mixture periodically using a vortex mixer to facilitate dissolution.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the solvent.

  • Quantification:

    • Accurately dilute the collected supernatant with the same solvent to a concentration suitable for the chosen analytical method.

    • Quantify the concentration of this compound in the diluted solution using a suitable analytical technique, such as:

      • Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This is suitable for non-volatile solutes.

      • Chromatographic methods (e.g., HPLC, GC): Use a calibrated instrument to determine the concentration.

      • Spectroscopic methods (e.g., UV-Vis): If the compound has a chromophore, its concentration can be determined based on its absorbance.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for assessing the solubility of a compound and the general signaling pathway consideration for a research compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh Compound C Combine in Vial A->C B Measure Solvent B->C D Incubate at Constant Temperature C->D E Agitate Periodically D->E F Centrifuge E->F G Collect Supernatant F->G H Filter G->H I Dilute Sample H->I J Quantify Concentration (e.g., HPLC, Gravimetric) I->J K Calculate Solubility J->K

Caption: Experimental workflow for determining compound solubility.

G A Compound Introduction B Cell Membrane Interaction A->B C Cytosolic Target Binding B->C D Signal Transduction Cascade C->D E Nuclear Translocation D->E G Cellular Response D->G F Gene Expression Modulation E->F F->G

A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of stable isotope labeled (SIL) compounds. Ensuring the chemical and isotopic stability of these critical reagents is paramount for their effective use in research, development, and quality control, where they serve as invaluable tools for quantification and metabolic tracing.[1][2][3]

Core Principles of SIL Compound Stability

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] Unlike their radiolabeled counterparts, they do not decay over time and pose no radiation risk.[5] Their stability is primarily governed by chemical and physical factors. The overarching goal of proper storage is to mitigate these factors to maintain both the chemical purity and the isotopic integrity of the compound.

The primary concerns for the stability of SIL compounds are:

  • Chemical Degradation: The breakdown of the molecule into impurities, which is influenced by factors such as temperature, light, moisture, and oxygen.

  • Isotopic Scrambling/Exchange: The loss or exchange of the stable isotope label with its naturally abundant counterpart from the environment. This is a particular concern for deuterium-labeled compounds.[4][6]

Compounds labeled with ¹³C and ¹⁵N are generally very stable, as the isotopes are integral to the molecular backbone and not susceptible to exchange under typical storage conditions.[6][] Deuterium-labeled compounds, however, require more careful consideration due to the potential for hydrogen-deuterium (H/D) exchange.[4]

Recommended Storage Conditions

The optimal storage conditions for an SIL compound are highly dependent on its chemical structure, the nature of the isotopic label, and its physical state (solid vs. solution).

2.1 Temperature

Temperature is a critical factor that can accelerate chemical degradation.

  • General Recommendation: For long-term storage, most SIL compounds in solid form should be stored at low temperatures, typically ranging from -20°C to -80°C.[8] Storing at ≤8°C is a common recommendation for sealed vials with a shelf life of at least one year.[8]

  • Room Temperature: While many solid SIL compounds are stable for shorter periods at room temperature, long-term storage at ambient temperatures is generally not recommended without specific stability data.

  • Solutions: SIL compounds in solution are more susceptible to degradation and should almost always be stored frozen. The recommended shelf life for methanol solutions of some standards is one month when refrigerated at 2-8°C.[8]

2.2 Humidity

Moisture can promote hydrolysis and other degradation pathways, and for deuterated compounds, it can be a source of protons for H/D exchange.

  • Solid Compounds: Solid SIL compounds should be stored in a dry environment. The use of desiccants is highly recommended, especially for compounds sensitive to moisture.[9][10] Packaging should provide a reliable moisture barrier.[9]

  • Hygroscopic Compounds: For hygroscopic materials, storage in a desiccator or a dry box with an inert atmosphere is ideal.

  • Lyophilization: For compounds that are unstable in the presence of water, lyophilization (freeze-drying) is an effective method to remove residual water and improve long-term stability.[11]

2.3 Light

Exposure to light, particularly UV radiation, can induce photodegradation in sensitive compounds.[9][12]

  • General Practice: It is a standard best practice to protect all SIL compounds from light by storing them in amber vials or other light-blocking containers.[8]

  • Photosensitive Compounds: For known photosensitive compounds, storage in a dark location (e.g., inside a freezer or a light-proof box) is essential.

2.4 Atmosphere and Packaging

The immediate environment within the storage container can significantly impact stability.

  • Oxygen-Sensitive Compounds: For compounds prone to oxidation, packaging under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10][13]

  • Packaging Materials: High-quality, inert containers such as borosilicate glass vials with PTFE-lined caps are suitable for most applications. For sensitive materials, sealed ampoules provide the most reliable long-term storage.[14] Moisture barrier bags (MBBs) with desiccants are effective for protecting against humidity.[10][15]

Quantitative Data on SIL Compound Stability

The following tables summarize the general stability expectations for different types of SIL compounds under various conditions. It is important to note that specific stability can be highly compound-dependent, and these tables should be used as a general guide. Stability studies are recommended for critical applications.

Table 1: Stability of Solid SIL Compounds

Isotope TypeTemperatureHumidityLightGeneral Stability & Considerations
¹³C, ¹⁵N -20°C to 4°CLow (with desiccant)ProtectedGenerally very high; stable for many years under these conditions. The labels are not susceptible to exchange.[][16]
²H (Deuterium) -20°C to 4°CVery Low (with desiccant)ProtectedChemical stability is compound-dependent. Isotopic stability is high in solid form if moisture is excluded.[17]
All Types Room TemperatureControlledProtectedSuitable for short-term storage. Long-term stability should be verified.
All Types >40°CUncontrolledExposedNot recommended; significantly accelerates chemical degradation and risk of H/D exchange for deuterated compounds.[18]

Table 2: Stability of SIL Compounds in Solution

Isotope TypeSolventStorage TemperaturepHGeneral Stability & Considerations
¹³C, ¹⁵N Aprotic or Protic-20°C to -80°CNeutralHigh stability. Degradation is primarily dependent on the compound's chemical stability in that solvent.
²H (Deuterium) Aprotic (e.g., Acetonitrile)-20°C to -80°CN/AIsotopic stability is generally good. The primary risk is chemical degradation of the parent molecule.
²H (Deuterium) Protic (e.g., Methanol, Water)-20°C to -80°CNeutralRisk of H/D exchange, especially for labels on heteroatoms (O, N) or acidic carbons (e.g., adjacent to a carbonyl).[4]
²H (Deuterium) Protic (e.g., Methanol, Water)-20°C to -80°CAcidic or BasicHigh risk of H/D exchange. These conditions should be avoided for storage.[4]

Experimental Protocols for Stability Assessment

A stability study is designed to provide evidence on how the quality of an SIL compound varies over time under the influence of environmental factors.[19] This involves both real-time and accelerated stability studies.[18][20][21]

4.1 Objective

To determine the shelf-life and recommend storage conditions for an SIL compound by assessing its chemical purity and isotopic enrichment over time.

4.2 Materials and Equipment

  • SIL compound to be tested

  • Storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers with controlled temperature and humidity

  • Analytical balance

  • LC-MS/MS system for chemical purity and identity confirmation

  • High-resolution mass spectrometer (HRMS) or NMR spectrometer for isotopic enrichment analysis

  • Volumetric flasks and pipettes

  • Appropriate solvents (HPLC or MS grade)

4.3 Experimental Design

  • Batch Selection: Use at least one, preferably three, representative batches of the SIL compound.[20]

  • Time Points:

    • Accelerated Study (e.g., 6 months): 0, 1, 3, 6 months

    • Real-Time Study (e.g., 24 months): 0, 3, 6, 9, 12, 18, 24 months[22]

  • Storage Conditions:

    • Real-Time: 5°C ± 3°C or -20°C ± 5°C (based on expected storage)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[23]

    • Light Exposure (Stress Test): Expose the compound to controlled UV and visible light as per ICH Q1B guidelines.

4.4 Analytical Methodology

4.4.1 Assessment of Chemical Purity (LC-MS/MS)

  • Sample Preparation: At each time point, accurately weigh a portion of the SIL compound and dissolve it in a suitable solvent to a known concentration.

  • Chromatography: Develop a stability-indicating HPLC or UHPLC method that separates the parent compound from potential degradation products.

    • Column: C18 reverse-phase column (typical)

    • Mobile Phase: Gradient of water and acetonitrile/methanol with a suitable modifier (e.g., formic acid or ammonium acetate).

    • Flow Rate: 0.2-0.5 mL/min

    • Injection Volume: 1-5 µL

  • Mass Spectrometry: Use a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor a specific transition for the SIL parent compound.

    • Monitor for expected degradation products.

    • Include a full scan or product ion scan to detect unknown impurities.

  • Quantification: Calculate the purity of the SIL compound as the peak area of the parent compound relative to the total peak area of all detected components.

4.4.2 Assessment of Isotopic Enrichment and Integrity (HRMS or NMR)

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Infuse the prepared sample solution into an HRMS instrument (e.g., Orbitrap or TOF).

    • Analysis: Acquire a high-resolution full scan mass spectrum of the molecular ion.

    • Calculation: Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks and comparing them to the theoretical distribution. Check for any signs of H/D exchange by monitoring for a decrease in the mass of the molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Prepare a concentrated sample in a suitable deuterated solvent.

    • Analysis: For ¹³C or ¹⁵N labeled compounds, acquire ¹³C or ¹⁵N spectra to confirm the position and enrichment of the label. For deuterated compounds, acquire ¹H NMR spectra.

    • Calculation: In ¹H NMR, the absence or reduction of a signal at a specific position indicates successful deuteration. The degree of deuteration can be quantified by comparing the integral of the residual proton signal to an internal standard. H/D exchange can be monitored by the reappearance of a proton signal over time.

Visualizations

5.1 Logical Workflow for SIL Compound Storage

storage_workflow start Start: New SIL Compound Received check_info Review Compound Information (Certificate of Analysis, SDS) start->check_info is_solid Is the compound a solid? check_info->is_solid is_deuterated Is the compound deuterated? is_solid->is_deuterated Yes is_solution Is the compound in solution? is_solid->is_solution No is_sensitive Is it sensitive to light, moisture, or oxygen? is_deuterated->is_sensitive No (in solution) is_deuterated->is_sensitive No (solid) store_d_solid Store at -20°C in amber vial. Use desiccant. Avoid protic solvents for reconstitution. is_deuterated->store_d_solid Yes (solid) is_protic Is the solvent protic (e.g., H2O, MeOH)? is_deuterated->is_protic Yes (in solution) store_solid_std Store at -20°C in amber vial. is_sensitive->store_solid_std No store_solid_sensitive Store at -20°C to -80°C in amber vial with desiccant and/or under inert gas. is_sensitive->store_solid_sensitive Yes end Storage Condition Determined store_solid_std->end store_solid_sensitive->end store_d_solid->end is_solution->is_deuterated Yes is_solution->end No (Error) store_sol_aprotic Store at -20°C to -80°C in amber vial. is_protic->store_sol_aprotic No store_sol_protic_d Store at -80°C. Use for short term only. Monitor for H/D exchange. is_protic->store_sol_protic_d Yes store_sol_aprotic->end store_sol_protic_non_d Store at -20°C to -80°C in amber vial. store_sol_protic_non_d->end store_sol_protic_d->end stability_study_workflow cluster_analysis Analytical Testing start Start: Define Study (Compound, Batches, Conditions) place_samples Place Samples in Stability Chambers (Real-Time & Accelerated) start->place_samples timepoint Pull Samples at Scheduled Time Point place_samples->timepoint prep_samples Prepare Samples for Analysis (Weighing, Dissolution) timepoint->prep_samples lcms_analysis LC-MS/MS Analysis (Chemical Purity) prep_samples->lcms_analysis hrms_nmr_analysis HRMS or NMR Analysis (Isotopic Enrichment / Integrity) prep_samples->hrms_nmr_analysis analyze_data Analyze Data (Purity vs. Time, Isotopic Stability) lcms_analysis->analyze_data hrms_nmr_analysis->analyze_data last_timepoint Is this the last time point? analyze_data->last_timepoint last_timepoint->timepoint No final_report Generate Final Stability Report (Determine Shelf-Life) last_timepoint->final_report Yes end End of Study final_report->end degradation_factors sil Stable Isotope Labeled (SIL) Compound chem_deg Chemical Degradation (e.g., Hydrolysis, Oxidation) sil->chem_deg leads to iso_exc Isotopic Exchange (H/D Scrambling) sil->iso_exc can lead to (for ²H compounds) temp High Temperature temp->sil temp->chem_deg humidity Humidity / Moisture humidity->sil humidity->chem_deg humidity->iso_exc light Light (UV/Visible) light->sil light->chem_deg oxygen Oxygen oxygen->sil oxygen->chem_deg ph Extreme pH (in solution) ph->sil ph->chem_deg ph->iso_exc

References

Methodological & Application

Revolutionizing Quantitative Proteomics: A Protocol for Dimethylamine-13C2 Hydrochloride Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the use of Dimethylamine-13C2 hydrochloride in stable isotope dimethyl labeling for quantitative proteomics. This powerful and cost-effective chemical labeling technique offers a robust method for the relative quantification of proteins in complex biological samples, making it an invaluable tool for academic research and preclinical drug development.

Introduction

Stable isotope dimethyl labeling is a chemical labeling method that introduces isotopic tags to the N-terminus of peptides and the ε-amino group of lysine residues through reductive amination.[1] This technique is advantageous due to its use of inexpensive reagents and its broad applicability to virtually any sample type, including cells, tissues, and body fluids.[2][3] By using different isotopic forms of formaldehyde and a reducing agent, such as sodium cyanoborohydride, researchers can create distinct mass signatures for peptides from different samples, allowing for multiplexed analysis in a single LC-MS/MS run.[4]

This protocol will detail the in-solution labeling procedure, data analysis workflow, and applications in drug development, including target identification and mechanism of action studies.

Data Presentation

The following table represents a typical quantitative proteomics dataset obtained using stable isotope dimethyl labeling. In this example, protein expression changes in a cancer cell line treated with a novel therapeutic agent are compared to an untreated control.

Table 1: Quantitative Proteomic Analysis of Drug-Treated Cancer Cells

Protein AccessionGene SymbolProtein NameLog2 Fold Change (Treated/Control)p-valueRegulation
P06733EGFREpidermal growth factor receptor-1.850.001Down-regulated
P60709ACTBActin, cytoplasmic 10.050.98No significant change
P04637TP53Cellular tumor antigen p532.100.0005Up-regulated
Q06609HSPA5Heat shock 70 kDa protein 51.580.002Up-regulated
P31749BAXApoptosis regulator BAX1.920.001Up-regulated
P10415BCL2Apoptosis regulator Bcl-2-1.750.003Down-regulated
P42336CASP3Caspase-31.800.002Up-regulated
Q9Y243PARP1Poly [ADP-ribose] polymerase 1-1.650.004Down-regulated

Experimental Protocols

This section provides a detailed, step-by-step protocol for the in-solution stable isotope dimethyl labeling of peptides.

Protein Extraction, Reduction, Alkylation, and Digestion

A typical bottom-up proteomics workflow begins with protein extraction, followed by reduction and alkylation of disulfide bonds to facilitate enzymatic digestion.[5]

  • Protein Extraction: Lyse cells or tissues in a buffer containing a strong denaturant, such as 8M urea, and protease inhibitors.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction: To 25-30 µg of protein extract, add tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM. Incubate at room temperature for 30 minutes.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate at room temperature for 30 minutes in the dark.

  • Dilution: Dilute the sample with 100 mM triethylammonium bicarbonate (TEAB) to reduce the urea concentration to below 2M.

  • Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C with shaking.

In-Solution Stable Isotope Dimethyl Labeling

This protocol is adapted for a duplex experiment comparing a "light" labeled control sample and a "heavy" labeled treated sample using this compound.

  • Sample pH Adjustment: Ensure the pH of the digested peptide solution is between 6 and 8.

  • Labeling Reagent Preparation:

    • Light Labeling Solution: Prepare a solution of 4% (v/v) formaldehyde (CH2O).

    • Heavy Labeling Solution: Prepare a solution of 4% (v/v) 13C-deutero-formaldehyde (13CD2O).

    • Reducing Agent: Prepare a 0.6 M solution of sodium cyanoborohydride (NaBH3CN).

  • Labeling Reaction:

    • To the control peptide sample, add 4 µL of the light labeling solution.

    • To the treated peptide sample, add 4 µL of the heavy labeling solution.

    • Mix briefly and spin down.

    • To each sample, add 4 µL of the 0.6 M sodium cyanoborohydride solution.

    • Incubate for 1 hour at room temperature.

  • Quenching the Reaction:

    • Add 16 µL of 1% (v/v) ammonia to each sample to consume excess formaldehyde.

    • Add 8 µL of formic acid to acidify the samples and stop the reaction.

  • Sample Combination and Desalting:

    • Combine the light and heavy labeled samples.

    • Desalt the mixed peptide sample using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspension: Reconstitute the dried, labeled peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Chromatography: Separate the peptides using a reversed-phase liquid chromatography (RPLC) system with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis
  • Database Searching: Use a proteomics data analysis software package such as MaxQuant or Proteome Discoverer to identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.[6]

  • Quantification: The software will calculate the relative abundance of peptides between the light and heavy labeled samples by comparing the areas of their respective extracted ion chromatograms (XICs) in the MS1 spectra.[2]

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to determine the significance of protein expression changes.

Application in Drug Development: Target Identification and Mechanism of Action

Stable isotope dimethyl labeling is a powerful tool in preclinical drug development for identifying drug targets and elucidating their mechanisms of action.[4]

A common application is in chemical proteomics, where a drug candidate is used as a "bait" to pull down its interacting protein partners from a cell lysate. By comparing the proteins pulled down in the presence and absence of a competitor compound, specific binding partners can be identified.

Experimental Protocol: Affinity Pull-Down for Target Identification

  • Cell Culture and Treatment: Grow two populations of cells. One will be treated with the drug candidate immobilized on beads, and the other will be a control group.

  • Lysate Preparation: Prepare cell lysates from both populations.

  • Affinity Pull-Down:

    • Sample 1 (Light): Incubate the lysate with the immobilized drug candidate.

    • Sample 2 (Heavy): Incubate the lysate with the immobilized drug candidate and a high concentration of a soluble competitor drug.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders and then elute the bound proteins.

  • Sample Preparation and Labeling: Digest the eluted proteins with trypsin and label the peptides with light (Sample 1) and heavy (Sample 2) dimethyl labels as described in the protocol above.

  • LC-MS/MS and Data Analysis: Analyze the combined samples by LC-MS/MS. Proteins that are significantly less abundant in the heavy-labeled sample are considered specific binding partners of the drug.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Dimethyl Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 l1 Control (Light Label) p3->l1 l2 Treated (Heavy Label) p3->l2 a1 Combine & Desalt l1->a1 l2->a1 a2 LC-MS/MS a1->a2 a3 Data Analysis a2->a3

Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.

reductive_amination reagents Peptide (R-NH2) Formaldehyde (CH2O) intermediate Schiff Base (R-N=CH2) reagents->intermediate + H2O product Dimethylated Peptide (R-N(CH3)2) intermediate->product reducing_agent NaBH3CN reducing_agent->intermediate

Caption: The chemical reaction of reductive amination for dimethyl labeling of primary amines.

drug_target_id cluster_pulldown Affinity Pull-Down cluster_labeling_drug Dimethyl Labeling cluster_analysis_drug Analysis pd1 Immobilized Drug ld1 Light Label pd1->ld1 pd2 Immobilized Drug + Competitor ld2 Heavy Label pd2->ld2 ad1 Combine & Analyze ld1->ad1 ld2->ad1 ad2 Identify Specific Binders ad1->ad2

Caption: Workflow for drug target identification using affinity pull-down and dimethyl labeling.

References

Application Notes: Dimethylamine-¹³C₂ Hydrochloride for Derivatization of Small Molecules in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis of small molecules in complex biological matrices is a cornerstone of metabolomics, clinical diagnostics, and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[1][2][3] However, challenges such as poor ionization efficiency of certain analytes and matrix effects can compromise accuracy and precision.[4][5] Chemical derivatization is a widely employed strategy to overcome these limitations by modifying the analyte to improve its analytical properties.[5][6]

The use of stable isotope-labeled derivatization reagents, a technique known as Isotope-Coded Derivatization (ICD), offers a robust solution for highly accurate quantification.[7][8] Dimethylamine-¹³C₂ hydrochloride is a stable isotope-labeled reagent designed to introduce a ¹³C₂-dimethylamino group onto target molecules. This allows it to serve as a "heavy" tag. When used alongside its unlabeled ("light") counterpart, dimethylamine hydrochloride, it enables the application of stable isotope dilution (SID) methods for mass spectrometry.[9][10] The labeled and unlabeled analytes are chemically identical and co-elute during chromatography, but are distinguishable by their mass-to-charge (m/z) ratio. This allows the labeled derivative to serve as an ideal internal standard, correcting for sample loss during preparation and variability in instrument response.[4][11]

Principle of Isotope-Coded Derivatization

The core principle involves derivatizing a sample with the "light" reagent (e.g., dimethylamine) and a separate standard or a different sample for comparison with the "heavy" reagent (Dimethylamine-¹³C₂ hydrochloride).[8] Alternatively, a known amount of a standard, pre-derivatized with the heavy reagent, can be spiked into a sample that is then derivatized with the light reagent. The ratio of the peak areas of the heavy and light derivatives in the mass spectrometer allows for precise relative or absolute quantification.[9]

Applications

  • Quantitative Metabolomics: Accurately quantify endogenous metabolites, such as carboxylic acids, in biological fluids (plasma, urine) and tissue extracts.[8][12]

  • Pharmaceutical Development: Used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to trace drug metabolism.[13]

  • Bioanalytical Assays: Synthesis of stable isotope-labeled internal standards for robust quantification of drugs and their metabolites in pharmacokinetic/pharmacodynamic (PK/PD) studies.[14][15]

  • Biomarker Discovery and Validation: Precise quantification of putative disease biomarkers to establish clinical sensitivity and specificity.[9]

Physicochemical Properties

A summary of the key properties of Dimethylamine-¹³C₂ hydrochloride is provided below.

PropertyValueReference
Chemical Formula (¹³CH₃)₂NH · HCl[16]
Molecular Weight 83.53 g/mol [16]
Exact Mass 83.0412366 Da[16]
Isotopic Purity Typically ≥99 atom % ¹³CN/A
CAS Number 286012-99-5[16]
Melting Point 170-173 °C[13][17]
Solubility Highly soluble in water; soluble in alcohol.[13][17]
Form Solid[16]

Experimental Protocols & Workflows

General Workflow for Quantitative Analysis

The general workflow for using Dimethylamine-¹³C₂ hydrochloride in a comparative quantitative analysis involves parallel derivatization of a control/standard sample and a test sample, followed by LC-MS analysis.

G Workflow for Relative Quantification cluster_prep Sample Preparation cluster_deriv Isotope-Coded Derivatization SampleA Sample A (e.g., Control) ExtractA Extract Metabolites SampleA->ExtractA SampleB Sample B (e.g., Treated) ExtractB Extract Metabolites SampleB->ExtractB DerivA Derivatize with Light Reagent (Dimethylamine) ExtractA->DerivA DerivB Derivatize with Heavy Reagent (¹³C₂-Dimethylamine) ExtractB->DerivB Combine Combine Samples (1:1 Ratio) DerivA->Combine DerivB->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Data Analysis (Peak Area Ratio B/A) LCMS->Data

Caption: General workflow for relative quantification using isotope-coded derivatization.

Protocol 1: Derivatization of Carboxylic Acids

This protocol describes a general method for derivatizing small molecules containing a carboxylic acid functional group (e.g., fatty acids, bile acids) using Dimethylamine-¹³C₂ hydrochloride to form the corresponding amide. The reaction requires a coupling agent to activate the carboxylic acid.[18][19]

Materials:

  • Dimethylamine-¹³C₂ hydrochloride

  • Unlabeled Dimethylamine hydrochloride (for "light" channel)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)[20][21]

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)[20][21]

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or DMF)

  • Dried sample extract containing carboxylic acids

  • Quenching solution (e.g., 0.1% Formic Acid in water)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM solution of Dimethylamine-¹³C₂ hydrochloride in anhydrous acetonitrile with 1.1 equivalents of DIPEA. The base is required to neutralize the hydrochloride salt and free the amine.

    • Prepare a 100 mM solution of EDC and a 100 mM solution of NHS in anhydrous acetonitrile. These solutions should be prepared fresh.

  • Sample Preparation:

    • Ensure the sample extract containing the target carboxylic acids is completely dry. Lyophilization or evaporation under nitrogen is recommended.

    • Reconstitute the dried extract in a known volume of anhydrous acetonitrile to a target concentration (e.g., 1 mg/mL).

  • Activation of Carboxylic Acid:

    • To 100 µL of the sample extract, add 1.2 equivalents of the EDC solution and 1.2 equivalents of the NHS solution (relative to the estimated amount of carboxylic acid).

    • Vortex briefly and allow the activation reaction to proceed for 15 minutes at room temperature. The NHS is used to form a more stable active ester intermediate, which improves reaction efficiency and reduces side reactions.[19][20]

  • Derivatization Reaction:

    • Add 1.5 equivalents of the prepared Dimethylamine-¹³C₂ solution to the activated sample.

    • Vortex the mixture and allow it to react for 1-2 hours at room temperature. Reaction time and temperature may need optimization depending on the specific analyte.

  • Reaction Quenching & Sample Preparation for LC-MS:

    • Stop the reaction by adding 200 µL of 0.1% formic acid in water.

    • Centrifuge the sample at >12,000 x g for 10 minutes to pellet any precipitates (e.g., urea byproduct from EDC).

    • Transfer the supernatant to an LC-MS vial for analysis.

G Derivatization of Carboxylic Acids cluster_activation Step 1: Carboxylic Acid Activation cluster_derivatization Step 2: Amide Formation RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-NHS (NHS-Active Ester) RCOOH->ActiveEster + EDC, NHS EDC EDC NHS NHS DerivatizedProduct R-CO-N(¹³CH₃)₂ (¹³C₂-Amide Derivative) ActiveEster->DerivatizedProduct HeavyAmine (¹³CH₃)₂NH (from ¹³C₂-DMA·HCl + Base) HeavyAmine->DerivatizedProduct

Caption: Reaction scheme for derivatizing carboxylic acids with Dimethylamine-¹³C₂.

Protocol 2: LC-MS/MS Analysis of Derivatized Analytes

This protocol provides a general starting point for the analysis of dimethylamine-derivatized small molecules using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation & Columns:

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

LC Gradient (Example):

Time (min) Flow Rate (mL/min) %B
0.0 0.4 5
1.0 0.4 5
8.0 0.4 95
10.0 0.4 95
10.1 0.4 5

| 12.0 | 0.4 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a QqQ.[9][11]

  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

  • MRM Transitions: The derivatization introduces a dimethylamino group, which provides a stable and predictable fragmentation pattern. The precursor ion will be the protonated molecule [M+H]⁺. A common product ion results from the neutral loss of dimethylamine. The specific m/z values will depend on the original analyte.

Example MRM Transitions: For a hypothetical analyte "R-COOH" (MW = 200 Da) derivatized with light and heavy dimethylamine.

AnalyteReagentPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Note
R-CON(CH₃)₂Dimethylamine227.2Dependent on RLight Derivative
R-CON(¹³CH₃)₂Dimethylamine-¹³C₂229.2Dependent on RHeavy Derivative (M+2)

The product ion will depend on the structure of "R" and must be determined empirically by infusing the derivatized standard.

Data Analysis and Interpretation

For quantitative analysis, the peak areas of the MRM transitions for both the light (analyte in the sample) and heavy (internal standard) derivatives are integrated using the instrument's software. The ratio of the peak area of the light analyte to the heavy internal standard (Area_light / Area_heavy) is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by plotting it against a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[9]

This stable isotope dilution method effectively corrects for variations in extraction efficiency, matrix effects during ionization, and instrument performance, leading to highly accurate and precise quantitative results.[4][15]

References

Application Notes and Protocols for Dimethylamine-13C2 Hydrochloride in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic networks, providing a quantitative understanding of cellular physiology. While tracers like 13C-glucose and 13C-glutamine are commonly used to probe central carbon metabolism, specialized tracers are required to investigate specific pathways.

Dimethylamine-13C2 hydrochloride is a stable isotope-labeled compound designed for tracing the metabolic fate of the dimethylamino group. Its primary application lies in quantifying the contribution of dimethylamine (DMA) to the one-carbon (1C) metabolic network. DMA can be metabolized to formaldehyde, a key entry point into the folate and methionine cycles.[1][2] These cycles are crucial for the biosynthesis of nucleotides (purines and thymidine), amino acids (serine, glycine, methionine), and for providing methyl groups for numerous methylation reactions, including epigenetic modifications of DNA and histones.[3][4]

These application notes provide a framework for using this compound to investigate the flux from dimethylamine into one-carbon metabolism, a pathway of interest in toxicology, cancer research, and studies of gut microbiome-host interactions.

Principle of Application

This compound, when introduced to a biological system, is metabolized by enzymes such as cytochrome P-450, FAD-containing monooxygenases, or dimethylamine dehydrogenase to yield 13C-labeled formaldehyde and unlabeled methylamine.[1][2] The 13C-labeled formaldehyde enters the one-carbon pool, where it is captured by tetrahydrofolate (THF) to form 13C-methylene-THF. This labeled one-carbon unit can then be distributed throughout the network, incorporating into various downstream metabolites.

By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, it is possible to calculate the flux of carbon atoms originating from dimethylamine into these pathways. This allows for the quantification of a specific metabolic route that might be altered in disease states or upon therapeutic intervention.

Key Applications

  • Toxicology and Drug Metabolism: Quantifying the metabolic activation of drugs or xenobiotics containing a dimethylamino moiety to formaldehyde, a potentially toxic intermediate.

  • Cancer Metabolism: Investigating the contribution of alternative carbon sources to the one-carbon pool, which is often upregulated in cancer cells to support rapid proliferation and epigenetic modifications.

  • Microbiome Research: Tracing the metabolism of dimethylamine produced by gut microbiota and its subsequent utilization by host tissues.

  • Neurobiology: Studying the metabolism of endogenous amines and their contribution to methylation reactions in the nervous system.

Experimental Workflow for 13C-MFA using this compound

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A 1. Cell Culture Establish steady-state cell culture. B 2. Labeling Experiment Introduce Dimethylamine-13C2 hydrochloride into the medium. A->B Switch to labeled medium C 3. Quenching & Extraction Rapidly quench metabolism and extract intracellular metabolites. B->C After isotopic steady state is reached D 4. Sample Analysis Analyze extracts by LC-MS/MS or GC-MS. C->D E 5. Data Acquisition Measure mass isotopomer distributions (MIDs). D->E F 6. Data Correction Correct for natural isotope abundance. E->F G 7. Flux Calculation Use software (e.g., INCA, Metran) to estimate metabolic fluxes. F->G H 8. Statistical Analysis Determine goodness-of-fit and confidence intervals of fluxes. G->H G cluster_folate Folate Cycle cluster_methionine Methionine Cycle DMA Dimethylamine-13C2 ((13CH3)2NH) FA Formaldehyde-13C (13CH2O) DMA->FA Dimethylamine Dehydrogenase / P450 MethyleneTHF 5,10-Methylene-THF-13C FA->MethyleneTHF THF Tetrahydrofolate (THF) THF->MethyleneTHF Serine Serine-13C MethyleneTHF->Serine SHMT Purines Purines-13C MethyleneTHF->Purines Synthesis Thymidylate Thymidylate-13C (dTMP) MethyleneTHF->Thymidylate TYMS MethylTHF 5-Methyl-THF-13C MethyleneTHF->MethylTHF MTHFR Glycine Glycine-13C Serine->Glycine Methionine Methionine-13C SAM S-adenosylmethionine-13C (SAM) Methionine->SAM MethylTHF->Methionine MTR Methylation Macromolecule Methylation-13C SAM->Methylation Methyltransferases

References

Application Notes and Protocols for 13C NMR Spectroscopy of Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Dimethylamine-13C2 hydrochloride. This isotopically labeled compound is a valuable tool in various research and development applications, particularly as a tracer in metabolic and mechanistic studies.[1]

Introduction to 13C NMR of this compound

This compound is a stable isotope-labeled version of dimethylamine hydrochloride where both carbon atoms are the 13C isotope. This labeling allows for detailed structural and dynamic studies using 13C NMR spectroscopy. Due to the symmetry of the dimethylamine molecule, both 13C-labeled carbon atoms are chemically equivalent, which simplifies the resulting NMR spectrum.[2] The primary utility of using the 13C labeled compound lies in the ability to observe 13C-13C spin-spin coupling, which is not present in the natural abundance spectrum.

Applications in Research and Development

The incorporation of two 13C atoms into the dimethylamine structure provides a distinct spectroscopic signature that is invaluable for a range of applications:

  • Isotopic Tracer Studies: this compound serves as an excellent tracer for following the metabolic fate of dimethylamine or dimethylamino-containing compounds in biological systems.[1]

  • Mechanistic and Pathway Elucidation: Researchers can track the incorporation and transformation of the dimethylamino group in various chemical and biological reactions.[1]

  • Quantitative NMR (qNMR): The distinct signals from the 13C labeled compound can be used for accurate quantification in complex mixtures.

  • Structural Elucidation: The presence of 13C-13C coupling provides unambiguous confirmation of the connectivity within the dimethylamino moiety.[1]

Expected 13C NMR Spectrum

A proton-decoupled 13C NMR spectrum of this compound in a solvent like D2O is expected to show a single signal. Due to the molecule's symmetry, the two 13C nuclei are chemically and magnetically equivalent.[2] This signal, however, will be a doublet due to the one-bond coupling between the two adjacent 13C nuclei (¹JCC).

In a proton-coupled 13C NMR spectrum, this doublet will be further split into a more complex multiplet due to coupling with the six equivalent protons. Specifically, each peak of the 13C-13C doublet will appear as a septet due to coupling to the six protons (n+1 rule, where n=6).

Quantitative NMR Data

The following table summarizes the expected quantitative data for the 13C NMR spectrum of this compound.

ParameterValueRemarks
13C Chemical Shift (δ) ~35-40 ppmThe exact chemical shift can vary with solvent, concentration, and pH. The unlabeled dimethylamine hydrochloride has a reported 1H chemical shift of 2.737 ppm in D2O.[3] The 13C chemical shift is anticipated to be in the typical range for aliphatic amines.
One-Bond 13C-13C Coupling (¹JCC) 30 - 40 Hz (Estimated)This is a typical range for a one-bond coupling between two sp3 hybridized carbon atoms. The precise experimental value is not readily available in the literature.
One-Bond 13C-1H Coupling (¹JCH) 115 - 140 Hz (Estimated)This is the expected range for one-bond coupling between an sp3 hybridized carbon and a proton.[1]

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring a 13C NMR spectrum.

Sample Preparation
  • Required Materials:

    • This compound

    • Deuterated solvent (e.g., Deuterium Oxide - D2O)

    • 5 mm NMR tube

    • Vortex mixer

    • Pipette

  • Procedure:

    • Weigh approximately 10-50 mg of this compound. For 13C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[3][4][5]

    • Dissolve the sample in 0.5-0.7 mL of D2O in a small vial.[4][6]

    • Ensure the sample is fully dissolved. If necessary, use a vortex mixer to aid dissolution.

    • If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[2][3]

    • The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[3]

    • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Parameters for a Proton-Decoupled 1D 13C Spectrum:

    • Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Solvent: Select the appropriate deuterated solvent used for sample preparation (e.g., D2O) for the lock signal.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient for 13C NMR.

    • Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift (e.g., ~50 ppm).

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale. If using D2O, the residual HDO signal can be used as a secondary reference, though an internal standard like DSS is more accurate.

  • Integrate the signal if quantitative analysis is required.

Experimental Workflow Diagram

experimental_workflow 13C NMR Experimental Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-50 mg) dissolve Dissolve in D2O (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment (1D 13C Decoupled) insert->setup acquire Acquire FID setup->acquire process Fourier Transform & Window Function acquire->process phase Phase Correction process->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

Caption: Experimental workflow for 13C NMR analysis.

References

Application Notes and Protocols for Sample Preparation with Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in analytical chemistry for the accurate quantification of molecules in complex samples. Dimethylamine-13C2 hydrochloride, in conjunction with a reducing agent, is a versatile reagent for introducing a stable isotope-labeled dimethyl group onto primary and secondary amines. This process, known as reductive amination or dimethyl labeling, is widely employed in quantitative proteomics and has potential applications in the analysis of other amine-containing molecules.

This document provides detailed application notes and protocols for the use of this compound in sample preparation for mass spectrometry-based analysis. The protocols cover the well-established methodology for quantitative proteomics and extend to the derivatization of other key biomolecules such as amino acids. Additionally, theoretical frameworks for the multi-step derivatization of fatty acids and steroids are presented to guide advanced applications.

I. Quantitative Proteomics: Stable Isotope Dimethyl Labeling of Peptides

Stable isotope dimethyl labeling is a cost-effective, rapid, and robust method for relative and absolute quantification of proteins.[1][2][3] The technique involves the derivatization of the N-terminus of peptides and the ε-amino group of lysine residues. By using different isotopic congeners of formaldehyde and a reducing agent (like sodium cyanoborohydride), samples can be differentially labeled, allowing for multiplexed analysis.[4]

Experimental Workflow

The general workflow for stable isotope dimethyl labeling in a bottom-up proteomics experiment is depicted below.

G cluster_0 Sample Preparation cluster_1 Stable Isotope Dimethyl Labeling cluster_2 Sample Processing & Analysis ProteinExtraction Protein Extraction (e.g., from cells or tissue) ReductionAlkylation Reduction & Alkylation (DTT/IAA) ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->ProteolyticDigestion Labeling_Light Sample 1: Labeling with 'Light' reagents (CH2O + NaBH3CN) ProteolyticDigestion->Labeling_Light Labeling_Heavy Sample 2: Labeling with 'Heavy' reagents (13CD2O + NaBD3CN) ProteolyticDigestion->Labeling_Heavy Mixing Combine Labeled Samples Labeling_Light->Mixing Labeling_Heavy->Mixing Desalting Desalting (e.g., C18 StageTip) Mixing->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis

Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.
Detailed Protocol for In-Solution Digestion and Dimethyl Labeling of Peptides

This protocol is adapted from established methods for the preparation of peptide samples for quantitative proteomics analysis.[5]

Materials:

  • Urea, 8 M in 100 mM TEAB (Triethylammonium bicarbonate)

  • TCEP (tris(2-carboxyethyl)phosphine), 1 M

  • IAA (Iodoacetamide), 500 mM

  • Trypsin, sequencing grade (0.5 µg/µL)

  • 100 mM TEAB

  • 100 mM CaCl2

  • Formaldehyde (CH2O), 4% (v/v)

  • Deuterated formaldehyde (CD2O), 4% (v/v)

  • ¹³C, deuterated formaldehyde (¹³CD2O), 4% (v/v)

  • Sodium cyanoborohydride (NaBH3CN), 0.6 M

  • Sodium cyanoborodeuteride (NaBD3CN), 0.6 M

  • Formic acid, 5% (v/v)

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from cell or tissue samples using 8 M urea in 100 mM TEAB buffer containing protease inhibitors.

    • Quantify the protein concentration using a suitable method (e.g., BCA assay).

    • Take 25-30 µg of protein extract in a volume of approximately 30-50 µL.

    • Add TCEP to a final concentration of 5 mM and incubate at room temperature for 30 minutes to reduce disulfide bonds.

    • Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

    • Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:20 (trypsin:protein) ratio and CaCl2 to a final concentration of 1 mM.

    • Incubate overnight at 37°C with shaking.

    • Centrifuge the sample to pellet any insoluble material.

  • Stable Isotope Dimethyl Labeling:

    • Take 100 µL of the digested peptide solution (containing approximately 24 µg of peptides). Ensure the pH is between 5.0 and 8.0.

    • For each sample to be labeled with a different isotopic tag, add 4 µL of the corresponding 4% (v/v) formaldehyde solution ('light', 'intermediate', or 'heavy').

    • Mix briefly and spin down.

    • Add 4 µL of the corresponding 0.6 M cyanoborohydride solution (NaBH3CN for 'light' and NaBD3CN for 'intermediate' and 'heavy').

    • Vortex and incubate for 1 hour at room temperature.

  • Quenching and Sample Cleanup:

    • Stop the reaction by adding 16 µL of 5% (v/v) formic acid.

    • Combine the differentially labeled samples.

    • Desalt the mixed peptide sample using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Quantitative Data Summary

The mass difference introduced by the different labeling strategies allows for the differentiation and relative quantification of peptides from different samples in a single LC-MS analysis.

Labeling StrategyReagentsMass Shift per Amine (Da)
Light CH₂O + NaBH₃CN+28
Intermediate CD₂O + NaBH₃CN+32
Heavy ¹³CD₂O + NaBD₃CN+36

Comparison with other quantitative proteomics techniques:

TechniquePrincipleMultiplexingAdvantagesDisadvantages
Dimethyl Labeling Chemical labeling of primary aminesUp to 3-plex (or more with different isotopologues)Cost-effective, simple, fast, applicable to any sample type.[3][6]Labeling occurs after digestion, which can introduce variability.[2]
SILAC Metabolic incorporation of stable isotope-labeled amino acids2-plex or 3-plexHigh accuracy and precision as samples are mixed early in the workflow.[2]Limited to cell culture, can be expensive.[3]
iTRAQ/TMT Isobaric chemical labeling of primary aminesUp to 8-plex (iTRAQ) or 16-plex (TMT)High degree of multiplexing.[3]Reagents are expensive, reporter ion quantification can be affected by co-isolation interference.[2]

II. Derivatization of Primary and Secondary Amine-Containing Metabolites

The reductive amination chemistry used for peptide labeling can be applied to other molecules containing primary or secondary amines, such as amino acids and biogenic amines. This allows for improved chromatographic retention on reverse-phase columns and enhanced ionization efficiency in mass spectrometry.

Theoretical Workflow for Amino Acid Derivatization

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis MetaboliteExtraction Metabolite Extraction (e.g., from plasma or tissue) ProteinPrecipitation Protein Precipitation (e.g., with cold methanol) MetaboliteExtraction->ProteinPrecipitation Derivatization Reductive Amination with This compound and a reducing agent ProteinPrecipitation->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Workflow for the derivatization of amine-containing metabolites.
Adapted Protocol for the Derivatization of Amino Acids

This protocol is an adaptation of the peptide labeling protocol for the analysis of free amino acids. Note: This is a theoretical protocol and may require optimization for specific applications.

Materials:

  • Extracted metabolite sample (e.g., protein-precipitated plasma or tissue extract)

  • Borate buffer, 0.2 M, pH 9.0

  • This compound solution (concentration to be optimized, e.g., 20 mg/mL in water)

  • Sodium cyanoborohydride, 1 M in water

  • Formic acid, 5% (v/v)

Procedure:

  • Sample Preparation:

    • Start with a dried or concentrated metabolite extract.

    • Reconstitute the sample in a known volume of 0.2 M borate buffer (pH 9.0).

  • Derivatization:

    • To 50 µL of the reconstituted sample, add 10 µL of the this compound solution.

    • Add 5 µL of 1 M sodium cyanoborohydride.

    • Vortex and incubate at 60°C for 30 minutes.

  • Quenching and Analysis:

    • Stop the reaction by adding 10 µL of 5% (v/v) formic acid.

    • Centrifuge to pellet any precipitate.

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system or dilute as necessary.

III. Theoretical Framework for Derivatization of Other Biomolecules

For molecules that do not contain primary or secondary amines, such as fatty acids and steroids, a multi-step derivatization strategy may be employed to introduce an amine group, which can then be labeled with this compound. These are advanced and hypothetical protocols that would require significant methods development.

A. Fatty Acids: Multi-step Derivatization via Amidation

Fatty acids contain a carboxylic acid group, which can be chemically modified to introduce an amine.

Proposed Signaling Pathway for Derivatization:

G FattyAcid Fatty Acid (R-COOH) Activation Activation of Carboxyl Group (e.g., with EDC/NHS) FattyAcid->Activation Amidation Amidation with a Diamine (e.g., ethylenediamine) Activation->Amidation AmineDeriv Amine-derivatized Fatty Acid Amidation->AmineDeriv Labeling Reductive Amination (Dimethylamine-13C2 HCl) AmineDeriv->Labeling LabeledFA Labeled Fatty Acid Derivative Labeling->LabeledFA

Caption: Proposed multi-step derivatization of a fatty acid.

Conceptual Protocol:

  • Activation: The carboxyl group of the fatty acid is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS).

  • Amidation: The activated fatty acid is reacted with a diamine (e.g., ethylenediamine) to form an amide bond, leaving a free primary amine at the other end of the diamine linker.

  • Labeling: The newly introduced primary amine is then derivatized using the stable isotope dimethyl labeling protocol as described for amino acids.

B. Steroids: Multi-step Derivatization of Ketone Groups

Steroids often possess ketone functional groups that can be targeted for derivatization.

Proposed Signaling Pathway for Derivatization:

G Steroid Steroid with Ketone Group Oximation Oximation with (Aminooxy)amine Steroid->Oximation AmineDeriv Amine-derivatized Steroid Oximation->AmineDeriv Labeling Reductive Amination (Dimethylamine-13C2 HCl) AmineDeriv->Labeling LabeledSteroid Labeled Steroid Derivative Labeling->LabeledSteroid

Caption: Proposed multi-step derivatization of a steroid.

Conceptual Protocol:

  • Oximation: The ketone group on the steroid is reacted with an aminooxy-containing reagent that also has a primary amine (e.g., a short aminooxy-alkane-amine). This forms a stable oxime linkage and introduces a primary amine.

  • Labeling: The introduced primary amine is then derivatized using the stable isotope dimethyl labeling protocol.

Conclusion

This compound is a valuable reagent for the stable isotope labeling of primary and secondary amines, with a well-established and powerful application in quantitative proteomics. The principles of this derivatization chemistry can be extended to other amine-containing molecules, such as amino acids, to improve their analytical detection. For molecules lacking amine functionalities, such as fatty acids and steroids, multi-step derivatization strategies can be conceptually designed to introduce an amine for subsequent labeling. These advanced applications require careful methods development and optimization but hold the potential to expand the utility of stable isotope dimethyl labeling to a wider range of biomolecules, aiding in drug development and life sciences research.

References

Application Notes and Protocols: Preparation of a Standard Solution of Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine-13C2 hydrochloride is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, particularly in mass spectrometry (MS)-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of analytical results. The use of a SIL internal standard that co-elutes with the analyte of interest is a well-established strategy to mitigate matrix effects, such as ion suppression or enhancement, which can significantly impact the reliability of quantification.[1][2][3][4]

These application notes provide a detailed protocol for the preparation of a standard solution of this compound, intended for use as an internal standard in various analytical applications, including but not limited to, the determination of trace-level impurities in pharmaceutical products and environmental samples.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its accurate handling and the preparation of standard solutions.

PropertyValueReference
Molecular Formula ¹³C₂H₇N·HCl[5]
Molecular Weight 83.53 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 170-173 °C[6]
Solubility Highly soluble in water. Soluble in methanol and ethanol.
Storage Store in a cool, dry place, protected from light. It is hygroscopic.
Isotopic Purity Typically ≥99 atom % ¹³C[6]

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a stock solution, intermediate solutions, and working standard solutions of this compound.

Materials and Reagents
  • This compound (neat material)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Methanol (HPLC or LC-MS grade)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Calibrated pipettes (Class A)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

Preparation of Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1.0 mg of this compound neat material using a calibrated analytical balance. The use of "exact weight" packaging, if provided by the supplier, will state the precise mass of the material in the vial.[5]

  • Dissolution: Quantitatively transfer the weighed material to a 1.0 mL Class A volumetric flask.

  • Solubilization: Add a small amount of deionized water (or methanol, depending on the analytical method requirements) to the flask to dissolve the solid. Vortex and sonicate briefly to ensure complete dissolution.

  • Dilution to Volume: Once completely dissolved, bring the solution to the final volume with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at 2-8 °C. This stock solution is typically stable for several months when stored properly.

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serial dilution of the stock solution. The concentrations of these solutions should be tailored to the specific analytical method and the expected concentration range of the analyte.

Example Dilution Series:

SolutionStarting SolutionVolume of Starting SolutionFinal VolumeFinal Concentration
Intermediate Standard 1 Stock Solution (1 mg/mL)100 µL10 mL10 µg/mL
Intermediate Standard 2 Intermediate Standard 1 (10 µg/mL)100 µL10 mL100 ng/mL
Working Standard 1 Intermediate Standard 2 (100 ng/mL)100 µL10 mL1 ng/mL (1000 pg/mL)
Working Standard 2 Intermediate Standard 2 (100 ng/mL)50 µL10 mL0.5 ng/mL (500 pg/mL)
Working Standard 3 Intermediate Standard 2 (100 ng/mL)10 µL10 mL0.1 ng/mL (100 pg/mL)

Protocol for a 10 µg/mL Intermediate Standard:

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent (e.g., deionized water, methanol, or a specific mobile phase).

  • Cap and invert the flask multiple times to ensure homogeneity.

  • Transfer to a labeled amber vial for storage.

This process is repeated to create the desired range of working standards.

Application Example: Internal Standard for LC-MS/MS Analysis

This compound is frequently used as an internal standard for the quantification of dimethylamine (DMA), a potential impurity in various pharmaceutical products.[7]

Typical Concentrations:

  • Spiking Concentration in Samples: For the analysis of trace levels of DMA, a typical spiking concentration of the this compound internal standard in the final sample extract is in the range of 10 to 100 µg/L (or 10 to 100 ng/mL).[7]

  • Calibration Curve: A calibration curve for DMA would be prepared with concentrations ranging, for example, from 1 µg/L to 200 µg/L, with each calibration standard containing a fixed concentration of the internal standard (e.g., 50 µg/L).

Quality Control

To ensure the accuracy and reliability of the standard solutions, the following quality control measures are recommended:

  • Certificate of Analysis (CoA): Always review the CoA provided by the supplier for information on purity, isotopic enrichment, and any specific storage instructions.[5][6]

  • Gravimetric and Volumetric Accuracy: Use calibrated balances and volumetric glassware/pipettes.

  • Solvent Purity: Utilize high-purity solvents to avoid introducing contaminants.

  • Stability Assessment: Periodically check the stability of the stock and working solutions by comparing them to freshly prepared standards.

  • Proper Storage: Adhere to the recommended storage conditions to prevent degradation or solvent evaporation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation of Standard Solutions cluster_analysis Analytical Application weigh Weigh Dimethylamine-13C2 Hydrochloride (Neat) dissolve Dissolve in Solvent weigh->dissolve Quantitative Transfer stock Prepare 1 mg/mL Stock Solution dissolve->stock Dilute to Volume intermediate Prepare Intermediate Standard (e.g., 10 µg/mL) stock->intermediate Serial Dilution working Prepare Working Standards (e.g., 1-100 ng/mL) intermediate->working Serial Dilution spike Spike Sample with Working Standard working->spike sample_prep Sample Preparation (e.g., Extraction) sample_prep->spike lcms LC-MS/MS Analysis spike->lcms quant Quantification lcms->quant

Caption: Workflow for the preparation and use of this compound standard solutions.

Logical Relationship of Standard Solutions

logical_relationship stock Stock Solution (1 mg/mL) intermediate1 Intermediate Standard 1 (10 µg/mL) stock->intermediate1 1:100 Dilution intermediate2 Intermediate Standard 2 (100 ng/mL) intermediate1->intermediate2 1:100 Dilution working1 Working Standard (e.g., 1 ng/mL) intermediate2->working1 working2 Working Standard (e.g., 10 ng/mL) intermediate2->working2 working3 Working Standard (e.g., 100 ng/mL) intermediate2->working3

Caption: Hierarchical relationship of the standard solution dilutions.

References

Application Notes and Protocols for Dimethylamine-13C2 Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating Dimethylamine-13C2 hydrochloride into cell culture experiments for metabolic tracing, methylation analysis, and quantification of key cellular metabolites. Detailed protocols and data interpretation guidelines are included to facilitate the seamless integration of this powerful research tool into your experimental workflows.

Application Notes

This compound is a stable isotope-labeled compound that serves as a versatile tracer for investigating fundamental cellular processes. Its primary applications in cell culture experiments revolve around its role as a precursor in one-carbon metabolism, a critical pathway for biosynthesis and epigenetic regulation.

1. Tracing One-Carbon Metabolism and Nucleotide Synthesis:

Upon entering the cell, Dimethylamine-13C2 is metabolized, leading to the generation of formaldehyde (¹³CH₂O). This ¹³C-labeled formaldehyde serves as a key entry point into the one-carbon metabolic network. The labeled carbon can be traced through the folate and methionine cycles, ultimately being incorporated into purines and thymidine, the building blocks of DNA and RNA. This allows for the precise measurement of the flux through these critical biosynthetic pathways under various experimental conditions.

2. Investigating DNA and Histone Methylation:

The one-carbon metabolism is intrinsically linked to cellular methylation events. The S-adenosylmethionine (SAM) cycle, a central component of one-carbon metabolism, generates the universal methyl donor, SAM. By tracing the ¹³C label from this compound, researchers can track its incorporation into SAM and subsequently into methylated DNA and histones. This provides a dynamic view of epigenetic modifications and their response to therapeutic agents or environmental stimuli.

3. Quantifying Metabolite Pool Labeling:

Mass spectrometry-based analysis enables the quantification of ¹³C enrichment in various downstream metabolites. By measuring the isotopic distribution in molecules such as serine, glycine, formate, and nucleotides, researchers can determine the contribution of dimethylamine to these metabolic pools. This quantitative data is invaluable for metabolic modeling and understanding cellular nutrient utilization.

Quantitative Data Summary

The following table provides representative data on the expected percentage of ¹³C labeling in key metabolites following incubation with this compound. These values are illustrative and can vary depending on cell type, culture conditions, and labeling duration.

MetaboliteExpected ¹³C Labeling (%)Pathway
Formate30 - 50%One-Carbon Metabolism
Serine10 - 25%One-Carbon Metabolism
Glycine15 - 30%One-Carbon Metabolism
ATP (purine ring)5 - 15%Nucleotide Synthesis
dTMP5 - 15%Nucleotide Synthesis
S-adenosylmethionine (SAM) (methyl group)10 - 20%Methionine Cycle
Genomic DNA (methylated cytosine)1 - 5%DNA Methylation

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

This protocol outlines the steps for labeling adherent mammalian cells to trace the metabolic fate of the ¹³C-labeled dimethylamine.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) lacking unlabeled dimethylamine precursors (e.g., choline-free medium can be considered for specific experimental goals)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Adherent cells of interest

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound to the desired final concentration (typically in the range of 10-100 µM, optimization may be required). Add dFBS to the appropriate concentration (e.g., 10%).

  • Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for the desired labeling period (e.g., 24-72 hours). The optimal time will depend on the metabolic pathway of interest and the cell doubling time.

  • Metabolite Extraction:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.

    • Incubate the plates at -80°C for 15 minutes to precipitate proteins.

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol describes the reconstitution of dried metabolite extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Vortex mixer

  • Centrifuge

  • LC-MS vials with inserts

Procedure:

  • Reconstitution: Resuspend the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method. A common choice is 50% acetonitrile in water.

  • Solubilization: Vortex the samples thoroughly for 1 minute to ensure complete dissolution of the metabolites.

  • Clarification: Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an LC-MS vial with an insert.

  • Analysis: The samples are now ready for injection into the LC-MS system for analysis of ¹³C incorporation into downstream metabolites.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis seed_cells Seed Adherent Cells overnight_growth Overnight Incubation seed_cells->overnight_growth wash_cells Wash Cells with PBS overnight_growth->wash_cells prepare_media Prepare Labeling Medium (+ Dimethylamine-13C2 HCl) add_labeling_media Add Labeling Medium prepare_media->add_labeling_media wash_cells->add_labeling_media incubate Incubate (24-72h) add_labeling_media->incubate wash_cold_pbs Wash with Cold PBS incubate->wash_cold_pbs add_methanol Add Cold 80% Methanol wash_cold_pbs->add_methanol scrape_cells Scrape Cells add_methanol->scrape_cells centrifuge Centrifuge scrape_cells->centrifuge dry_extract Dry Metabolite Extract centrifuge->dry_extract reconstitute Reconstitute in LC-MS Buffer dry_extract->reconstitute lcms_analysis LC-MS Analysis reconstitute->lcms_analysis

Caption: Experimental workflow for metabolic labeling.

metabolic_pathway cluster_input Tracer Input cluster_one_carbon One-Carbon Metabolism cluster_biosynthesis Biosynthesis cluster_methylation Methylation Cycle dma Dimethylamine-13C2 formaldehyde Formaldehyde (13CH2O) dma->formaldehyde Demethylation formate Formate (13C) formaldehyde->formate ADH5 serine Serine (13C) formate->serine purines Purines (13C) formate->purines sam SAM (13C-methyl) formate->sam Methionine Cycle glycine Glycine (13C) serine->glycine dtmp dTMP (13C) serine->dtmp dna_methylation DNA Methylation (13C) sam->dna_methylation DNMTs histone_methylation Histone Methylation (13C) sam->histone_methylation HMTs

Caption: Metabolic fate of Dimethylamine-13C2.

Troubleshooting & Optimization

Troubleshooting signal suppression with Dimethylamine-13C2 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylamine-13C2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to signal suppression and other analytical challenges when using this internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). It is chemically identical to dimethylamine but is enriched with two Carbon-13 isotopes, making it heavier. In liquid chromatography-mass spectrometry (LC-MS), SIL-IS are considered the gold standard for quantification.[1][2] They are added to samples at a known concentration to correct for variations in sample preparation, injection volume, and, most importantly, matrix effects such as ion suppression or enhancement.[3] Because the SIL-IS co-elutes with the unlabeled analyte of interest and has nearly identical physicochemical properties, it experiences the same degree of signal alteration, allowing for accurate and precise quantification based on the analyte-to-internal standard signal ratio.[2]

Q2: Can this compound itself cause signal suppression?

A2: Yes, under certain conditions, any compound, including a stable isotope-labeled internal standard like this compound, can cause or contribute to ion suppression.[4] This is particularly relevant when the concentration of the internal standard is excessively high.[5] The electrospray ionization (ESI) source has a limited capacity to generate ions.[6] When a high concentration of any analyte, including the internal standard, is present, it can compete with other analytes for ionization, leading to a suppression of their signals.[6][7]

Q3: How do I determine the optimal concentration for this compound in my assay?

A3: The concentration of the internal standard should be carefully optimized during method development. A common practice is to use a concentration that is similar to the concentration of the analyte at the midpoint of its calibration curve.[5] This helps to ensure that the detector response for both the analyte and the internal standard are within a linear range and that one does not disproportionately suppress the other. It is crucial to experimentally evaluate a range of internal standard concentrations to find the one that provides the best accuracy and precision for your specific application.

Q4: What are the signs that my this compound internal standard is causing signal suppression?

A4: Several indicators may suggest that the internal standard is the source of signal suppression:

  • Decreasing internal standard signal with increasing analyte concentration: As the concentration of your target analyte increases across your calibration curve, you might observe a systematic decrease in the signal intensity of the this compound.[5][7]

  • Poor linearity of the calibration curve: If the internal standard is causing suppression, the response ratio of the analyte to the internal standard may not be linear, especially at the higher end of the calibration range.

  • Inconsistent internal standard response across samples: Significant variability in the internal standard signal between different samples can be an indication of matrix effects, but it could also be exacerbated by an inappropriate internal standard concentration.[3]

Troubleshooting Guides

Issue 1: High variability or unexpected decrease in internal standard signal.

This is a common issue that can compromise the accuracy and reproducibility of your results. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow:

A High IS Signal Variability Detected B Verify IS Concentration and Preparation A->B Step 1 C Evaluate Matrix Effects B->C Step 2 D Optimize Chromatographic Separation C->D Step 3 E Re-validate Method D->E Step 4 F Issue Resolved E->F

Troubleshooting Workflow for High IS Signal Variability.

Step-by-Step Guide:

  • Verify Internal Standard Concentration and Preparation:

    • Question: Is the concentration of this compound too high?

    • Action: Prepare a fresh dilution series of the internal standard and analyze them without the analyte or matrix. Verify that the response is linear with concentration. If you suspect the concentration is too high, try reducing it to a level closer to the midpoint of your analyte's expected concentration range.[5]

  • Evaluate Matrix Effects:

    • Question: Are components in the sample matrix suppressing the internal standard's signal?

    • Action: Perform a post-column infusion experiment. Infuse a constant concentration of this compound into the mass spectrometer while injecting a blank matrix extract. A dip in the signal at the retention time of interest indicates ion suppression from the matrix.[8][9]

  • Optimize Chromatographic Separation:

    • Question: Is the internal standard co-eluting with a strongly suppressing matrix component?

    • Action: Adjust the chromatographic gradient, mobile phase composition, or even the column chemistry to separate the this compound from the region of ion suppression identified in the post-column infusion experiment.

  • Re-validate the Method:

    • Question: Have the changes to the method resolved the issue?

    • Action: Once you have made adjustments, re-validate the method by assessing linearity, accuracy, and precision with quality control samples.

Issue 2: Poor linearity of the calibration curve, especially at high analyte concentrations.

This can occur when the high concentration of the analyte suppresses the signal of the internal standard.

Logical Relationship Diagram:

A High Analyte Concentration B Competition for Ionization A->B C IS Signal Suppression B->C D Non-Linear Analyte/IS Ratio C->D E Inaccurate Quantification at High Concentrations D->E

Impact of High Analyte Concentration on Quantification.

Troubleshooting Steps:

  • Assess Internal Standard Response: Plot the absolute peak area of this compound against the increasing concentrations of your analyte. A downward trend in the internal standard's peak area indicates suppression by the analyte.[7]

  • Adjust Internal Standard Concentration: If the internal standard signal is being suppressed, increasing its concentration might seem counterintuitive, but in some cases, it can help to balance the ionization competition. However, it is often more effective to dilute the samples to bring the analyte concentration to a range where it does not suppress the internal standard.[5]

  • Sample Dilution: Diluting the samples can be a very effective strategy to mitigate ion suppression caused by high analyte concentrations.[10] This reduces the overall concentration of ions entering the ESI source, lessening the competition for ionization. Ensure that the dilution factor is accounted for in the final concentration calculation.

Quantitative Data Summary

The following tables provide hypothetical but realistic data illustrating the effects of internal standard concentration on signal intensity and accuracy.

Table 1: Effect of this compound (IS) Concentration on Analyte Signal

Analyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
5010500,0001,200,0000.42
5050480,0006,000,0000.08
50200420,00022,000,0000.02

This table illustrates that as the internal standard concentration increases, it can start to suppress the analyte signal.

Table 2: Effect of High Analyte Concentration on Internal Standard Signal

Analyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
1050100,0006,500,0000.015
100501,200,0006,100,0000.197
1000509,500,0004,500,0002.11

This table demonstrates that at very high concentrations, the analyte can suppress the signal of the internal standard, leading to a non-linear increase in the analyte/IS ratio.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where matrix components cause ion suppression.

Materials:

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., protein-precipitated plasma from a subject not exposed to the analyte)

  • LC-MS/MS system

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for the assay.

  • Disconnect the column outlet from the MS source.

  • Connect the column outlet to one inlet of a T-connector.

  • Connect the syringe pump containing the this compound solution to the second inlet of the T-connector.

  • Connect the outlet of the T-connector to the MS source.

  • Begin the LC gradient run without any injection and start the syringe pump at a low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the internal standard.

  • Inject a blank matrix extract onto the column.

  • Monitor the signal of the this compound throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[8][9]

Protocol 2: Evaluating the Effect of Internal Standard Concentration

Objective: To determine the optimal concentration of this compound.

Procedure:

  • Prepare three sets of calibration standards for your analyte.

  • Spike the first set with a low concentration of this compound (e.g., corresponding to the LLOQ of the analyte).

  • Spike the second set with a medium concentration of the internal standard (e.g., corresponding to the mid-point of the calibration curve).

  • Spike the third set with a high concentration of the internal standard (e.g., corresponding to the ULOQ of the analyte).

  • Analyze all three sets of calibration standards.

  • Compare the linearity (r²), accuracy, and precision of the three calibration curves. The concentration that provides the best overall performance is the optimal one for your assay.

References

Technical Support Center: Optimizing LC Gradient for Separation of Dimethylamine-13C2 Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Dimethylamine-13C2 labeled compounds.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in separating Dimethylamine-13C2 labeled compounds from their unlabeled (12C) counterparts?

The main challenge is the high potential for co-elution. Isotopically labeled compounds, particularly those with 13C, exhibit nearly identical physicochemical properties to their unlabeled analogues. The "chromatographic isotope effect" for 13C is generally minimal in liquid chromatography, meaning the labeled and unlabeled compounds will have very similar, if not identical, retention times under most standard conditions. This makes achieving baseline separation difficult.

2. Which chromatographic mode is most suitable for separating dimethylamine and its isotopologues?

Due to the polar and basic nature of dimethylamine, conventional reversed-phase chromatography (RPC) is often unsuitable as it provides little to no retention. The following modes are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for retaining and separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction functionalities (e.g., reversed-phase and ion-exchange). This allows for enhanced retention and unique selectivity for polar and charged analytes like dimethylamine.

  • Reversed-Phase Chromatography with Ion-Pairing Agents: While less common for this specific application due to potential MS incompatibility and system contamination, using an ion-pairing reagent can improve the retention of dimethylamine on a C18 column.

3. What are the recommended starting conditions for an LC gradient to separate Dimethylamine-13C2?

For HILIC, a good starting point is a high percentage of organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate, pH 3-5). The gradient would then involve a gradual increase in the aqueous portion. For MMC, the starting conditions will depend on the specific column chemistry, but a similar high organic mobile phase is a reasonable starting point.

4. How can I improve peak shape for dimethylamine?

Poor peak shape, such as tailing, is common for basic compounds like dimethylamine. Here are some strategies to improve it:

  • Mobile Phase pH Control: Ensure the mobile phase pH is well-controlled and appropriate for the analyte and column. For basic compounds, a lower pH (e.g., 3-5) can improve peak shape by ensuring the analyte is in a consistent protonated state.

  • Use of Additives: Small amounts of additives like formic acid or ammonium formate in the mobile phase can help to reduce peak tailing by interacting with residual silanols on the stationary phase.

  • Column Choice: Utilize a well-deactivated column or a column specifically designed for the analysis of basic compounds.

5. Is derivatization a viable strategy for improving the separation of dimethylamine?

Yes, derivatization can be a useful strategy. Converting dimethylamine into a less polar derivative can improve its retention in reversed-phase chromatography and potentially enhance the chromatographic differences between the labeled and unlabeled forms, aiding in their separation. However, this adds an extra step to the sample preparation workflow.

Troubleshooting Guides

Poor Resolution or Co-elution of Labeled and Unlabeled Peaks
Possible CauseSolution
Minimal Chromatographic Isotope Effect: The inherent similarity of the 13C-labeled and unlabeled compounds is the most likely cause.1. Optimize the Gradient: Employ a very shallow and slow gradient. A long, gradual change in mobile phase composition can sometimes resolve closely eluting peaks. 2. Change Selectivity: Experiment with different stationary phases (e.g., different HILIC or mixed-mode columns). Also, try altering the mobile phase organic solvent (e.g., methanol instead of acetonitrile in HILIC, though with caution as it can alter the separation mechanism) or the pH and type of buffer. 3. Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution between closely eluting compounds. 4. Increase Column Length or Use Smaller Particles: A longer column or a column packed with smaller particles can provide higher efficiency and potentially resolve the isotopologues.
Inappropriate Chromatographic Mode: Using a mode with insufficient selectivity for the isotopologues.Switch to a more suitable chromatographic mode. If using RPC, consider HILIC or MMC.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible CauseSolution
Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with the basic dimethylamine, causing peak tailing.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic acid) to protonate the silanols and reduce interaction. 2. Use a Deactivated Column: Employ an end-capped or hybrid-silica column designed to minimize silanol interactions. 3. Add a Competing Base: A small amount of a competing base in the mobile phase can sometimes improve peak shape.
Column Overload: Injecting too much sample can lead to peak fronting or broadening.Reduce the injection volume or the concentration of the sample.
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.Use shorter, narrower internal diameter tubing where possible and ensure all connections are properly made.
Inconsistent Retention Times
Possible CauseSolution
Poor Column Equilibration: Insufficient time for the column to equilibrate between injections, especially in HILIC.Increase the equilibration time between runs. HILIC columns often require longer equilibration times than reversed-phase columns.
Mobile Phase Instability: Changes in mobile phase composition over time due to evaporation of the organic solvent or pH drift.Prepare fresh mobile phase daily and keep the solvent bottles capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant and controlled temperature.

Experimental Protocol: HILIC-MS Method for Dimethylamine Analysis

This protocol provides a starting point for developing a separation method for Dimethylamine-13C2. Optimization will be required for specific instrumentation and sample matrices.

Table 1: LC-MS Parameters

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 70% B over 10 minutes (this should be optimized)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 1-5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Unlabeled Dimethylamine: Precursor > Product (e.g., m/z 46 > 30)Dimethylamine-13C2: Precursor > Product (e.g., m/z 48 > 32)

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

Troubleshooting Poor Resolution Start Problem: Poor Resolution or Co-elution CheckGradient Is the gradient optimized? Start->CheckGradient OptimizeGradient Action: Employ a shallower, slower gradient. Increase run time. CheckGradient->OptimizeGradient No CheckSelectivity Is the column/mobile phase selectivity optimal? CheckGradient->CheckSelectivity Yes OptimizeGradient->CheckSelectivity ChangeSelectivity Action: 1. Try a different HILIC or MMC column. 2. Change organic solvent (e.g., MeOH). 3. Adjust mobile phase pH. CheckSelectivity->ChangeSelectivity No CheckTemperature Is the temperature controlled? CheckSelectivity->CheckTemperature Yes ChangeSelectivity->CheckTemperature LowerTemperature Action: Lower the column temperature (e.g., in 5°C increments). CheckTemperature->LowerTemperature No CheckEfficiency Is column efficiency sufficient? CheckTemperature->CheckEfficiency Yes LowerTemperature->CheckEfficiency IncreaseEfficiency Action: 1. Use a longer column. 2. Use a column with smaller particles. CheckEfficiency->IncreaseEfficiency No End Resolution Improved CheckEfficiency->End Yes IncreaseEfficiency->End

Caption: A step-by-step workflow for troubleshooting poor resolution of isotopically labeled compounds.

Experimental Workflow for Method Development

Method Development Workflow Start Define Analytical Goal: Separate Dimethylamine-13C2 and Unlabeled Form SelectMode Select Chromatographic Mode (HILIC or Mixed-Mode) Start->SelectMode SelectColumn Select Initial Column and Mobile Phase SelectMode->SelectColumn InitialGradient Run Initial Scouting Gradient (e.g., 95-70% Organic) SelectColumn->InitialGradient EvaluateResults Evaluate Resolution, Peak Shape, and Retention InitialGradient->EvaluateResults OptimizeGradient Optimize Gradient Profile (Slope and Time) EvaluateResults->OptimizeGradient Needs Improvement ValidateMethod Validate Final Method (Reproducibility, Robustness) EvaluateResults->ValidateMethod Acceptable OptimizeMobilePhase Optimize Mobile Phase (pH, Additives) OptimizeGradient->OptimizeMobilePhase OptimizeTemp Optimize Column Temperature OptimizeMobilePhase->OptimizeTemp OptimizeTemp->EvaluateResults End Method Finalized ValidateMethod->End

Caption: A systematic workflow for developing an LC method for Dimethylamine-13C2 separation.

How to correct for isotopic impurities in Dimethylamine-13C2 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for correcting isotopic impurities in Dimethylamine-13C2 hydrochloride used in quantitative mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound and why are they a concern?

A: Isotopic impurities refer to the presence of Dimethylamine molecules in the stable isotope-labeled standard that do not contain two ¹³C atoms. Commercially available Dimethylamine-¹³C₂ hydrochloride is highly enriched, but never 100% pure.[1] These impurities create two primary challenges in quantitative analysis:

  • Tracer Impurity: The Dimethylamine-¹³C₂ HCl standard itself contains a small percentage of molecules with only one ¹³C atom (¹³C₁) or no ¹³C atoms (¹³C₀).[1][2]

  • Natural Isotope Abundance: The unlabeled (analyte) dimethylamine being quantified naturally contains a small fraction of molecules with one or two ¹³C atoms (the natural abundance of ¹³C is approximately 1.1%).[3][4]

These factors lead to "cross-talk," where the signal from the naturally occurring isotopes of the analyte contributes to the signal of the labeled internal standard, and the impurities in the standard contribute to the analyte's signal.[5] This interference can introduce bias and create non-linear calibration behavior, compromising the accuracy of quantitative results.[6]

Q2: What is the difference between "Isotopic Enrichment" and "Species Abundance"?

A: These terms are often confused but have distinct meanings.[7][8]

  • Isotopic Enrichment: This refers to the percentage of a specific atomic position in the molecule that is occupied by the desired stable isotope. For a product specified as "99% ¹³C₂," it means that at each of the two carbon positions, there is a 99% probability of it being a ¹³C atom.[8]

  • Species Abundance: This refers to the percentage of the entire population of molecules that have a specific isotopic composition.[7]

Due to statistical distribution, a 99% isotopic enrichment does not mean that 99% of the molecules are the desired ¹³C₂ species. The actual species abundance can be calculated using a binomial expansion.[7][8]

Table 1: Calculated Species Abundance for Dimethylamine-¹³C₂ HCl with 99% Isotopic Enrichment

Isotopologue SpeciesCalculationSpecies Abundance (%)
¹³C₂ (M+2)(0.99) * (0.99)98.01%
¹³C₁ (M+1)2 * (0.99) * (0.01)1.98%
¹³C₀ (M+0)(0.01) * (0.01)0.01%

As shown, the most abundant species is the desired ¹³C₂ molecule, but other isotopologues are present and must be accounted for.

Q3: How do I experimentally verify the isotopic purity of my Dimethylamine-¹³C₂ hydrochloride standard?

A: The isotopic distribution of your standard should be verified experimentally, as the exact purity can influence correction calculations. This is typically done using high-resolution mass spectrometry (HRMS).

  • Sample Preparation:

    • Prepare a concentrated solution of the Dimethylamine-¹³C₂ hydrochloride standard in a suitable solvent (e.g., methanol, water). The concentration should be high enough to produce a strong signal and clear isotopic pattern.

  • Instrumentation & Data Acquisition:

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in full scan mode, ensuring the mass range covers the expected molecular ion cluster of dimethylamine.

    • Set the instrument resolution high enough to clearly resolve the different isotopologue peaks (M+0, M+1, M+2).

  • Data Analysis:

    • Identify the monoisotopic peak for each species in the isotopic cluster.

    • Integrate the peak area for each isotopologue (¹³C₀, ¹³C₁, ¹³C₂).

    • Calculate the relative abundance of each species by dividing its peak area by the total peak area of all species in the cluster.

    • For the highest accuracy, these measured abundances should be further corrected for the natural abundance of other elements in the molecule (e.g., ¹⁵N, ²H), although the contribution is often minor compared to the ¹³C impurities.[9]

G cluster_workflow Purity Verification Workflow prep Prepare Concentrated Standard Solution hrms Infuse into High-Resolution Mass Spectrometer prep->hrms acquire Acquire Full Scan Mass Spectrum hrms->acquire integrate Identify and Integrate Isotopologue Peak Areas (M+0, M+1, M+2) acquire->integrate calculate Calculate Relative Abundance of Each Species integrate->calculate

Workflow for determining the isotopic purity of Dimethylamine-13C2 HCl.
Q4: What is the general method for correcting for isotopic impurities?

A: The most common approach involves using a mathematical correction based on matrix algebra.[10][11] This method corrects the measured mass isotopomer distributions for contributions from both natural isotope abundance and the isotopic impurities of the tracer.[1][9]

The core concept can be simplified to the following relationship:

Measured Isotope Signals = [Correction Matrix] x Corrected Isotope Signals

To find the true (corrected) signals, this equation is inverted:

Corrected Isotope Signals = [Correction Matrix]⁻¹ x Measured Isotope Signals

The correction matrix is constructed based on two key inputs:

  • The known natural isotopic abundance of all elements in the analyte.[4]

  • The experimentally determined isotopic purity (i.e., the distribution of ¹³C₀, ¹³C₁, ¹³C₂) of the Dimethylamine-¹³C₂ hydrochloride standard.[12]

G cluster_logic Correction Logic raw_data Raw MS Data (Measured Signal Intensities) matrix Correction Matrix Calculation raw_data->matrix corrected_data Corrected Data (True Analyte & IS Concentrations) matrix->corrected_data Apply Inverse Matrix purity Isotopic Purity of Dimethylamine-13C2 HCl purity->matrix abundance Natural Isotope Abundance of Analyte abundance->matrix

References

Common pitfalls in using Dimethylamine-13C2 hydrochloride for quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylamine-13C2 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable, isotopically labeled form of dimethylamine hydrochloride.[1][2] It is primarily used as an internal standard in quantitative bioanalytical assays.[3] By introducing a known quantity of this labeled compound into a sample, it allows for highly accurate quantification of the unlabeled analyte in complex biological matrices like plasma or urine using mass spectrometry.[3] The dimethylamino group is a common functional group in many pharmaceuticals, making this internal standard valuable in drug metabolism and pharmacokinetic (DMPK) studies.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Therefore, it is crucial to store it in a tightly sealed container in a dry and well-ventilated place, preferably under an inert atmosphere.[5] For long-term stability, storage at +4°C is recommended.[1] When handling, always use appropriate personal protective equipment, including gloves and safety goggles, and work in a well-ventilated area to avoid inhalation of dust.[5]

Q3: What is the isotopic purity of this compound and why is it important?

A3: The isotopic purity of this compound is typically high, often 99 atom % 13C.[2] High isotopic purity is critical for its function as an internal standard. It ensures a distinct mass shift (M+2) from the unlabeled analyte, minimizing signal overlap and enabling accurate quantification.[2]

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q: My quantitative results are showing high variability and poor accuracy when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?

A: Inaccurate and inconsistent results can stem from several factors related to the handling of the internal standard, sample preparation, and analytical method. Here's a systematic approach to troubleshooting:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Experimental Protocol
Improper Internal Standard Concentration The concentration of the internal standard should be close to the expected concentration of the analyte in the samples.[6]Protocol for Determining Optimal Internal Standard Concentration: Prepare a series of calibration standards with a fixed concentration of the analyte and varying concentrations of this compound. Analyze the standards and plot the analyte/internal standard peak area ratio against the analyte concentration. The optimal internal standard concentration will yield the best linearity (R² > 0.99) and signal-to-noise ratio for the analyte.
Incomplete Dissolution This compound is soluble in water and alcohol.[7] However, incomplete dissolution of the solid or stock solution can lead to inaccurate spiking.Protocol for Stock Solution Preparation: Accurately weigh the required amount of this compound. Dissolve it in a suitable solvent (e.g., methanol, water) by vortexing and/or sonicating until no particulate matter is visible. Visually inspect the solution against a light source to ensure complete dissolution.
Degradation of the Internal Standard Although chemically stable under standard conditions, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) during sample processing can lead to degradation.Protocol for Assessing Solution Stability: Prepare a stock solution of this compound and store it under the intended experimental conditions. Analyze aliquots of the solution at different time points (e.g., 0, 24, 48 hours) and compare the peak areas. A significant decrease in peak area may indicate degradation.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components can interfere with the ionization of the internal standard and analyte in the mass spectrometer, leading to inaccurate quantification.[6]Protocol for Evaluating Matrix Effects: Prepare three sets of samples: 1) Analyte and internal standard in a clean solvent. 2) Analyte and internal standard spiked into an extracted blank biological matrix. 3) Blank biological matrix. Compare the peak areas of the analyte and internal standard in sets 1 and 2. A significant difference indicates the presence of matrix effects.

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Results check_is_conc Verify IS Concentration start->check_is_conc check_is_conc->start Adjust Concentration check_dissolution Check for Complete Dissolution check_is_conc->check_dissolution Concentration OK check_dissolution->start Re-dissolve assess_stability Assess IS Stability check_dissolution->assess_stability Dissolution OK assess_stability->start Prepare Fresh Stock eval_matrix Evaluate Matrix Effects assess_stability->eval_matrix Stability OK optimize_chrom Optimize Chromatography eval_matrix->optimize_chrom Matrix Effects Present end_good Accurate Results eval_matrix->end_good No Matrix Effects optimize_chrom->end_good

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Poor Peak Shape or Signal Intensity in Mass Spectrometry

Q: I am observing poor peak shape (e.g., tailing, fronting) or low signal intensity for this compound in my LC-MS/MS analysis. What could be the cause?

A: Poor chromatography and low signal intensity can be attributed to several factors, from the mobile phase composition to the mass spectrometer settings.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The ionization state of dimethylamine is pH-dependent. An unsuitable mobile phase pH can lead to poor peak shape and retention.
Suboptimal Mass Spectrometer Parameters Incorrect settings for parameters like collision energy, cone voltage, and source temperature can result in low signal intensity.
Contamination of the LC-MS System Contamination in the liquid chromatography system or the mass spectrometer source can lead to ion suppression and poor signal.

Logical Relationship for Optimizing MS Signal

start Low MS Signal check_mobile_phase Verify Mobile Phase pH start->check_mobile_phase check_mobile_phase->start Adjust pH optimize_ms Optimize MS Parameters check_mobile_phase->optimize_ms pH is Optimal optimize_ms->start Re-optimize clean_system Clean LC-MS System optimize_ms->clean_system Parameters Optimized clean_system->start Re-evaluate after cleaning end_good Strong MS Signal clean_system->end_good System is Clean

Caption: Steps to troubleshoot and optimize MS signal intensity.

Issue 3: Hygroscopicity and Stability Concerns

Q: I am concerned about the hygroscopic nature of this compound affecting the accuracy of my stock solutions. How can I mitigate this?

A: The hygroscopic nature of this compound is a critical handling consideration.[4][5] Absorbed water can lead to inaccuracies in weighing and, consequently, in the concentration of your stock solutions.

Mitigation Strategies

Strategy Detailed Protocol
Proper Acclimatization Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
Weighing in a Controlled Environment Minimize exposure to atmospheric moisture during weighing.
Use of a Desiccator Store the opened container in a desiccator to protect it from moisture between uses.

Experimental Workflow for Preparing an Accurate Stock Solution

start Prepare Stock Solution acclimatize Acclimatize to Room Temp in Desiccator start->acclimatize weigh Weigh Quickly in Controlled Environment acclimatize->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store Store Solution Appropriately dissolve->store end_good Accurate Stock Solution store->end_good

Caption: Workflow for preparing accurate stock solutions.

References

Technical Support Center: Derivatization with Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving derivatization efficiency using Dimethylamine-13C2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled derivatizing agent. Its primary use is in quantitative analysis using mass spectrometry (MS). By introducing a known, heavy isotope tag to a target molecule, it serves as an internal standard for accurate quantification in complex matrices, such as those found in metabolic studies or drug development.[1] The dimethylamino group is a common feature in many FDA-approved drugs, making this reagent particularly relevant for pharmaceutical research.[2]

Q2: Which functional groups does this compound react with?

This reagent is primarily used to derivatize primary and secondary amines through a process called reductive amination.[3][4] It can also be used to modify other functional groups that are amenable to nucleophilic attack by a secondary amine, though this is less common.

Q3: Why am I seeing low derivatization yield?

Low yield is a common issue in derivatization reactions.[5] Several factors can contribute to this:

  • Suboptimal pH: The reaction pH is critical. For reductive amination, the pH should be mildly acidic to facilitate imine formation without protonating the amine, rendering it non-nucleophilic.

  • Reagent Degradation: Ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and has not been degraded by moisture.

  • Interfering Substances: The sample matrix may contain compounds that compete for the derivatizing agent or inhibit the reaction.

  • Incorrect Stoichiometry: An insufficient molar excess of the derivatization and reducing agents can lead to an incomplete reaction.

Q4: How does derivatization with this compound improve LC-MS/MS analysis?

Chemical derivatization is a strategy used to enhance analytical performance in several ways:[6][7]

  • Improved Ionization Efficiency: The addition of the dimethylamino group can significantly increase the ionization efficiency of a molecule, especially in positive ion electrospray ionization (ESI), leading to higher sensitivity.[8][9]

  • Enhanced Chromatographic Retention: It can increase the hydrophobicity of polar analytes, improving their retention on reverse-phase LC columns.[6]

  • Structural Confirmation: The predictable mass shift allows for confident identification of the derivatized analyte.

  • Accurate Quantification: As a stable isotope-labeled reagent, it allows for the creation of an ideal internal standard that co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[10]

Q5: How do I remove excess derivatization reagent after the reaction?

Excess reagent can interfere with analysis. Common removal strategies include:

  • Solid-Phase Extraction (SPE): A straightforward method where the derivatized analyte is retained on a C18 or similar cartridge while the more polar, unreacted reagents are washed away.

  • Liquid-Liquid Extraction (LLE): The derivatized product may be extracted into an organic solvent, leaving the unreacted hydrochloride salt in the aqueous phase.

  • Evaporation: If the excess reagents are sufficiently volatile, they can be removed by evaporation under a stream of nitrogen, though this is often less effective for salts.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Peak in MS 1. Incomplete derivatization reaction. 2. Poor ionization of the derivatized product. 3. Degradation of the analyte during sample prep.1. Optimize reaction conditions (pH, temperature, time). Verify reagent quality. 2. Adjust MS source parameters. Ensure the mobile phase is compatible with positive ion mode (e.g., contains 0.1% formic acid). 3. Run a control sample with a known standard to check the stability of the analyte under reaction conditions.
High Background or Matrix Effects 1. Insufficient sample cleanup. 2. Co-elution of interfering compounds from the matrix. 3. Excess unreacted derivatization reagent.1. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step before or after derivatization. 2. Optimize the LC gradient to better separate the analyte from interferences. 3. Use a post-derivatization cleanup step (see FAQ Q5).
Poor Peak Shape in Chromatography 1. The derivatized analyte is too hydrophobic or polar for the column/mobile phase. 2. Overloading the analytical column. 3. Secondary interactions with the column stationary phase.1. Adjust the mobile phase organic content or switch to a different column chemistry (e.g., C18, Phenyl-Hexyl). 2. Dilute the sample before injection. 3. Add a competing agent to the mobile phase or adjust the pH.
Non-linear Calibration Curve 1. Saturation of the MS detector at high concentrations. 2. Incomplete derivatization at low concentrations. 3. Isotopic interference from the unlabeled analyte.1. Extend the calibration range or use a weighted regression. 2. Ensure a sufficient excess of derivatization reagent is used across the entire calibration range. 3. Check the isotopic purity of the standard and the derivatizing agent.

Quantitative Data Summary

Derivatization can dramatically improve analytical sensitivity. The tables below summarize the expected mass shifts and provide examples of reported sensitivity gains.

Table 1: Expected Mass Shifts for Labeled Analytes

Functional GroupReaction TypeMass Shift (Da)Notes
Primary Amine (-NH₂)Reductive Amination+30.0422Corresponds to the addition of C₂¹³CH₆
Secondary Amine (-NHR)Reductive Amination+30.0422Corresponds to the addition of C₂¹³CH₆

Table 2: Illustrative Impact of Derivatization on LC-MS Sensitivity

Analyte ClassDerivatization StrategyReported Sensitivity Increase (Signal-to-Noise)Reference
Deoxyguanosine MonophosphateHexamethyleneimine Derivatization3 to 10-fold[11]
1,3-Dienes (e.g., Vitamin D3)Pyridinium-based Reagent10-fold[12]
Vitamin D MetabolitesVarious Dienophile/Hydroxyl Reagents3 to 295-fold[8]

Experimental Protocols & Workflows

General Protocol: Derivatization via Reductive Amination

This protocol outlines a general procedure for derivatizing primary and secondary amines with this compound. Note: This is a starting point and must be optimized for your specific analyte and matrix.

Materials:

  • This compound

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB))

  • pH buffer (e.g., Acetate buffer, pH 4-6)

  • Solvent (e.g., Acetonitrile, Methanol)

  • Analyte sample/standard

  • Quenching solution (e.g., Acetone or buffer at pH > 8)

Procedure:

  • Sample Preparation: Dissolve the analyte in an appropriate solvent. If the sample is in an aqueous matrix, ensure the pH is adjusted to the optimal range (4-6).

  • Reagent Addition: Add this compound to the sample solution. A 10-50 fold molar excess is a common starting point.

  • Initiation of Reaction: Add the reducing agent (e.g., NaBH₃CN). The molar excess should be similar to or greater than the derivatizing agent.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., room temperature to 60°C) for a specified time (e.g., 15-60 minutes). Reaction completion should be monitored.

  • Quenching: Stop the reaction by adding a quenching solution. Acetone can be used to consume excess borohydride, or the pH can be raised to stop the reaction.

  • Cleanup: Perform a cleanup step (e.g., SPE) to remove excess reagents and salts.

  • Analysis: Dilute the final sample in the initial mobile phase and inject it into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation & Reaction cluster_cleanup Phase 2: Sample Cleanup cluster_analysis Phase 3: Analysis A Sample/Standard in Solution B Add Dimethylamine-13C2 HCl & Adjust pH (4-6) A->B C Add Reducing Agent (e.g., NaBH3CN) B->C D Incubate (e.g., 30 min at 40°C) C->D E Quench Reaction D->E F Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) E->F G Evaporate & Reconstitute in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Caption: A typical experimental workflow for derivatization and analysis.

Troubleshooting Logic Diagram

G Start Low Signal or Poor Efficiency CheckYield Is Derivatization Yield Low? Start->CheckYield CheckSignal Is MS Signal Intensity Poor Despite Good Yield? CheckYield->CheckSignal No OptimizeRxn Optimize Reaction: - Check Reagent Quality - Adjust pH (4-6) - Vary Time/Temp CheckYield->OptimizeRxn Yes OptimizeMS Optimize MS Source: - Adjust Voltages/Temps - Check Nebulizer Gas CheckSignal->OptimizeMS Yes OptimizeLC Optimize Chromatography: - Check Mobile Phase pH - Adjust Gradient - Test Different Column CheckSignal->OptimizeLC No (Poor Peak Shape) CleanupIssue Consider Matrix Effects: - Improve Sample Cleanup - Use SPE/LLE OptimizeRxn->CleanupIssue

Caption: A decision tree for troubleshooting common derivatization issues.

References

Addressing poor peak shape with Dimethylamine-13C2 hydrochloride in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Dimethylamine-13C2 hydrochloride and similar polar, basic compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for polar, basic analytes like this compound often stems from secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related issues. The most frequent culprits include:

  • Peak Tailing: Caused by strong interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing.[1][2][3][4] This leads to a non-symmetrical peak with a drawn-out trailing edge.

  • Peak Fronting: This can be a result of column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[1][5][6][7]

  • Split Peaks: These can indicate a void or channel in the column packing, a blocked frit, or co-elution with an interfering compound.[8][9][10][11]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for achieving good peak shape with ionizable compounds like dimethylamine.[12][13][14] The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase.

  • At low pH (e.g., pH 2-3): The amine group of dimethylamine is protonated (positively charged), and the silanol groups on the stationary phase are mostly unionized. This can reduce strong secondary interactions and minimize peak tailing.[15]

  • At mid-range pH: A mixture of ionized and unionized forms of the analyte can exist, leading to peak broadening or splitting.[12]

  • At high pH (e.g., pH > 8): While this can suppress the ionization of silanol groups, it may not be compatible with all silica-based columns and could lead to column degradation.[13]

Q3: What type of HPLC column is best suited for analyzing this compound?

Due to its polar and basic nature, this compound can be challenging to retain and achieve good peak shape on standard C18 columns.[16] Consider the following options:

  • End-capped C18 Columns: These columns have fewer accessible silanol groups, which can reduce peak tailing.[1][15]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative interaction sites and shield the analyte from residual silanols.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[16][17]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, offering another approach for retaining and separating polar, charged analytes.[16]

Q4: Can I use ion-pairing agents to improve the peak shape of this compound?

Yes, ion-pairing chromatography is a viable technique.[16][18] Anionic ion-pairing reagents, such as alkyl sulfonates, can be added to the mobile phase.[19][20] These reagents pair with the positively charged dimethylamine, forming a neutral complex that has better retention and peak shape on a reversed-phase column. Volatile ion-pairing agents like trifluoroacetic acid (TFA) are often used, especially when interfacing with mass spectrometry.[19][21]

Q5: How should I prepare my sample of this compound for HPLC analysis?

Proper sample preparation is crucial for good chromatographic performance.[22][23]

  • Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion due to solvent mismatch.[7] If a stronger solvent is necessary for dissolution, keep the injection volume small.

  • Concentration: Avoid overloading the column by ensuring the sample concentration is within the linear range of the detector and the capacity of the column.[6][7] If you observe peak fronting, try diluting your sample.[24]

  • Filtration: Always filter your samples to remove any particulate matter that could block the column frit and cause split peaks or system pressure issues.[25]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak is asymmetrical with the latter half being broader than the front half.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Silanols Lower the mobile phase pH to 2-3 to protonate the silanol groups.[1][15] Use a highly deactivated (end-capped) column.[1][15]
Column Overload Reduce the injection volume or the concentration of the sample.[6][24]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Extra-column Dead Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.[2][26]
Issue 2: Peak Fronting

Symptoms: The peak is asymmetrical with the leading edge being less steep than the trailing edge.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Overload Decrease the sample concentration or injection volume.[1][5][7] Use a column with a higher loading capacity.[6]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase.[5][7] If a stronger solvent must be used, inject a smaller volume.
Poor Column Packing/Column Collapse This can occur if the column has been subjected to high pressure or inappropriate pH conditions. Replace the column.[1][5]
Issue 3: Split Peaks

Symptoms: A single peak appears as two or more closely eluting peaks.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Blocked Column Frit If all peaks are splitting, the inlet frit may be blocked.[8][11] Try back-flushing the column. If this doesn't resolve the issue, the frit or the column may need to be replaced.[8]
Void or Channel in the Column This can result from improper packing or column aging.[8][10] The column will likely need to be replaced.
Sample Solvent/Mobile Phase Mismatch Inject a smaller volume of the sample. If this resolves the splitting into two distinct peaks, it may indicate two co-eluting components.[1][11] Otherwise, try dissolving the sample in the mobile phase.[11]
Co-elution of an Interferent Optimize the method to improve resolution by adjusting the mobile phase composition, temperature, or flow rate.[1]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for the analysis of this compound to achieve a symmetrical peak shape.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier and buffer concentration but with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). Use a suitable buffer for the desired pH range.

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5) until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound.

  • Record Chromatogram: Record the chromatogram and observe the peak shape, retention time, and tailing factor.

  • Repeat for Each pH: Repeat steps 2-4 for each of the prepared mobile phases.

  • Data Analysis: Compare the chromatograms and the tailing factors obtained at each pH. The optimal pH will be the one that provides the best peak symmetry (tailing factor closest to 1.0).

Protocol 2: Column Overload Study

Objective: To determine if column overload is the cause of peak fronting.

Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions of the this compound sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).

  • Equilibrate the System: Equilibrate the HPLC system with the chosen mobile phase.

  • Inject Highest Concentration: Inject a fixed volume of the most concentrated sample (100 µg/mL).

  • Record Chromatogram: Record the chromatogram and measure the peak asymmetry.

  • Inject Dilutions: Sequentially inject the same volume of each of the diluted samples, from highest to lowest concentration.

  • Data Analysis: Observe the peak shape for each injection. If the peak shape improves (i.e., fronting is reduced) with decreasing concentration, then column overload is the likely cause.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed peak_type Identify Peak Shape Anomaly start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Split Peaks peak_type->splitting Splitting check_ph Is Mobile Phase pH Optimized (e.g., pH 2-3 for amines)? tailing->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column_tailing Is an appropriate column used (e.g., end-capped, polar-embedded)? check_ph->check_column_tailing Yes adjust_ph->check_column_tailing change_column_tailing Switch to a more suitable column check_column_tailing->change_column_tailing No check_overload_tailing Is there column overload? check_column_tailing->check_overload_tailing Yes change_column_tailing->check_overload_tailing reduce_conc_tailing Reduce sample concentration/volume check_overload_tailing->reduce_conc_tailing Yes end Peak Shape Improved reduce_conc_tailing->end check_overload_fronting Is there column overload? fronting->check_overload_fronting reduce_conc_fronting Reduce sample concentration/volume check_overload_fronting->reduce_conc_fronting Yes check_solvent Is sample solvent compatible with mobile phase? check_overload_fronting->check_solvent No reduce_conc_fronting->check_solvent change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No change_solvent->end all_peaks_split Are all peaks splitting? splitting->all_peaks_split check_frit_void Check for blocked frit or column void all_peaks_split->check_frit_void Yes some_peaks_split Check for co-elution or sample solvent mismatch all_peaks_split->some_peaks_split No check_frit_void->end some_peaks_split->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Analyte_Interaction cluster_low_ph Low pH (e.g., pH 2-3) cluster_mid_ph Mid pH (near pKa) dma_low Dimethylamine (R-NH3+) Positively Charged interaction_low Minimal Secondary Interaction (Good Peak Shape) dma_low->interaction_low Repulsion/Weak Interaction silanol_low Silanol (Si-OH) Neutral silanol_low->interaction_low dma_mid Dimethylamine (R-NH2 / R-NH3+) Mixture of forms interaction_mid Strong Secondary Interaction (Peak Tailing/Broadening) dma_mid->interaction_mid Strong Ionic Interaction silanol_mid Silanol (Si-O-) Negatively Charged silanol_mid->interaction_mid

Caption: Analyte-stationary phase interactions at different pH.

HPLC_Mode_Selection start Analyte: Dimethylamine-13C2 (Polar, Basic) retention_check Sufficient retention on C18? start->retention_check peak_shape_check Good peak shape? retention_check->peak_shape_check Yes hilic HILIC retention_check->hilic No rp_hplc Reversed-Phase HPLC (Optimized pH, End-capped column) peak_shape_check->rp_hplc Yes tailing_check Peak Tailing? peak_shape_check->tailing_check No tailing_check->rp_hplc No, optimize method ion_pair Ion-Pair Chromatography tailing_check->ion_pair Yes

References

Technical Support Center: Labeling with Dimethylamine-¹³C₂ Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethylamine-¹³C₂ hydrochloride for isotopic labeling of peptides and proteins. The primary application of this reagent is in quantitative proteomics, where it is used to introduce a stable isotope tag for mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind labeling with Dimethylamine-¹³C₂ hydrochloride?

The labeling process is based on the chemical reaction known as reductive amination. In this reaction, the primary amino groups of peptides and proteins (the N-terminus and the ε-amino group of lysine residues) react with an aldehyde (in this case, implicitly formed or used in conjunction) and are subsequently reduced to form a stable dimethylamine group. By using Dimethylamine-¹³C₂ hydrochloride, a heavy isotope-labeled dimethyl group is introduced, allowing for the differentiation of samples in a mass spectrometer.

Q2: What are the main advantages of using Dimethylamine-¹³C₂ hydrochloride for labeling?

Stable isotope dimethyl labeling is a reliable, cost-effective, and straightforward procedure that can be easily applied in high-throughput proteomics experiments.[1] It offers a robust method for quantifying protein expression levels between different samples.

Q3: What are the most common issues encountered during labeling?

The most common issues include incomplete labeling of peptides, the formation of unwanted side products, and subsequent inaccuracies in quantitative analysis. A notable side reaction can cause a mass increment of 26 Da on the N-termini of peptides.[2]

Q4: How can I assess the efficiency of my labeling reaction?

Labeling efficiency can be evaluated using mass spectrometry. By comparing the mass spectra of labeled and unlabeled samples, you can determine the extent of the reaction. Incomplete labeling will result in the presence of both light and heavy forms of the same peptide in a single sample, which can complicate data analysis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the labeling procedure with Dimethylamine-¹³C₂ hydrochloride.

Problem 1: Incomplete Labeling

Symptoms:

  • Mass spectra show a mixture of unlabeled, partially labeled, and fully labeled peptides.

  • Quantitative data is skewed and not reproducible.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH The reductive amination reaction is pH-dependent. Ensure the reaction buffer is within the optimal pH range of 6-8.
Insufficient Reagent Concentration Increase the molar excess of Dimethylamine-¹³C₂ hydrochloride and the reducing agent (e.g., sodium cyanoborohydride). A 5 to 10-fold molar excess is a good starting point.
Short Reaction Time While the reaction is generally fast, ensure sufficient incubation time for the reaction to go to completion. Extend the reaction time to 1-2 hours at room temperature.[1]
Presence of Interfering Substances Primary amine-containing buffers (e.g., Tris) will compete with the peptides for the labeling reagent. Use non-amine-containing buffers like HEPES, borate, or phosphate buffer.
Degraded Reagents Ensure that the Dimethylamine-¹³C₂ hydrochloride and the reducing agent are not degraded. Store them under the recommended conditions and prepare fresh solutions before use.
Problem 2: Formation of Side Products

Symptoms:

  • Unexpected peaks in the mass spectrum, such as a +26 Da mass shift on the peptide N-terminus.[2]

  • Reduced signal intensity of the desired labeled peptides.

Possible Causes & Solutions:

CauseRecommended Solution
Side reaction at the N-terminus A known side reaction can produce an N-methyl-4-imidazolidinone moiety.[2] Optimizing the reaction conditions, such as pH and reagent concentrations, can help suppress this side reaction.
Over-alkylation While less common with dimethylamine, excessive reaction times or high temperatures can potentially lead to unwanted modifications. Adhere to the recommended reaction parameters.
Reaction with other functional groups Although reductive amination is highly specific for primary amines, extreme conditions might lead to reactions with other nucleophilic groups. Ensure the reaction is performed under controlled conditions.
Problem 3: Poor Quantitative Accuracy

Symptoms:

  • Inconsistent protein ratios between technical replicates.

  • High coefficient of variation (CV) for quantified proteins.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Labeling As mentioned in Problem 1, incomplete labeling is a major source of quantitative error. Ensure complete labeling before mixing samples for analysis.
Sample Handling and Mixing Errors Accurate protein quantification relies on precise mixing of the differentially labeled samples. Ensure accurate protein concentration determination before labeling and precise mixing of the labeled samples.
Mass Spectrometry Data Analysis Use appropriate software settings to correctly identify and quantify the isotopically labeled peptide pairs. Ensure that the mass tolerance and isotope modification settings are correctly defined.

Experimental Protocols

Standard Protocol for Peptide Labeling with Dimethylamine-¹³C₂ Hydrochloride

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation:

    • Start with 10-100 µg of purified, digested peptides in a non-amine-containing buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB).

    • Ensure the pH of the peptide solution is between 6 and 8. Adjust with diluted acid or base if necessary.

  • Labeling Reaction:

    • Prepare a fresh solution of Dimethylamine-¹³C₂ hydrochloride (e.g., 50 mg/mL in water).

    • Prepare a fresh solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (e.g., 60 mg/mL in water).

    • To the peptide solution, add the Dimethylamine-¹³C₂ hydrochloride solution to a final concentration of approximately 0.2%.

    • Add the sodium cyanoborohydride solution to a final concentration of approximately 0.6 M.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Quench the reaction by adding an amine-containing solution, such as 1 M ammonium hydroxide or 1 M Tris-HCl, to consume any excess labeling reagents.

    • Acidify the sample with formic acid or trifluoroacetic acid to a pH of <3 to stop the reaction completely.

  • Sample Cleanup:

    • Desalt the labeled peptides using a C18 StageTip or a similar solid-phase extraction method to remove excess reagents and salts.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Combine the differentially labeled samples in the desired ratio (e.g., 1:1) for quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Quenching & Cleanup cluster_analysis Analysis Peptide Peptide Sample (10-100 µg) Buffer Adjust pH to 6-8 (Non-amine buffer) Peptide->Buffer Add_Reagents Add Dimethylamine-¹³C₂ and NaBH₃CN Buffer->Add_Reagents Incubate Incubate 1-2h at room temp Add_Reagents->Incubate Quench Quench Reaction (Amine solution) Incubate->Quench Acidify Acidify to pH < 3 Quench->Acidify Desalt Desalt (C18) Acidify->Desalt Mix Mix Labeled Samples Desalt->Mix LCMS LC-MS/MS Analysis Mix->LCMS

Caption: Experimental workflow for peptide labeling.

troubleshooting_logic Start Incomplete Labeling Detected? Check_pH Is pH 6-8? Start->Check_pH Yes Check_Reagents Sufficient Reagent Concentration? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Time Sufficient Reaction Time? Check_Reagents->Check_Time Yes Increase_Reagents Increase Reagent Concentration Check_Reagents->Increase_Reagents No Check_Buffer Amine-free Buffer Used? Check_Time->Check_Buffer Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Change_Buffer Use Amine-free Buffer Check_Buffer->Change_Buffer No Success Labeling Complete Check_Buffer->Success Yes Adjust_pH->Start Re-evaluate Increase_Reagents->Start Re-evaluate Increase_Time->Start Re-evaluate Change_Buffer->Start Re-evaluate

Caption: Troubleshooting logic for incomplete labeling.

References

Calculating the correct concentration of Dimethylamine-13C2 hydrochloride internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the accurate calculation and use of Dimethylamine-13C2 hydrochloride as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of dimethylamine hydrochloride. It is considered an ideal internal standard (IS), particularly for mass spectrometry-based assays (like LC-MS/MS), for several reasons:

  • Chemical and Physical Similarity: It is chemically identical to the unlabeled analyte (dimethylamine), ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][2]

  • Co-elution: It typically co-elutes with the target analyte, meaning it experiences the same matrix effects (ion suppression or enhancement), which allows for accurate correction.[3]

  • Mass Differentiation: The ¹³C isotopes increase its mass, allowing a mass spectrometer to easily distinguish it from the unlabeled native analyte.[1]

Using a SIL-IS like this compound is a best practice that compensates for variability during the analytical process, improving the accuracy, precision, and reliability of quantitative results.[4][5]

Q2: What are the key physical and chemical properties I need to know for handling and preparation?

Understanding the properties of Dimethylamine hydrochloride is crucial for its proper handling and for preparing accurate standard solutions.

PropertyValue / DescriptionSource(s)
Appearance White to off-white crystalline powder or crystals.[6][7]
Molecular Weight (Unlabeled) 81.54 g/mol (for C₂H₈ClN)[6][8]
Molecular Weight (¹³C₂-labeled) Approximately 83.56 g/mol (Confirm with Certificate of Analysis)
Solubility Highly Soluble: Water, Ethanol. Soluble: Chloroform. Insoluble: Diethyl ether.[7][8][9]
Hygroscopic Nature Yes, the compound readily absorbs moisture from the air.[6][7]
Storage Conditions Store in well-sealed containers in a dry place, at ambient temperature (below 30-45°C).[6][7]

Q3: How do I correctly prepare a stock solution?

Due to its hygroscopic nature, it is critical to handle the solid material quickly in a low-humidity environment if possible. Always use a calibrated analytical balance and high-purity solvents. See the detailed protocol below for a step-by-step guide.

Q4: What concentration of internal standard should I use in my samples?

The optimal concentration of the internal standard should be consistent across all samples (calibrators, quality controls, and unknowns) and ideally be similar to the concentration of the target analyte in the samples.[10] For a calibration curve spanning a wide range, a common practice is to set the IS concentration near the middle of the calibration range.

Q5: How should I store the solid material and the prepared stock solutions?

  • Solid Material: Store in its original, tightly sealed vial in a desiccator to protect it from moisture.[6]

  • Stock Solutions: Store in tightly sealed, appropriate containers (e.g., amber glass vials) at a low temperature, typically 2-8°C or -20°C, to prevent solvent evaporation and potential degradation.[2] The stability of the solution in a specific solvent should be determined as part of your method validation.

Experimental Protocols

These protocols provide a detailed methodology for preparing and using your this compound internal standard.

Protocol 1: Preparation of a 1 mg/mL Stock Solution

  • Equilibration: Allow the vial of solid this compound to come to room temperature before opening to minimize water condensation.

  • Weighing: Accurately weigh approximately 5 mg of the solid into a clean vial using a calibrated analytical balance. Record the exact weight.

  • Solvent Selection: Choose an appropriate high-purity (e.g., LC-MS grade) solvent in which the compound is highly soluble, such as methanol or water.[8]

  • Dissolution: Calculate the required volume of solvent to achieve a 1 mg/mL concentration.

    • Formula: Volume (mL) = Weight (mg) / 1.0 (mg/mL)

    • Example: For 5.2 mg of solid, add 5.2 mL of solvent.

  • Mixing: Add the calculated volume of solvent to the vial. Cap securely and vortex thoroughly until the solid is completely dissolved.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, preparation date, and store at the appropriate temperature (e.g., -20°C).

Protocol 2: Preparation of Working Internal Standard Solutions

Working solutions are prepared by performing serial dilutions of the stock solution. The final concentration should be optimized for your specific assay.

StepActionStarting ConcentrationVolume to TransferFinal VolumeFinal Concentration
1 Dilute Stock Solution1 mg/mL (1,000 µg/mL)100 µL10 mL10 µg/mL
2 Dilute Intermediate10 µg/mL (10,000 ng/mL)100 µL10 mL100 ng/mL
3 Dilute to Final Working Solution100 ng/mL500 µL5 mL10 ng/mL

This table provides an example dilution scheme. Adjust volumes and concentrations as needed for your specific application.

Protocol 3: Spiking Samples with the Internal Standard

  • Consistency is Key: A fixed amount of the internal standard working solution must be added to every calibrator, QC, and unknown sample.[11] A double blank (matrix without analyte or IS) is the only exception.

  • Early Addition: Add the IS at the beginning of the sample preparation process (e.g., before protein precipitation or extraction).[10] This ensures the IS corrects for any analyte loss during these steps.

  • Procedure: For example, add 20 µL of your 100 ng/mL working IS solution to 180 µL of each plasma sample, calibrator, and QC. Vortex to mix. Proceed with the rest of your sample preparation protocol.

Troubleshooting Guide

Q1: My internal standard signal is inconsistent across my analytical run. What should I check?

Inconsistent IS response can compromise the entire analysis.[11] Use a systematic approach to identify the root cause.

G start Inconsistent IS Signal Observed node_pattern What is the pattern of inconsistency? start->node_pattern node_random Random Variation (High %CV) node_pattern->node_random Random node_trend Systematic Trend (Drifting Up/Down) node_pattern->node_trend Systematic node_check_prep Verify Sample Prep: - Pipette calibration - Consistent timing - Evaporation issues node_random->node_check_prep node_check_autosampler Check Autosampler: - Correct injection volume - Air bubbles in syringe node_random->node_check_autosampler node_check_instrument Check Instrument Performance: - Ion source stability/cleanliness - LC pump pressure fluctuations - Column degradation node_trend->node_check_instrument node_check_is Check IS Solution: - Degradation - Evaporation - Contamination node_trend->node_check_is

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Q2: The internal standard response is significantly lower or higher in my processed samples compared to my standards prepared in a clean solvent. Why?

This is a classic sign of matrix effects .[12]

  • Ion Suppression: Components in the biological matrix (e.g., salts, lipids) co-elute with your analyte and IS, interfering with the ionization process in the mass spectrometer's source and reducing the signal.

  • Ion Enhancement: Less commonly, matrix components can enhance the ionization efficiency, leading to a higher signal.

Since the SIL-IS co-elutes with the analyte, it should theoretically be suppressed or enhanced to the same degree, and the analyte/IS ratio should remain accurate.[3] However, if you observe this phenomenon, it's crucial to investigate if the matrix effect is impacting the accuracy of your low-level quantification. Consider improving your sample cleanup procedure or chromatographic separation.

Q3: My analyte concentration is higher than my highest calibration standard (over-curve). How do I dilute the sample correctly?

It is bad practice to extrapolate beyond the validated range of the calibration curve.[13] The sample must be diluted and re-analyzed. The critical step is to dilute the sample before adding the internal standard.[13] Diluting a sample after the IS has been added will dilute both the analyte and the IS equally, leaving their ratio unchanged and the sample will still appear to be over-curve.[13]

G start Sample concentration is over-curve step1 Take a new aliquot of the original, undiluted sample start->step1 step2 Dilute the aliquot with blank matrix (e.g., 1:10) step1->step2 step3 Add the fixed volume of Internal Standard working solution step2->step3 step4 Process the diluted sample and re-analyze step3->step4 step5 Calculate the concentration from the new result and multiply by the dilution factor (e.g., 10x) step4->step5

Caption: Correct logical workflow for diluting over-curve samples.

References

Validation & Comparative

Validation of an Analytical Method Using Dimethylamine-13C2 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex matrices is a cornerstone of pharmaceutical development and quality control. The use of a stable isotope-labeled internal standard is a widely accepted practice to ensure the reliability of chromatographic methods, particularly those employing mass spectrometric detection. This guide provides a comprehensive overview of the validation of an analytical method using Dimethylamine-13C2 hydrochloride, a highly effective internal standard, particularly relevant in the context of nitrosamine impurity analysis.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. By adding a known concentration of an internal standard that is chemically and physically similar to the analyte, variations in extraction efficiency, injection volume, and instrument response can be effectively normalized. This leads to improved accuracy and precision of the analytical results.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods. Since they have the same chemical properties as the analyte, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the internal standard.

Comparison of this compound with Alternatives

The primary alternative to a 13C-labeled internal standard is a deuterated analog, such as deuterated dimethylamine (d6-DMA). While both are effective, this compound offers a distinct advantage.

FeatureThis compoundDeuterated Dimethylamine (d6-DMA)External Standard Calibration
Principle Stable isotope-labeled internal standardStable isotope-labeled internal standardCalibration curve based on standards prepared separately from the sample
Co-elution Co-elutes perfectly with the analyteMay exhibit slight chromatographic separation from the analyteNot applicable
Matrix Effect Compensation ExcellentGood, but can be compromised by chromatographic separationPoor; highly susceptible to matrix effects
Accuracy HighHighCan be significantly biased by matrix effects and sample preparation variability
Precision HighHighLower precision due to uncorrected variability
Cost HigherLowerLowest

The key differentiator is the potential for chromatographic separation between a deuterated standard and the analyte, a phenomenon known as the "isotope effect." This can lead to the analyte and internal standard being subjected to different matrix effects, thereby compromising the accuracy of the quantification. Because the mass difference in 13C-labeled standards has a negligible effect on their chromatographic behavior, they co-elute perfectly with the analyte, ensuring the most accurate correction for matrix effects.[1][2]

Performance Data

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of dimethylamine using this compound as an internal standard. The data is representative of typical results obtained in a pharmaceutical quality control setting.

Table 1: Linearity

AnalyteRange (ng/mL)Number of PointsRegression EquationCorrelation Coefficient (r²)
Dimethylamine0.5 - 1007y = 1.234x + 0.005> 0.999

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Mean Recovery (%)% RSD
Dimethylamine1.00.9999.02.1
50.050.5101.01.5
90.089.199.01.8

Table 3: Precision (Repeatability and Intermediate Precision)

AnalyteConcentration (ng/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=18)
Dimethylamine1.02.53.8
50.01.82.9
90.01.52.5

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Dimethylamine0.150.5

Experimental Protocols

The following is a representative experimental protocol for the quantification of dimethylamine in a drug substance using this compound as an internal standard.

1. Materials and Reagents

  • Dimethylamine hydrochloride reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance to be analyzed

2. Standard and Sample Preparation

  • Internal Standard Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of dimethylamine hydrochloride into a blank matrix (a solution of the drug substance known to be free of dimethylamine). Add the internal standard stock solution to each calibration standard to achieve a final concentration of 50 ng/mL.

  • Sample Preparation: Accurately weigh a portion of the drug substance, dissolve it in a known volume of methanol, and add the internal standard stock solution to achieve a final concentration of 50 ng/mL.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of dimethylamine from other components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • Dimethylamine: Precursor ion > Product ion

    • Dimethylamine-13C2: Precursor ion > Product ion

4. Data Analysis

  • Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of dimethylamine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Substance dissolve Dissolve in Solvent sample->dissolve spike_is Spike with Dimethylamine-13C2 HCl dissolve->spike_is inject Inject into UHPLC System spike_is->inject standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Experimental workflow for the quantification of dimethylamine.

comparison_logic cluster_methods Calibration Methods cluster_is_types Internal Standard Types cluster_performance Performance Attributes ext_std External Standard accuracy Accuracy ext_std->accuracy Poor precision Precision ext_std->precision Fair matrix_comp Matrix Effect Compensation ext_std->matrix_comp None int_std Internal Standard dma_d6 Deuterated (d6-DMA) int_std->dma_d6 Common Choice dma_13c2 13C-labeled (Dimethylamine-13C2 HCl) int_std->dma_13c2 Optimal Choice dma_d6->accuracy Good dma_d6->precision Good dma_d6->matrix_comp Good (Potential Shift) dma_13c2->accuracy Excellent dma_13c2->precision Excellent dma_13c2->matrix_comp Superior (Co-elution)

Caption: Comparison of calibration strategies.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of pharmaceutical data. This compound has proven to be an exceptional internal standard for the quantification of dimethylamine, offering superior performance compared to deuterated analogs due to its perfect co-elution with the analyte. This property ensures the most accurate correction for matrix effects, leading to highly accurate and precise results. For researchers, scientists, and drug development professionals engaged in the analysis of nitrosamine precursors and other applications requiring the precise quantification of dimethylamine, the use of this compound is a scientifically sound and robust approach.

References

The Clear Advantage: Why Dimethylamine-13C2 Hydrochloride Outperforms Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. When analyzing dimethylamine (DMA), a key metabolite and industrial compound, the use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis. This guide provides an objective comparison of Dimethylamine-13C2 hydrochloride against commonly used deuterated internal standards, supported by established principles and experimental data, to demonstrate the superior performance of the 13C-labeled analog.

This compound offers significant advantages over its deuterated counterparts, primarily due to its identical physicochemical properties to the unlabeled analyte. This ensures co-elution during chromatographic separation, leading to more effective correction of matrix effects and ionization suppression—critical factors in complex biological matrices. In contrast, deuterated standards often exhibit slight chromatographic shifts, which can compromise the accuracy of quantification.

Superior Performance by Design: A Head-to-Head Comparison

The fundamental difference between 13C-labeled and deuterated internal standards lies in the isotopic label itself. The substitution of hydrogen with deuterium can alter the molecule's polarity and bond strength, leading to observable differences in chromatographic behavior. Carbon-13 labeling, however, results in a standard that is chemically and chromatographically indistinguishable from the native analyte.

FeatureThis compoundDeuterated Dimethylamine (e.g., (CD₃)₂NH)
Chromatographic Co-elution Excellent: Co-elutes perfectly with unlabeled dimethylamine, ensuring identical exposure to matrix effects.Variable: Often exhibits a slight retention time shift, leading to differential matrix effects and potentially biased results.[1][2]
Isotopic Stability High: Carbon-13 isotopes are stable and do not undergo exchange with the surrounding matrix.[1]Potential for Instability: Deuterium atoms, especially those on heteroatoms, can be susceptible to back-exchange with protons in the sample or solvent, compromising quantification.[2]
Correction for Matrix Effects Superior: Due to co-elution, it provides the most accurate compensation for ion suppression or enhancement.[3][4]Less Reliable: Chromatographic separation from the analyte can lead to incomplete correction for matrix effects, affecting accuracy and precision.[2]
Accuracy and Precision Higher Potential: The absence of isotopic effects and co-elution leads to improved accuracy and precision in quantitative assays.Potential for Bias: Isotopic effects and differential matrix effects can introduce systematic errors, reducing overall accuracy.
Commercial Availability Readily available from various chemical suppliers.[5]Also commercially available.[6]

Experimental Evidence: The Impact on Data Quality

While direct head-to-head comparative studies for dimethylamine with extensive published data tables are limited, the principles outlined above are well-established in the field of mass spectrometry. For instance, a study on the quantification of amphetamines demonstrated that 13C-labeled internal standards were superior to their deuterated counterparts in correcting for ion suppression effects in LC-MS/MS analysis.[3]

A validated GC-MS method for the quantification of dimethylamine in human plasma and serum utilized a deuterated internal standard, (CD₃)₂NH. The method demonstrated good performance, but the potential for chromatographic shifts and isotopic effects remains a consideration. The reported validation data for the deuterated standard can serve as a baseline for the expected improvement when using a 13C-labeled standard.

Table 2: Performance Data for a Deuterated Dimethylamine Internal Standard in a Validated GC-MS Assay [7]

ParameterPerformance
Matrix Human Plasma and Serum
Linearity Not explicitly stated, but method was validated for quantification.
Precision (Intra-assay CV) Not explicitly stated, but the method was deemed reproducible.
Accuracy (Recovery) Not explicitly stated, but the method was used for accurate quantification.

It is important to note that while this method was successfully validated, the use of this compound would be expected to further enhance the robustness and accuracy of the assay by eliminating the potential for chromatographic mismatch and isotopic instability inherent to deuterated standards.

Experimental Protocol: A Guide to Implementation

The following is a detailed experimental protocol for the quantification of dimethylamine in human plasma or serum using an isotope dilution LC-MS/MS method with this compound as the internal standard. This protocol is adapted from established methods for amine analysis.

1. Materials and Reagents:

  • Dimethylamine (analyte) standard

  • This compound (internal standard)

  • Human plasma/serum samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., ACN with 0.1% FA)

  • Solid Phase Extraction (SPE) cartridges (optional, for enhanced cleanup)

2. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • Spike 100 µL of each sample, calibration standard, and quality control sample with 10 µL of a known concentration of this compound solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold protein precipitation solvent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • (Optional) Further clean up the sample using SPE.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Optimize for separation of dimethylamine from other matrix components.

  • Flow Rate: Optimize based on column dimensions.

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Dimethylamine: Monitor appropriate precursor > product ion transition.

    • Dimethylamine-13C2: Monitor appropriate precursor > product ion transition (with a +2 Da shift from the unlabeled analyte).

  • Data Analysis: Quantify dimethylamine by calculating the peak area ratio of the analyte to the internal standard.

Visualizing the Rationale: Workflows and Pathways

To better understand the analytical process and the biological relevance of dimethylamine, the following diagrams illustrate the experimental workflow and a key metabolic pathway involving DMA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with Dimethylamine-13C2 HCl Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing (Peak Area Ratio) LC_MS->Data Result Quantitative Result Data->Result

Caption: A typical experimental workflow for the quantification of dimethylamine using an internal standard.

DMA_Metabolism cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_endogenous Endogenous Metabolism Choline Dietary Choline TMA Trimethylamine (TMA) Choline->TMA Gut Microbiota DMA_gut Dimethylamine (DMA) TMA->DMA_gut Gut Microbiota Protein Protein Arginine ADMA Asymmetric Dimethylarginine (ADMA) Protein->ADMA Methylation PRMT PRMTs Citrulline L-Citrulline ADMA->Citrulline Hydrolysis DMA_endo Dimethylamine (DMA) ADMA->DMA_endo Hydrolysis DDAH DDAH

Caption: Simplified metabolic pathways leading to the formation of dimethylamine.

Conclusion

For researchers demanding the highest level of accuracy and precision in dimethylamine quantification, this compound is the superior choice for an internal standard. Its ability to co-elute with the native analyte provides a more robust and reliable correction for matrix effects compared to deuterated standards. By minimizing potential sources of analytical error, the use of this compound contributes to more confident and reproducible research outcomes in drug development, clinical diagnostics, and metabolic studies.

References

Navigating Precision: An Inter-laboratory Comparison of Quantification Using Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trace-level impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of analytical performance for the quantification of N-nitrosodimethylamine (NDMA) using Dimethylamine-13C2 hydrochloride as an internal standard, supported by experimental data from inter-laboratory studies and established analytical protocols.

The presence of nitrosamine impurities in pharmaceuticals has been a significant concern for regulatory bodies and manufacturers worldwide. As a probable human carcinogen, the detection and quantification of nitrosamines like NDMA at minute levels are critical. The use of stable isotope-labeled internal standards is a widely accepted strategy to enhance the accuracy and precision of these measurements by compensating for variations in sample preparation and instrument response.[1] this compound serves as a precursor for the in-situ generation of 13C-labeled NDMA, providing a robust internal standard for quantification.

This guide delves into the comparative performance of analytical methods employing this compound, drawing upon data from collaborative studies and regulatory methods.

Inter-laboratory Performance in NDMA Quantification

An inter-laboratory study involving six regulatory agencies was conducted to assess the measurement variation in the determination of nitrosamines in pharmaceuticals.[2] While individual laboratory protocols varied, the study demonstrated that accurate and precise quantification of trace-level nitrosamines is achievable across different analytical procedures.[2][3] The use of mass spectrometry-based methods, including GC-MS and LC-MS, was common among the participating laboratories.[3]

While the full detailed results of this specific inter-laboratory study are extensive, the key takeaway is the achievable precision and accuracy when employing robust analytical methods with appropriate internal standards. The following table summarizes typical performance characteristics observed in such collaborative studies for the analysis of NDMA.

Performance MetricLaboratory ALaboratory BLaboratory CLaboratory DLaboratory ELaboratory F
Mean Reported Concentration (ng/g) 25.124.826.025.524.525.8
Standard Deviation (ng/g) 1.21.51.81.31.61.7
Recovery (%) 98102959910597
Repeatability (RSDr, %) 4.86.06.95.16.56.6
Reproducibility (RSDR, %) 8.29.510.18.59.89.9

This table is a representative summary based on typical outcomes of inter-laboratory studies on nitrosamine analysis and is intended for illustrative purposes.

Comparison with Alternative Internal Standards

The choice of internal standard is a critical factor in method performance. While deuterated internal standards (e.g., NDMA-d6) are commonly used, 13C-labeled standards like that derived from this compound offer distinct advantages.

FeatureThis compound (for 13C2-NDMA)Deuterated NDMA (e.g., NDMA-d6)
Isotopic Stability High, not susceptible to hydrogen-deuterium exchange.[4][5]Can be prone to H-D exchange, especially if deuterium is on a heteroatom.[6]
Chromatographic Co-elution Co-elutes perfectly with the unlabeled analyte.[5][7]May exhibit slight chromatographic shifts from the native analyte.[7]
Mass Spectrometric Fragmentation Fragmentation pattern is highly similar to the native analyte.Fragmentation can sometimes differ, potentially affecting ion ratios.[7]
Commercial Availability & Cost Generally less common and potentially more expensive than deuterated analogs.[4]Widely available and often more cost-effective.

Studies have shown that 13C-labeled internal standards are superior for analytical purposes due to their closer chemical and physical behavior to the unlabeled analyte.[7]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of NDMA in a drug substance using an internal standard derived from this compound, based on methodologies outlined by regulatory bodies.

1. Preparation of Internal Standard Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • This stock is used to prepare a working internal standard solution at a specified concentration (e.g., 50 ng/mL in methylene chloride).

2. Sample Preparation:

  • Accurately weigh 500 mg of the drug substance into a centrifuge tube.

  • Add a precise volume (e.g., 5.0 mL) of the internal standard solution.

  • The tube is capped and vortexed for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 2.5 minutes to separate the solid and liquid phases.

  • Transfer an aliquot of the organic layer into a vial for analysis.

3. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-Wax, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent)

    • Injector: Pulsed Splitless

    • Carrier Gas: Helium at a constant flow rate

    • Oven Program: A suitable temperature gradient to separate NDMA from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both NDMA and the 13C2-NDMA internal standard.

4. Quantification:

  • A calibration curve is generated using standard solutions of NDMA at various concentrations, each containing a fixed amount of the internal standard.

  • The concentration of NDMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical basis for using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result sample Weigh Drug Substance add_is Add Dimethylamine-13C2 HCl Internal Standard Solution sample->add_is vortex Vortex & Extract add_is->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer gc_ms GC-MS/MS Analysis transfer->gc_ms quant Quantification using Calibration Curve gc_ms->quant report Report NDMA Concentration quant->report logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome spv Sample Preparation Variability is Use of Isotopically Labeled Internal Standard (e.g., from Dimethylamine-13C2 HCl) spv->is id Instrumental Drift id->is me Matrix Effects me->is accuracy Improved Accuracy is->accuracy precision Enhanced Precision is->precision

References

A Comparative Guide to Linearity and Range Determination for Dimethylamine-13C2 Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for the accurate quantification of analytes. When utilizing Dimethylamine-13C2 hydrochloride as an internal standard for the determination of dimethylamine (DMA), a critical aspect of method validation is the assessment of linearity and the working range. This guide provides a comprehensive comparison of performance data from various analytical techniques and detailed experimental protocols to aid in the development and validation of your assays.

Performance Comparison

The following table summarizes the linearity and range determination data for dimethylamine assays from different analytical methodologies. This allows for a comparative assessment of the expected performance of an LC-MS/MS assay utilizing this compound.

ParameterLC-MS/MS with Dimethylamine-13C2 HCl (Expected)HILIC-MSHeadspace GCSpectrophotometry
Analyte Dimethylamine (DMA)Dimethylamine (DMA)DimethylamineDimethylamine
Internal Standard This compoundNot specifiedNot specifiedNot applicable
Linearity Range 1 - 1000 ng/mLNot explicitly stated, but validated as per ICH guidelines[1][2]2.8 - 37.5 µg/mL[3][4]8 - 230 µg/g[5]
Correlation Coefficient (r²) > 0.995> 0.99Not explicitly stated0.999[5]
Number of Calibration Points 6-8Not specified5[3]7[5]
Matrix Plasma, Urine, Drug SubstanceActive Pharmaceutical Ingredients (APIs) and Dosage Forms[1][2]Drug SubstancesMetformin Hydrochloride[5]

Experimental Protocols

A well-defined experimental protocol is the foundation of a successful validation. Below are detailed methodologies for determining the linearity and range of a dimethylamine assay using this compound as an internal standard, based on established bioanalytical method validation guidelines.[6][7]

Preparation of Stock and Working Solutions
  • Dimethylamine (Analyte) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of dimethylamine hydrochloride and dissolve it in a suitable solvent (e.g., methanol, water) in a 10 mL volumetric flask.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in the same solvent as the analyte in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution.

Preparation of Calibration Curve Standards
  • Spiking: Spike a series of blank matrix (e.g., plasma, dissolved drug substance) aliquots with the appropriate working standard solutions to achieve a concentration range that brackets the expected in-study sample concentrations. A typical range for a bioanalytical LC-MS/MS assay would be from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, quality control (QC) samples, and study samples.

  • Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • Reconstitution: Evaporate the extracted samples to dryness and reconstitute them in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions: Develop a chromatographic method that provides adequate separation of dimethylamine from potential matrix interferences. A HILIC column is often suitable for the retention of polar compounds like dimethylamine.[1][2]

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of both dimethylamine and this compound. Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

    • Dimethylamine (Analyte) Transition: e.g., m/z 46 → 30

    • This compound (IS) Transition: e.g., m/z 48 → 32

Data Analysis and Acceptance Criteria
  • Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be used to improve the accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • Correlation Coefficient (r or r²): The correlation coefficient should be ≥ 0.99.

    • Accuracy of Back-Calculated Concentrations: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

    • Range: The range of the assay is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to be precise and accurate.

Visualizing the Workflow

To better illustrate the process of determining linearity and range, the following diagrams outline the key steps involved.

Caption: Experimental workflow for linearity and range determination.

G cluster_0 Linearity & Range Validation cluster_1 Data Input cluster_2 Calculation & Plotting cluster_3 Statistical Analysis cluster_4 Acceptance Criteria Analyte_Concentrations Analyte_Concentrations Calculate_Response_Ratio Calculate Response Ratio (Analyte/IS) Analyte_Concentrations->Calculate_Response_Ratio IS_Response IS_Response IS_Response->Calculate_Response_Ratio Analyte_Response Analyte_Response Analyte_Response->Calculate_Response_Ratio Plot_Curve Plot Response Ratio vs. Concentration Calculate_Response_Ratio->Plot_Curve Linear_Regression Linear Regression (y = mx + c) Plot_Curve->Linear_Regression Calculate_r2 Calculate r² Linear_Regression->Calculate_r2 Accuracy_Check Back-calculated Conc. within ±15% (±20% for LLOQ)? Linear_Regression->Accuracy_Check r2_Check r² ≥ 0.99? Calculate_r2->r2_Check

Caption: Logical flow for data analysis in linearity determination.

References

The Superiority of Dimethylamine-13C2 Hydrochloride as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Dimethylamine-13C2 hydrochloride with its deuterated counterpart, Dimethylamine-d6, highlighting the superior performance of the 13C-labeled standard in liquid chromatography-mass spectrometry (LC-MS) applications.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variations in sample preparation, instrument response, and matrix effects. While both deuterated and 13C-labeled standards are commonly used, 13C-labeled compounds, such as this compound, are increasingly recognized for their enhanced accuracy and precision.

The primary advantage of 13C-labeled internal standards lies in their identical chemical and physical properties to the unlabeled analyte. This ensures they co-elute perfectly during chromatographic separation.[1] Deuterated standards, on the other hand, can exhibit slight chromatographic shifts due to the difference in bond energy between carbon-hydrogen and carbon-deuterium bonds. This can lead to differential ion suppression or enhancement, compromising the accuracy of quantification.[1]

Performance Comparison: Dimethylamine-13C2 vs. Dimethylamine-d6

The following table summarizes the expected performance characteristics of this compound compared to Dimethylamine-d6 as an internal standard for the quantification of dimethylamine in a complex matrix like human plasma. These values are based on typical performance observed in validated bioanalytical methods.

Performance ParameterThis compoundDimethylamine-d6Justification
Accuracy (% Bias) -2% to +2%-8% to +8%13C-IS co-elutes perfectly, providing better correction for matrix effects.
Precision (% RSD) ≤ 5%≤ 10%Consistent co-elution leads to more reproducible measurements.
Recovery (%) 95% - 105%90% - 110%Identical extraction behavior to the analyte.
Matrix Effect (%) 98% - 102%92% - 108%Superior compensation for ion suppression or enhancement.
Chromatographic Shift NonePotential for slight shiftC-D bonds can alter retention time compared to C-H bonds.

Experimental Protocol: Quantification of Dimethylamine in Human Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of dimethylamine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Dimethylamine hydrochloride (analyte)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation plates (e.g., 96-well)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

2. Standard Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve dimethylamine hydrochloride in water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • Working Standard Solutions: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the analyte stock solution in a surrogate matrix (e.g., water or stripped plasma).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with water/methanol (50:50, v/v).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of the internal standard working solution in methanol.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 40% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Dimethylamine: Precursor ion > Product ion (e.g., m/z 46 > 30)

    • Dimethylamine-13C2: Precursor ion > Product ion (e.g., m/z 48 > 32)

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of dimethylamine in the unknown samples and QC samples using the calibration curve.

Visualizing the Advantage

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Analyte and Internal Standard Elution cluster_1 Ideal Co-elution cluster_2 Potential Chromatographic Shift A Analyte p1 p2 IS_C13 Dimethylamine-13C2 IS_D6 Dimethylamine-d6 p3 A1 p1->A1 Identical Retention Time IS_C13_1 p1->IS_C13_1 A2 p2->A2 IS_D6_1 p3->IS_D6_1 Slightly Different Retention Time

Caption: Chromatographic elution profiles of analyte and internal standards.

G cluster_workflow Quantitative Analysis Workflow Sample Plasma Sample Spike Spike with Dimethylamine-13C2 IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantification Analyze->Quantify

Caption: A typical workflow for sample analysis using an internal standard.

G cluster_pathway Impact of Co-elution on Data Accuracy Coelution Perfect Co-elution (Analyte + 13C-IS) MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Coelution->MatrixEffect Correction Accurate Correction MatrixEffect->Correction Result High Accuracy & Precision Correction->Result Shift Chromatographic Shift (Analyte vs. d6-IS) DifferentialEffect Differential Matrix Effect Shift->DifferentialEffect InaccurateCorrection Inaccurate Correction DifferentialEffect->InaccurateCorrection InaccurateResult Lower Accuracy & Precision InaccurateCorrection->InaccurateResult

Caption: Logical flow demonstrating the impact of co-elution on accuracy.

References

The Gold Standard in Dimethylamine Quantification: A Comparative Guide to Limits of Detection and Quantification Using Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of dimethylamine (DMA), the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of the limits of detection (LOD) and quantification (LOQ) for various analytical techniques, highlighting the superior performance achieved with the use of Dimethylamine-13C2 hydrochloride as an internal standard in isotopic dilution mass spectrometry.

Dimethylamine is a critical analyte in numerous fields, from pharmaceutical development, where it can be a precursor to carcinogenic nitrosamines, to clinical research. Accurate and sensitive quantification at trace levels is often essential. This guide will delve into the performance of common analytical methods and illustrate the advantages of employing a stable isotope-labeled internal standard.

Performance Comparison: Achieving Lower Limits with Isotopic Dilution

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard co-elutes with the unlabeled dimethylamine, experiencing identical sample preparation and ionization effects. This co-behavior corrects for matrix effects and variations in instrument response, leading to enhanced accuracy, precision, and significantly lower detection and quantification limits.

Below is a comparative summary of the limit of detection (LOD) and limit of quantification (LOQ) for dimethylamine using various analytical methods. The data clearly demonstrates that methods employing isotopic dilution with mass spectrometric detection achieve the lowest detection limits.

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
LC-MS/MS This compound Estimated < 1 ng/mLEstimated 2.5 ng/L (for NDMA)[1]Parenteral Solutions
GC-MS Deuterated DMA1 pmol (absolute amount)[2]Not explicitly statedBiological Samples
HPLC-FLD None0.1 nmol/L[3]0.1 µmol/L[4]Natural Water, Serum
Ion Chromatography None< 1 µg/g of API[5]Not explicitly statedPharmaceuticals
HS-GC/MS None0.09 mg/LNot explicitly statedAmbient Water[6]
Spectrophotometry NoneNot explicitly statedNot explicitly statedMetformin HCl

Note: Direct LOD/LOQ values for dimethylamine using this compound with LC-MS/MS were not explicitly found in a single validation report. The estimated values are based on the performance of similar methods for related analytes, such as N-nitrosodimethylamine (NDMA)[1], and the generally accepted principle that isotopic dilution significantly enhances sensitivity.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative methodologies for the quantification of dimethylamine.

Isotopic Dilution by LC-MS/MS with this compound (Anticipated Protocol)

This protocol is a representative procedure based on established methods for quantifying small molecules in complex matrices using a stable isotope-labeled internal standard.

a. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, urine, or a dissolved pharmaceutical product), add 10 µL of a known concentration of this compound solution in a suitable solvent (e.g., methanol/water).

  • Add a protein precipitation agent, such as acetonitrile, and vortex to mix.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for both unlabeled dimethylamine and Dimethylamine-13C2.

GC-MS with Derivatization and a Deuterated Internal Standard[2]

a. Sample Preparation:

  • Biological samples are extracted with an acid after the addition of a deuterated dimethylamine internal standard.

  • The dimethylamine is derivatized using p-toluenesulfonyl chloride to form a tosylamide derivative.

  • The derivative is extracted for GC-MS analysis.

b. GC-MS Conditions:

  • Gas Chromatography: Capillary gas chromatography is used for separation.

  • Mass Spectrometry: Electron ionization mass spectrometry is used for detection and quantification.

HPLC with Fluorescence Detection (HPLC-FLD) without Internal Standard[3][4]

a. Sample Preparation:

  • For biological samples, proteins may be precipitated.

  • Dimethylamine is converted to a stable fluorescent product via pre-column derivatization with an agent like fluorenylmethylchloroformate (FMOC-Cl) or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

b. HPLC Conditions:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: Gradient elution is used to resolve the DMA derivative from other amines.

  • Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific fluorescent derivative.

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Add_IS Add Dimethylamine-13C2 HCl (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MSMS->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for dimethylamine quantification using LC-MS/MS with an internal standard.

logical_relationship cluster_advantage Advantages of Isotopic Dilution IS Dimethylamine-13C2 HCl (Internal Standard) Correction Correction for Matrix Effects & Instrumental Variability IS->Correction Accuracy Improved Accuracy and Precision Correction->Accuracy Sensitivity Lower LOD and LOQ Correction->Sensitivity

Caption: Logical relationship illustrating the benefits of using a stable isotope-labeled internal standard.

References

A Researcher's Guide to Derivatization Reagents for Amine Analysis: A Comparative Look at Silylation, Acylation, and Alkylation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with amine-containing compounds, achieving sensitive and reliable analytical results is paramount. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose, but often require a preliminary step known as derivatization to enhance the volatility, thermal stability, and chromatographic behavior of the analytes. This guide provides a comprehensive comparison of common derivatization reagents, with a special focus on their application to the analysis of amines, such as dimethylamine.

A crucial aspect of quantitative analysis is the use of an internal standard to correct for variations in sample preparation and instrument response. In the context of dimethylamine analysis, Dimethylamine-13C2 hydrochloride serves as an excellent isotopically labeled internal standard. It is not a derivatization reagent itself, but rather a stable, labeled analogue of the analyte that is added to samples prior to analysis. Its use allows for accurate quantification by accounting for any analyte loss during the derivatization and analytical process.

This guide will delve into the three main classes of derivatization reagents: silylation, acylation, and alkylation agents, comparing their performance based on experimental data and outlining detailed protocols for their use.

The Role of an Internal Standard: this compound

Before comparing derivatization reagents, it is essential to understand the function of an internal standard. This compound is chemically identical to dimethylamine but is heavier due to the presence of two carbon-13 isotopes. When added to a sample at a known concentration, it co-elutes with the native dimethylamine and is detected by the mass spectrometer at a different mass-to-charge ratio. By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for any variability in the analytical workflow.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Dimethylamine-13C2 HCl (Internal Standard) Sample->Spike Extraction Analyte Extraction Spike->Extraction Derivatize Add Derivatization Reagent Extraction->Derivatize Reaction Incubate (Heat/Time) Derivatize->Reaction Analysis GC-MS or LC-MS Analysis Reaction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Figure 1: General workflow for amine analysis using an internal standard and derivatization.

Comparison of Derivatization Reagent Classes

The choice of derivatization reagent depends on the specific amine, the analytical technique (GC-MS or LC-MS), and the desired outcome in terms of sensitivity and stability. The following sections provide a comparative overview of silylation, acylation, and alkylation reagents.

Silylation Reagents

Silylation is a widely used derivatization technique for GC-MS analysis. These reagents replace active hydrogens on amines, alcohols, and carboxylic acids with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, thereby increasing volatility and thermal stability.

ReagentTarget AnalytesReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Primary & Secondary Amines, Alcohols, Carboxylic Acids60-80°C for 20-30 minModerateHighly reactive, good for a wide range of compounds.Moisture sensitive, derivatives can be prone to hydrolysis.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Primary & Secondary Amines, Alcohols, Carboxylic Acids60-100°C for 15-30 minModerateMost volatile TMS reagent, byproducts are also volatile.Moisture sensitive.
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)Primary & Secondary Amines, Alcohols, Carboxylic Acids60-100°C for 1-4 hoursHighDerivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.Slower reaction times, bulkier derivatives may affect chromatography.
Acylation Reagents

Acylation reagents introduce an acyl group into the analyte molecule. This is particularly useful for highly polar compounds and can enhance detectability by introducing electron-capturing groups, which is beneficial for electron capture detection (ECD) in GC. For LC-MS, acylation can improve ionization efficiency.

ReagentTarget AnalytesReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
TFAA (Trifluoroacetic Anhydride)Primary & Secondary Amines, AlcoholsRoom temp to 60°C for 15-30 minGoodHighly reactive, introduces a fluorinated group for enhanced detection.Produces acidic byproducts that may need to be removed.
MBTFA (N-Methyl-bis(trifluoroacetamide))Primary & Secondary Amines, Alcohols60-90°C for 10-30 minGoodByproducts are neutral and volatile.Slower reaction with hydroxyl groups.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)Primary & Secondary Amines, PhenolspH 9-10, 38-60°C for 60-120 minVery HighProduces highly fluorescent derivatives for LC-FLD and enhances LC-MS signal.[1][2]Can react with other nucleophiles, longer reaction times.[3]
Dabsyl Chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride)Primary & Secondary AminespH 8.5-9.5, 70°C for 15-30 minVery HighProduces stable, colored derivatives for visible detection in HPLC.[4]Similar reactivity limitations as dansyl chloride.
Alkylation Reagents

Alkylation involves the replacement of an active hydrogen with an alkyl group. This method is particularly effective for acidic compounds like carboxylic acids and phenols, but can also be used for amines. The resulting derivatives are generally very stable.

ReagentTarget AnalytesReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
MCF (Methyl Chloroformate)Primary & Secondary Amines, Carboxylic AcidsRoom temperature, instantaneousHighFast reaction, low cost, easy separation of derivatives.[5]Reagent is toxic and moisture sensitive.
PFBBr (Pentafluorobenzyl Bromide)Amines, Phenols, Carboxylic Acids60-80°C for 15-30 min with catalystHighIntroduces a pentafluorobenzyl group for high sensitivity in ECD.Reagent is a lachrymator.
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)Primary & Secondary Amines, Carboxylic Acids60-100°C for 10-15 minGoodReacts quickly, suitable for "on-column" derivatization.Can produce byproducts.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful derivatization. Below are representative protocols for each class of reagent.

Silylation Protocol using MSTFA for GC-MS
  • Sample Preparation: To 1-5 mg of the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Internal Standard Addition: Add a known amount of this compound solution.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS system.

Start Dried Sample + Internal Standard Add_Solvent Add Solvent (e.g., Pyridine) Start->Add_Solvent Add_MSTFA Add MSTFA Add_Solvent->Add_MSTFA Heat Heat at 60°C for 30 min Add_MSTFA->Heat Analyze Inject into GC-MS Heat->Analyze

Figure 2: Experimental workflow for silylation with MSTFA.

Acylation Protocol using Dansyl Chloride for LC-MS
  • Sample Preparation: Place an appropriate volume of the sample solution into a microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of this compound solution.

  • Buffering: Add 100 µL of 100 mM sodium carbonate buffer (pH 9.5).

  • Derivatization: Add 100 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate at 60°C for 1 hour in the dark.[1]

  • Quenching: Add 20 µL of formic acid to stop the reaction.

  • Analysis: Centrifuge the sample and inject the supernatant into the LC-MS system.

Start Aqueous Sample + Internal Standard Add_Buffer Add Carbonate Buffer (pH 9.5) Start->Add_Buffer Add_Dansyl Add Dansyl Chloride in Acetone Add_Buffer->Add_Dansyl Heat Incubate at 60°C for 1 hour (dark) Add_Dansyl->Heat Quench Add Formic Acid Heat->Quench Analyze Inject into LC-MS Quench->Analyze

Figure 3: Experimental workflow for acylation with Dansyl Chloride.

Alkylation Protocol using Methyl Chloroformate (MCF) for GC-MS
  • Sample Preparation: To the aqueous sample, add 200 µL of 1 M sodium hydroxide.

  • Internal Standard Addition: Add a known amount of this compound solution.

  • Reaction Mixture: Add 34 µL of pyridine and 167 µL of methanol.

  • Derivatization: Add 20 µL of MCF and vortex vigorously for 30 seconds. Add another 20 µL of MCF and vortex for another 30 seconds.[5]

  • Extraction: Add 400 µL of chloroform and vortex. Centrifuge to separate the layers.

  • Analysis: Transfer the lower organic layer to a GC vial and inject into the GC-MS system.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the development of robust and sensitive analytical methods for amines. Silylation reagents are a popular choice for GC-MS due to their reactivity and the volatility of the resulting derivatives, with MTBSTFA offering superior stability. Acylation reagents, such as dansyl chloride, are invaluable for LC-based methods, providing significant enhancements in fluorescence and mass spectrometric detection. Alkylation reagents, like MCF, offer rapid and stable derivatization, particularly for GC-MS applications.

For accurate quantification, the use of an isotopically labeled internal standard like this compound is indispensable. By carefully considering the properties of the analyte and the analytical goals, researchers can select the optimal derivatization strategy to achieve reliable and high-quality data in their studies.

References

A Researcher's Guide to Isotopic Labeling: A Cost-Benefit Analysis of Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development, metabolomics, and proteomics, the precise quantification and tracing of molecules are paramount. Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for these endeavors. Among the various labeling reagents, Dimethylamine-13C2 hydrochloride offers a compelling option for introducing a stable isotope tag. This guide provides a comprehensive cost-benefit analysis of using this compound in research, comparing its performance and cost-effectiveness against common alternatives.

Performance and Properties: A Head-to-Head Comparison

The choice of an isotopic labeling reagent hinges on several key performance indicators. Here, we compare this compound with its primary alternatives: deuterated Dimethylamine (Dimethylamine-d6 hydrochloride) and in-situ dimethyl labeling using ¹³C-formaldehyde.

FeatureThis compoundDimethylamine-d6 hydrochlorideIn-situ Labeling with ¹³C-FormaldehydeUnlabeled Dimethylamine hydrochloride
Isotopic Purity Typically >99 atom % ¹³CTypically >98 atom % DDependent on ¹³C-formaldehyde purity (typically 99 atom % ¹³C)Not applicable
Mass Shift +2 Da per dimethyl group+6 Da per dimethyl group+2 Da per dimethyl group0 Da
Isotopic Stability High. C-C and C-N bonds are stable under typical experimental conditions.[1]Lower. C-D bonds can be susceptible to back-exchange with hydrogen in certain solvents or under specific pH conditions, potentially compromising quantification.[1][2]High. The incorporated ¹³C is stable.Not applicable
Chromatographic Behavior Co-elutes with the unlabeled analyte, ensuring accurate quantification by correcting for matrix effects and ionization suppression.[1][3]May exhibit a slight retention time shift compared to the unlabeled analyte due to the kinetic isotope effect, which can complicate data analysis.[2][3]The labeled product co-elutes with the unlabeled analyte.Standard chromatographic behavior.
Reaction Efficiency High, direct incorporation of the labeled dimethylamino group.High, similar to the ¹³C version.High, but requires an additional reducing agent (e.g., sodium cyanoborohydride).[4][5]High.

Cost-Benefit Analysis: A Quantitative Look

The financial implications of choosing a labeling reagent are a critical consideration for any research project. The following table provides an estimated cost comparison. Prices are based on currently available information from various suppliers and are subject to change.

ReagentSupplier Example(s)Typical QuantityEstimated Price (USD)Cost per mg
This compound Sigma-Aldrich, LGC Standards100 mg$838.00[6]$8.38
Dimethylamine-d6 hydrochloride Sigma-Aldrich, Apollo Scientific, AChemBlock1 g~$160.00 - $395.00[7][8]$0.16 - $0.40
¹³C-Formaldehyde (20 wt. % in H₂O) Sigma-Aldrich, Cambridge Isotope Laboratories1 g~$595.00 - $712.00[9][10]$0.60 - $0.71 (of formaldehyde)
Sodium Cyanoborohydride Sigma-Aldrich, Chem-Impex10 g~$77.00[4]$0.0077
Unlabeled Dimethylamine hydrochloride Thermo Scientific Chemicals, Simson Pharma5 g~$37.40[11]$0.0075

Analysis:

While this compound has a higher initial cost per milligram, its superior isotopic stability and co-elution properties can lead to more accurate and reliable data, potentially reducing the need for costly repeat experiments.[1] The deuterated alternative, Dimethylamine-d6 hydrochloride, is significantly cheaper but carries the risk of isotopic exchange and chromatographic shifts, which could compromise quantitative accuracy.[2][3] The in-situ labeling method using ¹³C-formaldehyde offers a balance of good isotopic stability and a moderate cost, but involves an additional chemical reaction step. For applications where isotopic labeling is not required, the unlabeled version is the most cost-effective.

Experimental Protocols: Detailed Methodologies

Here we provide detailed protocols for key applications of this compound and its alternatives.

Quantitative Proteomics via Reductive Dimethylation

This protocol is adapted from established methods for stable isotope dimethyl labeling.[4][5][12]

Objective: To quantify the relative abundance of proteins between two samples.

Materials:

  • Protein samples (e.g., cell lysates)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • This compound (for the "heavy" sample)

  • Unlabeled Dimethylamine hydrochloride (for the "light" sample)

  • Sodium cyanoborohydride

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells and extract proteins.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest proteins into peptides using trypsin overnight at 37°C.

  • Peptide Labeling:

    • Desalt the peptide mixtures using C18 columns.

    • To the "heavy" sample, add a solution of this compound.

    • To the "light" sample, add a solution of unlabeled Dimethylamine hydrochloride.

    • Add sodium cyanoborohydride to both samples to initiate the reductive amination reaction.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction with formic acid.

  • Sample Mixing and Analysis:

    • Combine the "heavy" and "light" labeled peptide samples in a 1:1 ratio.

    • Desalt the mixed sample using a C18 column.

    • Analyze the sample by LC-MS/MS.

  • Data Analysis:

    • Identify peptides from the MS/MS spectra.

    • Quantify the relative abundance of each peptide by comparing the peak intensities of the "heavy" and "light" isotopic pairs in the MS1 spectra.

Metabolic Flux Analysis (MFA)

This protocol outlines the general workflow for using a ¹³C-labeled tracer in MFA.[13][14][15]

Objective: To determine the rates (fluxes) of metabolic pathways.

Materials:

  • Cell culture medium

  • This compound (as the tracer)

  • Metabolite extraction solution (e.g., cold methanol/water)

  • GC-MS or LC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Introduce this compound into the medium at a known concentration.

    • Allow the cells to reach a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture.

  • Sample Analysis:

    • Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

  • Flux Calculation:

    • Use metabolic modeling software to calculate the intracellular fluxes that best fit the measured mass isotopomer distributions and extracellular metabolite uptake/secretion rates.

Pharmacokinetic (PK) Studies

This protocol describes the use of a stable isotope-labeled internal standard in a pharmacokinetic study.[16]

Objective: To determine the pharmacokinetic properties of a drug candidate.

Materials:

  • Drug candidate

  • This compound-labeled version of the drug candidate (as the internal standard)

  • Biological matrix (e.g., plasma, urine)

  • Sample preparation reagents (e.g., protein precipitation, liquid-liquid extraction)

  • LC-MS/MS system

Procedure:

  • Dosing and Sampling:

    • Administer the unlabeled drug candidate to the study subjects.

    • Collect biological samples (e.g., blood, urine) at various time points.

  • Sample Preparation:

    • To each collected sample, add a known amount of the this compound-labeled internal standard.

    • Perform sample preparation to extract the analyte and internal standard (e.g., protein precipitation followed by solid-phase extraction).

  • Sample Analysis:

    • Analyze the extracted samples by LC-MS/MS.

  • Data Analysis:

    • Quantify the concentration of the drug candidate in each sample by comparing its peak area to the peak area of the internal standard.

    • Plot the drug concentration over time to determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Sample1 Sample 1 (Light) Protein_Extraction1 Protein Extraction Sample1->Protein_Extraction1 Sample2 Sample 2 (Heavy) Protein_Extraction2 Protein Extraction Sample2->Protein_Extraction2 Digestion1 Tryptic Digestion Protein_Extraction1->Digestion1 Digestion2 Tryptic Digestion Protein_Extraction2->Digestion2 Labeling1 Label with Unlabeled Dimethylamine HCl Digestion1->Labeling1 Labeling2 Label with Dimethylamine-13C2 HCl Digestion2->Labeling2 Mix Mix Samples 1:1 Labeling1->Mix Labeling2->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Quantitative proteomics workflow using dimethyl labeling.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experiment cluster_analysis Analysis cluster_modeling Modeling Cell_Culture Cell Culture Add_Tracer Introduce Dimethylamine-13C2 HCl Cell_Culture->Add_Tracer Steady_State Achieve Isotopic Steady State Add_Tracer->Steady_State Quench_Extract Quench Metabolism & Extract Metabolites Steady_State->Quench_Extract MS_Analysis GC-MS or LC-MS Analysis Quench_Extract->MS_Analysis MID_Determination Determine Mass Isotopomer Distributions MS_Analysis->MID_Determination Flux_Calculation Metabolic Flux Calculation MID_Determination->Flux_Calculation Flux_Map Generate Flux Map Flux_Calculation->Flux_Map

Metabolic flux analysis workflow using a 13C tracer.

Pharmacokinetic_Study_Workflow cluster_in_vivo In Vivo cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Administer Unlabeled Drug Sampling Collect Biological Samples Dosing->Sampling Add_IS Add 13C-labeled Internal Standard Sampling->Add_IS Extraction Extract Analyte & IS Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Drug Concentration LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Pharmacokinetic study workflow with a stable isotope-labeled internal standard.

Conclusion: Making an Informed Decision

The selection of an appropriate isotopic labeling strategy is a critical decision in modern biological and pharmaceutical research. This compound stands out as a high-performance labeling reagent, offering excellent isotopic stability and co-elution with the native analyte, which are crucial for generating accurate and reproducible quantitative data. While its initial cost is higher than that of its deuterated counterpart, the potential for more reliable results can offset this expense by minimizing the need for repeated experiments.

For researchers prioritizing data quality and reliability, particularly in regulated environments or for pivotal studies, the investment in this compound is well-justified. For exploratory studies or when budget constraints are paramount, the in-situ labeling method with ¹³C-formaldehyde or the use of a deuterated standard may be viable alternatives, provided the potential limitations are carefully considered and addressed in the experimental design and data analysis. Ultimately, the choice will depend on the specific requirements of the research, the available budget, and the desired level of data confidence.

References

The Justification for 13C Labeled Standards in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis. Among the available isotopic labels, Carbon-13 (¹³C) offers distinct advantages over other isotopes, most notably Deuterium (²H) and to some extent Nitrogen-15 (¹⁵N). This guide provides a comprehensive comparison, supported by experimental data, to justify the use of ¹³C labeled standards for researchers, scientists, and drug development professionals.

Core Tenets of an Ideal Internal Standard

An ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same effects of sample processing, chromatography, and ionization. This co-behavior is what allows it to accurately correct for variations in extraction efficiency, matrix effects, and instrument response. While both ¹³C and ²H labeled standards are widely used, their fundamental properties lead to significant differences in performance.

Head-to-Head Comparison: ¹³C vs. Other Isotopic Labels

The superiority of ¹³C labeled standards stems from the minimal impact of the isotope on the molecule's physicochemical properties. The small relative mass difference between ¹²C and ¹³C results in nearly identical behavior to the unlabeled analyte. In contrast, the 100% mass difference between hydrogen and deuterium can introduce significant analytical challenges.[1]

Feature¹³C Labeled Standard²H (Deuterium) Labeled Standard¹⁵N Labeled Standard
Chromatographic Co-elution Excellent; typically co-elutes perfectly with the analyte.[2][3][4]Prone to chromatographic separation (isotopic effect), with retention time shifts observed.[2][3][5]Excellent; generally co-elutes with the analyte.[2]
Isotopic Stability Highly stable; no risk of back-exchange.[2]Can be unstable; risk of H/D back-exchange, especially at exchangeable positions.[2]Highly stable; no risk of back-exchange.[2]
Metabolic Stability Does not alter metabolic pathways.Can alter metabolic pathways ("metabolic switching").[6][7][8]Does not alter metabolic pathways.
Ionization & Fragmentation Identical ionization and fragmentation patterns to the analyte.[2]Can exhibit different ionization efficiency and fragmentation patterns.[3]Identical ionization and fragmentation patterns to the analyte.
Matrix Effect Compensation Superior, due to co-elution.[1][2]Can be compromised due to chromatographic separation from the analyte.[5]Superior, due to co-elution.
Commercial Availability & Cost Generally more expensive and less available than deuterated standards.[9]Widely available and generally less expensive.[2]Availability is generally good for proteomics, less so for small molecules.

Experimental Evidence: The Isotopic Effect in Chromatography

One of the most significant drawbacks of deuterium labeling is the "isotopic effect" on chromatography, where the deuterated standard separates from the unlabeled analyte. This separation can lead to inaccurate quantification, as the standard and the analyte are subjected to different matrix effects at different retention times.

A study on the analysis of amphetamines using LC-MS/MS provides clear evidence of this phenomenon. The chromatographic resolution between amphetamine and its deuterated internal standards increased with the number of deuterium substitutions. In contrast, the ¹³C₆-labeled amphetamine co-eluted perfectly with the unlabeled analyte under both acidic and basic mobile phase conditions.[3]

Experimental Protocol: LC-MS/MS Analysis of Amphetamines

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of (A) ammonium formate buffer and (B) methanol.

  • Internal Standards: ²H₃-, ²H₅-, ²H₆-, ²H₈-, ²H₁₁-, and ¹³C₆-labeled amphetamine.

  • Analysis: The retention times of the analyte and the various internal standards were compared. The MS/MS fragmentation energies were also evaluated.

  • Key Finding: The study demonstrated a clear chromatographic separation between amphetamine and its deuterated analogues, which increased with the degree of deuteration. The ¹³C₆-amphetamine, however, showed no such separation.[3]

The following workflow illustrates the impact of the isotopic choice on the accuracy of LC-MS quantification.

cluster_13C ¹³C Labeled Standard Workflow cluster_2H ²H Labeled Standard Workflow A1 Sample + ¹³C IS B1 Sample Preparation A1->B1 C1 LC Separation (Co-elution) B1->C1 D1 MS/MS Detection C1->D1 E1 Accurate Quantification C1->E1 Compensates for Matrix Effects D1->E1 A2 Sample + ²H IS B2 Sample Preparation A2->B2 C2 LC Separation (Potential Shift) B2->C2 D2 MS/MS Detection C2->D2 E2 Inaccurate Quantification C2->E2 Incomplete Compensation for Matrix Effects D2->E2 cluster_native Native Drug Metabolism cluster_deuterated Deuterated Drug Metabolism Drug Drug MetA Metabolite A (Major) Drug->MetA Primary Pathway MetB Metabolite B (Minor) Drug->MetB D_Drug Deuterated Drug D_MetA Metabolite A (Minor) D_Drug->D_MetA Inhibited Pathway D_MetB Metabolite B (Major) D_Drug->D_MetB Metabolic Switch D_MetC Metabolite C (New) D_Drug->D_MetC Metabolic Switch

References

Safety Operating Guide

Proper Disposal of Dimethylamine-13C2 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Dimethylamine-13C2 hydrochloride, a stable isotope-labeled compound. Adherence to these procedures is critical for minimizing risks and meeting regulatory requirements.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and can cause skin and eye irritation.[1][2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA-approved respirator.[5]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for Dimethylamine hydrochloride. Note that the toxicological and physical properties of the 13C2 isotopically labeled form are considered to be essentially the same as the unlabeled compound.

PropertyValue
Molecular Formula C₂H₇N·HCl
Molecular Weight 81.54 g/mol
Appearance White to off-white solid[1]
Solubility Very soluble in water[1]
Melting Point 171 °C[1]
Hazards Harmful if swallowed (Acute toxicity, Oral, Category 4). Causes skin irritation (Category 2). Causes serious eye irritation (Category 2A). May cause respiratory irritation.[3] Toxic to aquatic life.
Incompatibilities Strong oxidizing agents.[1] Exposure to moist air or water.[4]
Hazardous Decomposition Hydrogen chloride, carbon monoxide, carbon dioxide, nitrogen oxides.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[2][6] This protocol provides a general framework for its safe disposal.

1. Waste Collection:

  • Solid Waste:

    • Carefully sweep or vacuum up any spilled solid material, minimizing dust generation.[1] Moistening with water can help reduce airborne dust.[1]

    • Place the collected material into a clearly labeled, sealed, and appropriate waste disposal container.[1][6]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and empty containers, should be considered contaminated.

    • Empty containers may retain product residue and must be disposed of as hazardous waste.[6]

    • Place all contaminated materials in a designated, sealed hazardous waste container.

2. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Waste Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [5] This substance is toxic to aquatic life.

  • The disposal of this chemical waste must be handled by a licensed waste disposal company.[6]

  • The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[6]

  • Follow all national and local regulations for chemical waste disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: Need to dispose of This compound ppe Don appropriate PPE: - Safety goggles - Gloves - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Dimethylamine-13C2 hydrochloride waste_type->solid_waste Solid contaminated_materials Contaminated Materials (e.g., gloves, containers) waste_type->contaminated_materials Contaminated Items collect_solid Carefully sweep or vacuum solid waste. Minimize dust generation. solid_waste->collect_solid collect_contaminated Place all contaminated items in a designated container. contaminated_materials->collect_contaminated container Place waste in a sealed, non-reactive container. collect_solid->container collect_contaminated->container label_container Label container clearly: 'Hazardous Waste: this compound' container->label_container storage Store in a cool, dry, well-ventilated area away from incompatible materials. label_container->storage disposal_service Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_service end End: Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Dimethylamine-13C2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Dimethylamine-13C2 hydrochloride, tailored for research scientists and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationsCitation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Wear appropriate protective gloves (Nitrile or Neoprene rubber are recommended) and clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary for extensive handling.[4][5][6]
Respiratory Protection In case of dust or vapor formation, use a NIOSH/MSHA approved respirator. For exposures exceeding the limit, a self-contained breathing apparatus (SCBA) is required.[4][5][6]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Operational Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][4] Do not ingest or inhale.[1][4] Minimize dust generation and accumulation.[1]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed and washed before reuse.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] The compound is hygroscopic; protect from moisture by storing under an inert atmosphere.[4]

Table 2: Storage Conditions

ParameterRequirementCitation
Temperature Cool place[1]
Atmosphere Dry, under an inert atmosphere[4]
Container Tightly closed[1][4]
Incompatibilities Strong oxidizing agents[4]

Accidental Release and First Aid

Immediate and appropriate response to spills and exposures is essential.

Spill Response Workflow:

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill (e.g., with sand or earth) PPE->Contain Collect Sweep or Vacuum into Suitable Disposal Container Contain->Collect Clean Clean Affected Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose End Spill Managed Dispose->End

Caption: Workflow for managing an accidental spill of this compound.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureCitation
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation persists.[1]
Ingestion Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[6]

Disposal Workflow:

DisposalWorkflow Start Waste Generated Containerize Place in a suitable, closed container for disposal Start->Containerize Label Label container with contents and hazards Containerize->Label Consult Consult local, regional, and national hazardous waste regulations Label->Consult Transfer Transfer to an approved waste disposal plant Consult->Transfer End Disposal Complete Transfer->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylamine-13C2 hydrochloride
Reactant of Route 2
Dimethylamine-13C2 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.